molecular formula C10H22OS B3057173 Diisoamyl sulfoxide CAS No. 7726-23-0

Diisoamyl sulfoxide

Cat. No.: B3057173
CAS No.: 7726-23-0
M. Wt: 190.35 g/mol
InChI Key: WXYDKGMJJFFORR-UHFFFAOYSA-N
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Description

Diisoamyl sulfoxide is a useful research compound. Its molecular formula is C10H22OS and its molecular weight is 190.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163969. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(3-methylbutylsulfinyl)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H22OS/c1-9(2)5-7-12(11)8-6-10(3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXYDKGMJJFFORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCS(=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80227995
Record name Isopentyl sulfoxide
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Molecular Weight

190.35 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7726-23-0
Record name 3-Methyl-1-[(3-methylbutyl)sulfinyl]butane
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Record name Diisoamyl sulfoxide
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Record name Isopentyl sulfoxide
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Record name 1,1'-sulphinylbis[3-methylbutane]
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Foundational & Exploratory

Diisoamyl Sulfoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisoamyl sulfoxide (B87167), a dialkyl sulfoxide, presents a unique set of physicochemical properties that position it as a compound of interest for various applications in research and drug development. This technical guide provides an in-depth analysis of its core physicochemical characteristics, offering a valuable resource for scientists exploring its potential as a solvent, reagent, or excipient. While comprehensive experimental data for diisoamyl sulfoxide remains less prevalent than for its lower alkyl homolog, dimethyl sulfoxide (DMSO), this document compiles available data, outlines detailed experimental protocols for property determination, and draws comparisons with DMSO to highlight its potential advantages and applications.

Physicochemical Properties

The molecular structure of this compound, with its ten-carbon branched alkyl chains, significantly influences its physical and chemical characteristics, distinguishing it from more commonly used sulfoxides.

Tabulated Physicochemical Data

A summary of the available quantitative data for this compound is presented below, alongside the well-characterized properties of dimethyl sulfoxide (DMSO) for comparative analysis.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Data Source
Molecular Formula C10H22OSC2H6OS-
Molecular Weight 190.35 g/mol 78.13 g/mol [1]
Boiling Point 297.5 °C at 760 mmHg189 °C[1][2]
Density 0.933 g/cm³1.1004 g/cm³[1][2]
Flash Point 133.7 °C87-95 °C[1][3]
Melting Point Not available18.5 °C[2]
LogP 3.693-1.35[1][3]
XLogP3 2.6Not available[1]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 21[1]
Rotatable Bond Count 60[1]
Exact Mass 190.139136 g/mol 78.013936 g/mol [1]
Polar Surface Area (PSA) 36.28 Ų36.28 Ų[1]
Complexity 116Not available[1]

Note: The absence of a reported melting point for this compound in readily available literature suggests it may exist as a liquid at room temperature or have a low melting point.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe the methodologies for key experiments.

Synthesis of this compound

This compound can be synthesized through the oxidation of diisoamyl sulfide (B99878). A common and effective method involves the use of an oxidizing agent such as hydrogen peroxide in an acidic medium.

Protocol for Oxidation of Diisoamyl Sulfide:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diisoamyl sulfide in a suitable solvent like glacial acetic acid.

  • Cooling: Place the flask in an ice bath to maintain a low temperature during the addition of the oxidizing agent.

  • Addition of Oxidant: Slowly add hydrogen peroxide (e.g., 30% solution) dropwise to the stirred solution. The temperature should be carefully monitored and maintained to prevent over-oxidation to the sulfone.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into a large volume of cold water.

  • Extraction: The aqueous mixture is then extracted with an organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Purification: The combined organic layers are washed with a solution of sodium bisulfite to remove any excess peroxide, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

A generalized workflow for the synthesis of sulfoxides is depicted below.

G Diagram 1: General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Diisoamyl Sulfide Diisoamyl Sulfide Oxidation Oxidation Diisoamyl Sulfide->Oxidation Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->Oxidation Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Oxidation Work-up & Extraction Work-up & Extraction Oxidation->Work-up & Extraction Drying & Solvent Removal Drying & Solvent Removal Work-up & Extraction->Drying & Solvent Removal Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) Drying & Solvent Removal->Purification (Distillation/Chromatography) This compound This compound Purification (Distillation/Chromatography)->this compound

Caption: General Synthesis Workflow for this compound.

Determination of Boiling Point

The boiling point is a critical parameter indicating the volatility of a substance.

Protocol using a Thiele Tube:

  • Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated.[4]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Melting Point

Protocol using a Capillary Melting Point Apparatus:

  • Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).[7]

Determination of Solubility

Solubility is a key parameter, particularly in drug development, as it influences bioavailability and formulation strategies.

General Protocol for Qualitative and Semi-Quantitative Solubility Determination:

  • Solvent Selection: A range of solvents of varying polarities should be selected, including water, ethanol, methanol, acetone, dichloromethane, and diethyl ether.

  • Procedure:

    • To a small, fixed amount of this compound (e.g., 10 mg) in a test tube, add a small volume (e.g., 0.1 mL) of the chosen solvent.

    • Vigorously agitate the mixture.

    • If the solute dissolves completely, it is considered "soluble."

    • If it does not dissolve, continue adding the solvent in small increments (e.g., 0.1 mL) with agitation until the solid dissolves or a significant volume of solvent has been added (e.g., 3 mL).

    • The solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., < 10 mg/mL, 10-50 mg/mL, > 50 mg/mL).[8]

Kinetic Solubility Assay for High-Throughput Screening:

For applications in drug discovery, a kinetic solubility assay is often employed.

  • Stock Solution: A concentrated stock solution of the compound is prepared in DMSO.[9]

  • Dilution: An aliquot of the DMSO stock solution is added to an aqueous buffer in a microtiter plate.

  • Precipitation Detection: The formation of a precipitate is monitored over time using a nephelometer (light scattering) or by UV-Vis spectroscopy after filtration.[9]

Potential Applications and Comparative Analysis with DMSO

While specific applications of this compound are not extensively documented, its physicochemical properties suggest several areas of potential utility, particularly when compared to DMSO.

As a High-Boiling Point Aprotic Solvent

With a significantly higher boiling point than DMSO (297.5 °C vs. 189 °C), this compound could be advantageous in chemical reactions requiring elevated temperatures where solvent loss through evaporation is a concern.[1][2] Like DMSO, it is a polar aprotic solvent, capable of dissolving a wide range of polar and nonpolar compounds.[2]

Role in Organic Synthesis

DMSO is widely used in organic synthesis, not only as a solvent but also as a mild and selective oxidizing agent in reactions such as the Swern and Moffatt oxidations.[2][10] The sulfoxide group in this compound could potentially participate in similar transformations. The bulkier isoamyl groups may introduce steric effects that could influence the selectivity of such reactions.

Applications in Drug Formulation and Delivery

DMSO is a well-known penetration enhancer in topical and transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin.[2][11] The higher lipophilicity of this compound (LogP = 3.693) compared to DMSO (LogP = -1.35) suggests it may have different interactions with the lipid bilayers of the skin, potentially offering a modified penetration enhancement profile.[1][3] Its lower volatility could also be beneficial in topical formulations, reducing evaporation from the skin surface.

Conclusion

This compound is a high-boiling, polar aprotic solvent with a distinct lipophilic character. While a comprehensive body of experimental data is still emerging, its known physicochemical properties suggest its potential as a valuable tool for researchers and professionals in drug development and organic synthesis. Further investigation into its solubility profile, reactivity, and toxicological properties is warranted to fully elucidate its capabilities and expand its applications. The experimental protocols provided in this guide offer a framework for the systematic characterization of this promising compound.

References

Diisoamyl sulfoxide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diisoamyl sulfoxide (B87167), a member of the sulfoxide class of organic compounds. Due to the limited availability of in-depth technical data specifically for diisoamyl sulfoxide, this document leverages the extensive research on a related and well-studied compound, dimethyl sulfoxide (DMSO), to provide a thorough understanding of the potential properties, applications, and experimental considerations relevant to sulfoxides. This guide includes confirmed physicochemical data for this compound, general experimental protocols for sulfoxide synthesis and analysis, and a detailed discussion of the toxicological profile and biological applications of DMSO as a representative sulfoxide.

Introduction to this compound

This compound, also known as isopentyl sulfoxide, is an organic sulfur compound. While specific research on this particular molecule is not extensive, its chemical nature as a sulfoxide suggests potential applications analogous to other members of this class, which are valued for their unique solvent properties and biological activities.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 7726-23-0[1]
Molecular Formula C10H22OS[1]
Molecular Weight 190.35 g/mol [1]
Boiling Point 297.5°C at 760 mmHg[1]
Flash Point 133.7°C[1]
Density 0.933 g/cm³[1]
LogP 3.693[1]

Synthesis and Analysis of Sulfoxides

Disclaimer: The following experimental protocols are general methods for the synthesis and analysis of sulfoxides and may require optimization for this compound.

General Synthesis of Sulfoxides

The oxidation of sulfides is a common and effective method for the preparation of sulfoxides. A variety of oxidizing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.

Experimental Protocol: Oxidation of a Sulfide (B99878) to a Sulfoxide

  • Dissolution: Dissolve the starting sulfide (e.g., diisoamyl sulfide) in a suitable organic solvent such as methanol, acetone, or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Oxidant Addition: Slowly add a solution of the oxidizing agent. Common oxidants for this conversion include:

    • Hydrogen Peroxide: Often used in the presence of a catalyst.

    • Sodium Metaperiodate: A mild and selective reagent.

    • m-Chloroperoxybenzoic Acid (m-CPBA): A highly effective oxidizing agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting sulfide and to avoid over-oxidation to the corresponding sulfone.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfoxide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

A logical workflow for a typical sulfoxide synthesis is depicted below.

G cluster_synthesis Sulfoxide Synthesis Workflow Start Start: Dissolve Sulfide Cooling Cool Reaction Mixture Start->Cooling Oxidant Add Oxidizing Agent Cooling->Oxidant Monitor Monitor Reaction (TLC/GC) Oxidant->Monitor Quench Quench Excess Oxidant Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify End End: Pure Sulfoxide Purify->End

Caption: General workflow for the synthesis of sulfoxides via oxidation of sulfides.

Analytical Methods

The characterization and purity assessment of sulfoxides can be performed using standard analytical techniques.

2.2.1. Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of sulfoxides. A common method involves a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector.[2][3] Gas chromatography is also a suitable technique for the analysis of volatile sulfoxides like DMSO.[4]

  • Gas Chromatography (GC): For volatile sulfoxides, GC is an effective analytical method. A non-polar or medium-polarity column is typically used, with detection by a flame ionization detector (FID) or a mass spectrometer (MS).

2.2.2. Spectroscopic Methods

  • Infrared (IR) Spectroscopy: The S=O stretching vibration is a characteristic feature in the IR spectrum of sulfoxides, typically appearing in the range of 1030-1070 cm⁻¹.[5] The exact position of this band can be influenced by the electronic and steric nature of the substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of protons adjacent to the sulfoxide group are influenced by its electron-withdrawing nature.

    • ¹³C NMR: The carbon atoms bonded to the sulfoxide group will also show characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the sulfoxide and to study its fragmentation patterns.[6][7]

Applications in Research and Drug Development (with DMSO as a proxy)

Due to the scarcity of data on this compound, this section will discuss the well-documented applications of dimethyl sulfoxide (DMSO) to illustrate the potential roles of sulfoxides in scientific research and drug development.

As a Solvent

DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8] This property makes it an invaluable solvent in various applications:

  • Drug Discovery: Used to dissolve test compounds for in vitro screening assays.[8]

  • Chemical Reactions: Serves as a medium for various organic reactions.[9]

  • Cryopreservation: Used as a cryoprotectant to prevent cell damage during freezing.[10]

Pharmaceutical Applications

DMSO itself exhibits biological activity and is used in medicine.

  • Transdermal Drug Delivery: Its ability to penetrate the skin allows it to act as a vehicle for the topical application of other drugs.[8]

  • Anti-inflammatory and Analgesic: DMSO has been used topically for its anti-inflammatory and pain-relieving properties.[11]

A simplified representation of DMSO's role in transdermal drug delivery is shown below.

G cluster_delivery Transdermal Drug Delivery with Sulfoxide Drug Drug Molecule Skin Skin Barrier Drug->Skin Poor Penetration Sulfoxide Sulfoxide (e.g., DMSO) Sulfoxide->Skin Enhances Permeability Target Target Tissue Skin->Target Enhanced Drug Delivery

Caption: Sulfoxides like DMSO can enhance the penetration of drugs through the skin.

Toxicology Profile (with DMSO as a proxy)

Acute Toxicity

DMSO generally exhibits low acute toxicity via oral and dermal routes.[12]

RouteSpeciesLD50
Oral Rat> 7,920 mg/kg
Dermal Rat> 40,000 mg/kg
Oral Mouse> 7,920 mg/kg
Dermal Mouse> 40,000 mg/kg

Data for DMSO from reference[12]

Subchronic and Chronic Toxicity

The primary target organ for toxicity in animal studies with repeated high doses of DMSO is the eye, where lenticular changes have been observed.[12] It is also known to be a skin irritant at high concentrations.[13]

Metabolism

DMSO is metabolized in the body to dimethyl sulfide (DMS) and dimethyl sulfone (DMSO2).[14] DMS is responsible for the characteristic garlic-like odor on the breath of individuals exposed to DMSO. The metabolism of this compound has not been extensively studied but would likely involve similar enzymatic pathways.

Conclusion

This compound is a sulfoxide for which basic physicochemical properties are known. While in-depth biological and toxicological data for this specific compound are scarce, the extensive body of research on dimethyl sulfoxide provides a valuable framework for understanding the potential characteristics and applications of sulfoxides in general. Researchers and drug development professionals interested in this compound are encouraged to conduct specific studies to elucidate its unique properties, while using the information on DMSO as a guiding reference. Further research is warranted to fully characterize the potential of this compound in various scientific and therapeutic areas.

References

An In-depth Technical Guide to the Solubility of Diisoamyl Sulfoxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of diisoamyl sulfoxide (B87167) in organic solvents. Due to the limited availability of specific experimental data for this compound in public literature, this document provides a comprehensive overview of its known physicochemical properties and establishes a predictive framework for its solubility based on general chemical principles. Furthermore, this guide offers detailed, standardized experimental protocols for researchers to determine the solubility of diisoamyl sulfoxide in their own laboratory settings. This includes methodologies for both thermodynamic and kinetic solubility measurements, which are crucial for applications in drug development and chemical research.

Introduction to this compound

This compound, also known as diisopentyl sulfoxide, is an organosulfur compound with the chemical formula C₁₀H₂₂OS. It belongs to the sulfoxide family, characterized by a sulfinyl functional group (>S=O) connected to two alkyl chains. The "isoamyl" or "isopentyl" group refers to a branched five-carbon alkyl chain (3-methylbutyl). The presence of the polar sulfinyl group and the nonpolar isoamyl chains gives the molecule an amphiphilic character, which governs its solubility behavior.

The sulfoxide group is highly polar and capable of acting as a hydrogen bond acceptor.[1] In contrast, the two long, branched isoamyl chains are nonpolar. This dual nature suggests that this compound's solubility will be highly dependent on the properties of the solvent.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2051-06-1[2]
Molecular Formula C₁₀H₂₂OS[1]
Molecular Weight 190.35 g/mol [1]
Boiling Point 297.5°C at 760 mmHg[1]
Density 0.933 g/cm³[1]
Flash Point 133.7°C[1]
LogP (calculated) 3.693[1]
Hydrogen Bond Acceptor Count 2[1]
Hydrogen Bond Donor Count 0[1]
Rotatable Bond Count 6[1]

Note: Some properties, like LogP, are calculated estimates and should be confirmed experimentally.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted.

  • Polar Aprotic Solvents: Due to the highly polar sulfinyl group, this compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). These solvents can interact favorably with the S=O dipole.

  • Polar Protic Solvents: In polar protic solvents like alcohols (e.g., ethanol, methanol), solubility is expected to be moderate. While the solvent can hydrogen bond with the sulfoxide oxygen, the long nonpolar alkyl chains may limit miscibility.

  • Nonpolar Solvents: In nonpolar solvents such as hexane, toluene, and diethyl ether, the large alkyl groups will promote solubility through van der Waals interactions. However, the very polar sulfinyl group will oppose dissolution, likely resulting in limited to moderate solubility.

A qualitative prediction of solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions with the sulfinyl group.
Polar Protic Methanol, Ethanol, WaterLow to ModerateHydrogen bonding is possible, but nonpolar chains hinder miscibility.
Nonpolar Hexane, Toluene, Diethyl EtherModerateFavorable interactions with alkyl chains, but the polar core is unfavorable.

Experimental Protocols for Solubility Determination

To obtain quantitative data, experimental determination is necessary. The following sections detail standard protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3][4] The "shake-flask" method is the gold standard for this measurement.[5][6]

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10-20 mL) of the chosen organic solvent in a sealed vial or flask.[5] The presence of undissolved solid is necessary to ensure saturation.[5]

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.[3][5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid. This is typically achieved by filtration through a syringe filter (e.g., 0.45 µm pore size) or by high-speed centrifugation.[5][7]

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy, against a calibration curve of known concentrations.[4][5]

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Diagram 1: Thermodynamic Solubility Workflow

G cluster_0 Experimental Workflow: Thermodynamic Solubility (Shake-Flask) prep 1. Preparation Add excess solute to solvent equil 2. Equilibration Agitate at constant T (24-72h) prep->equil Mixture sep 3. Phase Separation Filter or Centrifuge equil->sep Saturated Slurry quant 4. Quantification Dilute & Analyze (HPLC/GC) sep->quant Clear Filtrate calc 5. Calculation Determine Solubility quant->calc Concentration Data

Caption: Workflow for determining thermodynamic solubility.

Kinetic solubility measures the concentration of a compound upon its precipitation from a supersaturated stock solution, typically prepared in DMSO.[8][9] This method is faster and well-suited for high-throughput screening in drug discovery.[7]

Protocol: Solvent Addition Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[7]

  • Sample Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[8]

  • Precipitation Induction: Add the desired organic solvent (or aqueous buffer) to each well to achieve the target final concentration. The addition of the anti-solvent (the solvent in which the compound is less soluble) will cause precipitation if the solubility limit is exceeded.[7][8]

  • Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

  • Detection & Quantification: Measure the amount of precipitated material. This can be done directly by detecting light scattering using nephelometry.[8] Alternatively, the plate can be filtered, and the concentration of the remaining dissolved compound in the filtrate can be quantified by HPLC or UV-Vis spectroscopy.[10]

Diagram 2: Kinetic Solubility Workflow

G cluster_1 Experimental Workflow: Kinetic Solubility stock 1. Stock Solution High concentration in DMSO dispense 2. Dispense Aliquot stock into plate stock->dispense add_solvent 3. Add Solvent Induce precipitation dispense->add_solvent incubate 4. Incubation Mix and equilibrate (1-2h) add_solvent->incubate detect 5. Detection Nephelometry or HPLC incubate->detect

Caption: Workflow for high-throughput kinetic solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure provides a solid basis for predicting its behavior. Its amphiphilic nature, with a polar sulfinyl head and large nonpolar tails, suggests a nuanced solubility profile that will vary significantly with the choice of solvent. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for in-house determination. The shake-flask method for thermodynamic solubility and the solvent addition method for kinetic solubility are standard, reliable approaches to generating the critical data needed for formulation, reaction optimization, and screening assays.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Diisoamyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoamyl sulfoxide (B87167), also known as 1,1'-sulfinylbis(3-methylbutane), is an organic sulfur compound. As with many organic molecules, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for its structural elucidation and characterization. This guide provides a detailed analysis of the predicted NMR and IR spectra of diisoamyl sulfoxide, outlines general experimental protocols for acquiring such spectra, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four sets of chemically non-equivalent protons in the molecule. The protons closer to the electron-withdrawing sulfoxide group will appear at a lower field (higher chemical shift).[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

SignalProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
a(CH₃)₂CH-~ 0.95Doublet12H
b-CH₂-S(O)-~ 2.70Triplet4H
c-CH(CH₃)₂~ 1.80Multiplet2H
d-CH₂-CH₂-~ 1.60Multiplet4H
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the this compound molecule. Similar to the proton NMR, carbons closer to the sulfoxide group are expected to be deshielded and resonate at a higher chemical shift.[4]

Table 2: Predicted ¹³C NMR Data for this compound

SignalCarbonPredicted Chemical Shift (ppm)
1-C H₂-S(O)-~ 55
2-C H₂-CH₂-~ 30
3-C H(CH₃)₂~ 28
4(C H₃)₂CH-~ 22

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
~ 1050S=OStretchingStrong, Sharp
2850-3000C-H (sp³)StretchingStrong
1450-1470C-H (sp³)BendingMedium
1370-1390C-H (sp³)Bending (gem-dimethyl)Medium
600-800C-SStretchingWeak to Medium

The most characteristic peak in the IR spectrum of this compound is the strong and sharp absorption band around 1050 cm⁻¹ due to the S=O stretching vibration.[5] The exact position of this band can be influenced by the molecular environment.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining a ¹H or ¹³C NMR spectrum of a liquid sample like this compound is as follows:

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup :

    • Place the NMR tube in a spinner turbine and adjust its position.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Data Acquisition :

    • Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C), including the pulse sequence, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Initiate the data acquisition.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is as follows:

  • Instrument Preparation :

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

  • Background Spectrum :

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere (e.g., CO₂, water vapor).

  • Sample Application :

    • Place a small drop of liquid this compound onto the center of the ATR crystal.

    • If the sample is volatile, it may be necessary to cover the ATR crystal with a volatile sample cover.

  • Data Acquisition :

    • Acquire the IR spectrum of the sample. The instrument will automatically subtract the background spectrum.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis :

    • Identify the positions (in cm⁻¹) and intensities of the absorption bands in the spectrum.

    • Correlate these bands with the functional groups present in the molecule using correlation tables or spectral databases.

  • Cleaning :

    • After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizations

Molecular Structure and NMR Assignments

Diisoamyl_Sulfoxide_Structure S S O O S->O S=O C1_L CH₂ (b) S->C1_L C1_R CH₂ (b) S->C1_R C2_L CH₂ (d) C1_L->C2_L C3_L CH (c) C2_L->C3_L C4_L CH₃ (a) C3_L->C4_L C5_L CH₃ (a) C3_L->C5_L C2_R CH₂ (d) C1_R->C2_R C3_R CH (c) C2_R->C3_R C4_R CH₃ (a) C3_R->C4_R C5_R CH₃ (a) C3_R->C5_R

Caption: Molecular structure of this compound with proton assignments.

General Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain Pure Sample PrepareNMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->PrepareNMR PrepareIR Prepare IR Sample (Liquid Film/ATR) Sample->PrepareIR AcquireNMR Acquire NMR Spectrum (¹H, ¹³C, etc.) PrepareNMR->AcquireNMR AcquireIR Acquire IR Spectrum PrepareIR->AcquireIR ProcessNMR Process NMR Data (FT, Phasing, Calibration) AcquireNMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) AcquireIR->ProcessIR AnalyzeNMR Analyze NMR Spectrum (Chemical Shifts, Multiplicity, Integration) ProcessNMR->AnalyzeNMR AnalyzeIR Analyze IR Spectrum (Peak Positions, Intensities) ProcessIR->AnalyzeIR CorrelateData Correlate NMR and IR Data AnalyzeNMR->CorrelateData AnalyzeIR->CorrelateData StructureElucidation Structure Elucidation/ Confirmation CorrelateData->StructureElucidation

References

A Theoretical Exploration of the Molecular Structure of Diisoamyl Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Theoretical Methodologies

The computational study of sulfoxide (B87167) molecular structures typically employs a range of quantum chemical methods to predict geometries, energies, and other electronic properties.

Experimental Protocols

A standard computational protocol for investigating the molecular structure of a molecule like diisoamyl sulfoxide would involve the following steps:

  • Initial Structure Generation: A 3D model of the this compound molecule is constructed. Due to the presence of flexible isoamyl chains, multiple starting conformations are typically generated to ensure a thorough exploration of the potential energy surface.

  • Geometry Optimization: Each initial conformation is subjected to geometry optimization using a selected quantum mechanical method. Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To achieve a good balance between accuracy and computational cost, a Pople-style basis set such as 6-311++G(d,p) is often employed. This basis set includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The optimization process is continued until the forces on the atoms are close to zero and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Conformational Analysis: For flexible molecules like this compound, a systematic conformational search is crucial. This can be achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each resulting conformer. The relative energies of the conformers are then compared to identify the most stable structures.

  • Analysis of Molecular Properties: Once the optimized geometry is obtained, various molecular properties can be calculated. These include the molecular electrostatic potential (MEP) to identify regions of positive and negative electrostatic potential, and Natural Bond Orbital (NBO) analysis to understand bonding and charge distribution.

Molecular Geometry of Sulfoxides: A Case Study of Dimethyl Sulfoxide (DMSO)

In the absence of specific experimental or theoretical data for this compound, we present the structural parameters for dimethyl sulfoxide (DMSO) as a reference. The sulfoxide group is expected to have a similar geometry in this compound, with the primary differences arising from the steric and electronic effects of the larger isoamyl groups. The molecule possesses a trigonal pyramidal geometry around the sulfur atom.[1]

Table 1: Optimized Molecular Geometry of Dimethyl Sulfoxide (DMSO) Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

ParameterValue
Bond Lengths (Å)
S=O1.5040
S-C1.783
C-H (average)1.09
**Bond Angles (°) **
C-S-C97.73
O-S-C106.57
S-C-H (average)109.5
Dihedral Angles (°)
C-S-C-HVaries
O-S-C-HVaries

Note: The data presented is for DMSO and serves as a model for the sulfoxide core of this compound. The actual bond lengths and angles in this compound will be influenced by the larger alkyl chains.

Conformational Analysis

The two isoamyl chains in this compound introduce significant conformational flexibility. A thorough theoretical study would involve identifying the various low-energy conformers and analyzing their relative stabilities. The rotation around the S-C and C-C single bonds will lead to a complex potential energy surface with multiple local minima. The extended and folded conformations of the isoamyl chains will influence the overall shape and polarity of the molecule.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the expected outcome of a conformational analysis. The values are hypothetical.

ConformerDescriptionRelative Energy (kcal/mol)
1Fully extended anti-anti0.00
2Gauche-anti0.85
3Folded conformation2.10

Visualizations

Diagram 1: Computational Workflow for Molecular Structure Determination

G A Initial 3D Structure Generation B Geometry Optimization (DFT) A->B Multiple Conformers C Frequency Calculation B->C Optimized Geometry D Conformational Analysis B->D Identify Stable Conformers E Property Calculation (MEP, NBO) B->E Final Optimized Structure C->B Check for Imaginary Frequencies D->B F Data Analysis D->F E->F

Caption: A typical workflow for the theoretical study of a flexible molecule like this compound.

Diagram 2: Logical Relationship of Theoretical Concepts

G cluster_0 Theoretical Framework cluster_1 Molecular Properties Quantum_Mechanics Quantum Mechanics DFT Density Functional Theory Quantum_Mechanics->DFT Basis_Sets Basis Sets DFT->Basis_Sets Geometry Molecular Geometry (Bond Lengths, Angles) DFT->Geometry Energy Conformational Energy DFT->Energy Electronic_Properties Electronic Properties (MEP, Charge Distribution) DFT->Electronic_Properties

Caption: The relationship between the theoretical framework and the calculated molecular properties.

References

An In-depth Technical Guide on the Discovery and History of Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl sulfoxide (B87167) (DMSO), a seemingly simple organosulfur compound with the formula (CH₃)₂SO, has a rich and multifaceted history.[1] From its initial synthesis in the 19th century to its controversial journey through the medical and scientific landscape, DMSO has established itself as a versatile and powerful solvent with a wide array of applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and key applications of DMSO, tailored for researchers, scientists, and drug development professionals. While the initial query referenced "Diisoamyl sulfoxide," the vast body of scientific literature points overwhelmingly to Dimethyl Sulfoxide (DMSO) as the compound of significant historical and scientific interest.

Discovery and Early History

The journey of DMSO began in 1866 when Russian scientist Alexander Saytzeff first synthesized the compound.[1][2][3] He reported his findings in a German chemical journal in 1867.[3] For several decades following its discovery, DMSO remained largely a laboratory curiosity, a byproduct of the wood pulp and paper industry with no significant applications.[2]

It wasn't until the mid-20th century that industrial chemists began to explore the potent solvent properties of DMSO.[2] Researchers discovered its remarkable ability to dissolve a wide range of both polar and nonpolar substances, coupled with a surprisingly low level of toxicity in animal studies.[2]

A significant breakthrough occurred in the 1950s when British scientists found that DMSO could act as a cryoprotectant, protecting blood cells and bone marrow from damage during freezing.[2] This discovery opened the door to its use in biology and medicine.

The 1960s marked a turning point for DMSO, largely driven by the work of Dr. Stanley Jacob at the Oregon Health Sciences University (now Oregon Health & Science University).[2][4] Working with chemist Robert Herschler, Dr. Jacob discovered that DMSO could readily penetrate the skin and other biological membranes without causing significant damage, and importantly, could carry other substances along with it into the bloodstream.[2][3] This transdermal delivery capability sparked immense interest in its potential medical applications.

Timeline of Key Events:

  • 1866: Dimethyl sulfoxide is first synthesized by Russian chemist Alexander Saytzeff.[1][2][3]

  • 1940s-1950s: Industrial interest in DMSO as a powerful solvent grows.[2]

  • 1950s: British scientists discover the cryoprotective properties of DMSO.[2]

  • Early 1960s: Dr. Stanley Jacob and Robert Herschler investigate the medical potential of DMSO, particularly its ability to penetrate the skin.[2][4]

  • 1964: The first scientific paper on the therapeutic properties of DMSO is published by Dr. Jacob.[3]

  • 1965: The U.S. Food and Drug Administration (FDA) halts clinical trials of DMSO due to concerns about side effects, specifically changes in the refractive index of eye lenses in laboratory animals.[5]

  • 1970s-1980s: DMSO gains widespread use in veterinary medicine for treating inflammation and swelling in animals.[2]

  • 1978: The FDA approves a 50% DMSO solution (Rimso-50) for the intravesicular treatment of interstitial cystitis in humans, which remains its only FDA-approved therapeutic use in the United States.[4][5]

Synthesis of Dimethyl Sulfoxide

The primary industrial method for producing DMSO is through the oxidation of dimethyl sulfide (B99878) ((CH₃)₂S), which is a byproduct of the Kraft process in paper manufacturing.[1][5]

Experimental Protocol: Oxidation of Dimethyl Sulfide

The following provides a generalized experimental protocol for the synthesis of DMSO. Specific industrial processes may vary in catalysts, oxidizing agents, and reaction conditions.

Materials:

  • Dimethyl sulfide (DMS)

  • Oxidizing agent (e.g., nitrogen dioxide, oxygen, nitric acid)[1][6]

  • Catalyst (e.g., nitrogen oxides (NOx))[7]

  • Reaction vessel (e.g., continuous stirred-tank reactor)[6]

  • Purification apparatus (e.g., distillation column)

Procedure:

  • Reaction Setup: The oxidation of dimethyl sulfide is typically carried out in a liquid phase within a suitable reactor.

  • Introduction of Reactants: Dimethyl sulfide and the oxidizing agent are continuously fed into the reactor. The reaction is often catalyzed by nitrogen oxides.[7]

  • Reaction Conditions: The reaction is exothermic and the temperature is typically maintained between 30-60°C.[6] The pressure is controlled to maintain the reactants in the liquid phase.

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing the concentration of DMSO and unreacted DMS.

  • Purification: The crude reaction mixture, containing DMSO, unreacted DMS, and byproducts, is subjected to a purification process. Distillation under reduced pressure is a common method to separate DMSO from other components due to its relatively high boiling point.[1]

Chemical Equation:

(CH₃)₂S + [O] → (CH₃)₂SO

Where [O] represents the oxygen from the oxidizing agent.

Physicochemical Properties of Dimethyl Sulfoxide

DMSO is a colorless, hygroscopic liquid with a slightly sulfurous odor.[8] It is a highly polar aprotic solvent, miscible with water and a wide range of organic solvents.[1][5]

Table 1: Physical and Chemical Properties of Dimethyl Sulfoxide

PropertyValueReference(s)
Molecular Formula (CH₃)₂SO[1]
Molar Mass 78.13 g·mol⁻¹[1]
Appearance Colorless liquid[1][8]
Density 1.1004 g/cm³ at 20°C[9]
Melting Point 18.5 °C (65.3 °F)[1]
Boiling Point 189 °C (372 °F)[1]
Flash Point 89 °C (192 °F) (closed cup)[10]
Solubility in Water Miscible[1]
Dipole Moment 4.3 D[10]
Refractive Index (n_D) 1.479 at 20°C[9]
Viscosity 1.996 cP at 25°C-

Key Applications of Dimethyl Sulfoxide

The unique properties of DMSO have led to its use in a wide range of scientific and medical applications.

4.1 As a Solvent:

DMSO is a versatile aprotic solvent used in a multitude of chemical reactions, including nucleophilic substitutions and polymer chemistry.[1] Its ability to dissolve a wide array of compounds makes it an invaluable tool in chemical synthesis and analysis.

4.2 In Drug Delivery:

One of the most significant properties of DMSO is its ability to enhance the penetration of other substances through the skin.[1][4] This has led to its use as a vehicle for the topical application of various pharmaceuticals.

4.3 In Cryopreservation:

DMSO is widely used as a cryoprotectant to prevent cellular damage during the freezing of biological tissues and cells for storage.[2]

4.4 Therapeutic Applications:

While its use in humans is limited to the treatment of interstitial cystitis, DMSO has been explored for a variety of therapeutic applications due to its anti-inflammatory and analgesic properties.[1][4][11] It is also used extensively in veterinary medicine.[2]

4.5 In Molecular Biology:

DMSO is used in polymerase chain reaction (PCR) to inhibit the formation of secondary structures in DNA templates.

Visualizations

Diagram 1: Timeline of DMSO Discovery and Development

DMSO_Timeline cluster_1800s 19th Century cluster_1900s 20th Century 1866 1866: First Synthesis (Alexander Saytzeff) 1950s 1950s: Cryoprotectant Properties Discovered 1866->1950s 1960s 1960s: Medical Research (Dr. Stanley Jacob) 1950s->1960s 1978 1978: FDA Approval (Interstitial Cystitis) 1960s->1978

A simplified timeline highlighting key milestones in the history of DMSO.

Diagram 2: Synthesis of Dimethyl Sulfoxide

DMSO_Synthesis DMS Dimethyl Sulfide ((CH₃)₂S) Reactor Oxidation Reaction DMS->Reactor Oxidant Oxidizing Agent (e.g., NO₂, O₂) Oxidant->Reactor Catalyst Catalyst (e.g., NOx) Catalyst->Reactor Crude_DMSO Crude Product Reactor->Crude_DMSO Purification Purification (Distillation) Crude_DMSO->Purification DMSO Dimethyl Sulfoxide ((CH₃)₂SO) Purification->DMSO

A flowchart illustrating the general industrial synthesis of DMSO.

Diagram 3: Transdermal Drug Delivery Workflow

Transdermal_Delivery cluster_Formulation Drug Formulation cluster_Application Application and Absorption API Active Pharmaceutical Ingredient (API) Formulation Topical Formulation API->Formulation DMSO_Vehicle DMSO as a Penetration Enhancer DMSO_Vehicle->Formulation Skin Application to Skin Formulation->Skin Absorption Enhanced Absorption through Stratum Corneum Skin->Absorption Bloodstream Entry into Bloodstream Absorption->Bloodstream

A workflow diagram showing the role of DMSO in transdermal drug delivery.

References

Potential Research Areas for Diisoamyl Sulfoxide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Diisoamyl sulfoxide (B87167) (DIAS) is a largely unexplored organosulfur compound with a chemical structure suggestive of significant potential in various therapeutic and industrial applications. While research on DIAS is nascent, the well-documented activities of other sulfoxides, particularly Dimethyl Sulfoxide (DMSO), provide a strong rationale for investigating DIAS in several key areas. This technical guide outlines promising research avenues for DIAS, providing detailed experimental protocols and a framework for its evaluation as a potential therapeutic agent, drug delivery vehicle, and industrial solvent. The amphiphilic nature of DIAS, stemming from its polar sulfoxide group and nonpolar isoamyl chains, positions it as a unique candidate for applications requiring surface activity and interaction with both hydrophilic and lipophilic environments.

Introduction to Diisoamyl Sulfoxide (DIAS)

This compound, with the chemical formula C₁₀H₂₂OS, is a dialkyl sulfoxide characterized by two isoamyl groups attached to a sulfinyl group. Its structure imparts amphiphilic properties, which are less pronounced than in classic surfactants but may contribute to unique biological and chemical activities. The existing data on DIAS is limited, presenting a significant opportunity for novel research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols and understanding its potential applications.

PropertyValue
Molecular Formula C₁₀H₂₂OS
Molecular Weight 190.35 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 297.5 °C at 760 mmHg (predicted)
Density 0.933 g/cm³ (predicted)
LogP 3.693 (predicted)
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 6

Table 1: Physicochemical Properties of this compound.

Potential Research Areas

Based on the known biological activities of other sulfoxides and the unique structural features of DIAS, the following areas are proposed for in-depth investigation.

Anti-inflammatory Activity

Many organosulfur compounds, including sulfoxides, have demonstrated anti-inflammatory properties.[1][2] The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2] Given its lipophilic nature, DIAS may exhibit enhanced tissue penetration and interaction with cellular membranes, potentially leading to potent anti-inflammatory effects.

G cluster_0 In Vitro Screening cluster_1 In Vivo Models cluster_2 Mechanism of Action Cell_Viability Cytotoxicity Assays (e.g., MTT, LDH) NO_Production Nitric Oxide Production Assay (Griess Assay) Cell_Viability->NO_Production Cytokine_Analysis Pro-inflammatory Cytokine Analysis (e.g., ELISA for TNF-α, IL-6) NO_Production->Cytokine_Analysis Paw_Edema Carrageenan-Induced Paw Edema Model Cytokine_Analysis->Paw_Edema Pain_Model Analgesic Activity Model (e.g., Hot Plate Test) Paw_Edema->Pain_Model NFkB_Pathway NF-κB Pathway Analysis (e.g., Western Blot for p65, IκBα) Pain_Model->NFkB_Pathway COX_Activity Cyclooxygenase (COX) Inhibition Assays NFkB_Pathway->COX_Activity DIAS This compound (DIAS) DIAS->Cell_Viability

Caption: Workflow for evaluating the anti-inflammatory potential of DIAS.

Antimicrobial and Antifungal Activity

Sulfur-containing compounds are known for their antimicrobial properties.[3][4][5][6] The amphiphilic nature of DIAS could facilitate its interaction with and disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.[7][8] Research in this area could lead to the development of new treatments for bacterial and fungal infections.

Drug Delivery Vehicle and Penetration Enhancer

Dimethyl sulfoxide is widely used as a penetration enhancer in topical drug formulations due to its ability to traverse the stratum corneum.[9][10][11] The longer alkyl chains of DIAS may offer different and potentially advantageous properties for the delivery of lipophilic drugs.[12][13] Its potential as a solvent and carrier for poorly soluble active pharmaceutical ingredients (APIs) warrants investigation.

Industrial Applications: Solvent and Extractant

The solvent properties of DMSO are well-established.[14][15] DIAS, with its higher lipophilicity, could be a valuable solvent for specific industrial processes, such as the extraction of nonpolar compounds from natural products or as a reaction medium for certain organic syntheses.[16]

Detailed Experimental Protocols

To facilitate research in the proposed areas, the following detailed experimental protocols are provided.

Synthesis of this compound

Principle: The most common method for synthesizing sulfoxides is the oxidation of the corresponding sulfide (B99878).[17][18] This protocol describes the oxidation of diisoamyl sulfide using hydrogen peroxide as the oxidizing agent.

Materials:

  • Diisoamyl sulfide

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve diisoamyl sulfide in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add one equivalent of 30% hydrogen peroxide dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

  • Extract the product into the organic layer. Repeat the extraction three times.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[19]

  • Purify the product by column chromatography on silica gel if necessary.[19]

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[20][21][22]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (DIAS) dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or Diclofenac sodium

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control, and DIAS-treated groups (at least three different doses).

  • Administer DIAS or the positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[24][25][26][27]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression induces G Prepare_DIAS Prepare Serial Dilutions of DIAS in Broth Inoculate_Plate Inoculate 96-well Plate Prepare_DIAS->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Appropriate Temperature Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results

References

An In-depth Technical Guide on the Safety and Handling of Diisoamyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for diisoamyl sulfoxide (B87167). Due to a lack of a comprehensive Safety Data Sheet (SDS) specifically for diisoamyl sulfoxide, this guide also includes detailed information on Dimethyl Sulfoxide (DMSO) as a related, well-documented compound. It is crucial to note that while both are sulfoxides, their physical, chemical, and toxicological properties differ. The information on DMSO should be used with caution as a preliminary guide for handling this compound. Always consult with a qualified safety professional and refer to any available specific safety data for this compound before handling.

Introduction to this compound

Physicochemical Properties

A comparison of the known physical and chemical properties of this compound and dimethyl sulfoxide is presented below. The significant differences in properties such as boiling point and flash point underscore the importance of treating these as distinct chemicals.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 7726-23-0[1]67-68-5[2]
Molecular Formula C10H22OS[1]C2H6OS[2]
Molecular Weight 190.35 g/mol [1]78.13 g/mol [3]
Appearance Not specifiedColorless liquid[2][3]
Boiling Point 297.5°C at 760 mmHg[1]189°C (372°F)[3][4]
Melting Point Not specified18.5°C (65.3°F)[4]
Flash Point 133.7°C[1]87 - 95°C (189 - 203°F)[4][5]
Density 0.933 g/cm³[1]1.100 g/cm³ at 20°C[4]
Solubility in Water Not specifiedMiscible[3][4]

Hazard Identification and Classification (Based on DMSO)

As no specific hazard classification for this compound is available, the following information for DMSO is provided for preliminary assessment.

GHS Classification for DMSO:

  • Flammable Liquids: Category 4[6][7]

  • Skin Irritation: May cause mild skin irritation.[8]

  • Eye Irritation: May cause mild eye irritation.[9]

Hazard Statements for DMSO:

  • H227: Combustible liquid.[6]

Precautionary Statements for DMSO:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

It is important to note that DMSO is known for its ability to readily penetrate the skin and can carry other dissolved substances with it.[3][5] This property may also be present in other sulfoxides and necessitates careful handling to avoid systemic exposure to dissolved materials.

Toxicological Information (Based on DMSO)

Detailed toxicological studies on this compound are not available. The toxicological profile of DMSO is summarized below. It is generally considered to have low toxicity.[3]

Exposure RouteEffect (DMSO)
Oral Low acute toxicity. LD50 (rat) is 14,500 mg/kg.[3] May cause nausea, vomiting, and a characteristic garlic-like taste.[3][10]
Dermal Low acute toxicity.[8] Can cause a burning sensation and rash.[10] The primary concern is its ability to enhance the absorption of other chemicals through the skin.[3][5]
Inhalation May cause respiratory tract irritation.[9] High concentrations of vapor may lead to headache, dizziness, and sedation.[2][10]
Eye May cause mild irritation.[9]
Chronic Prolonged or repeated exposure may cause damage to organs.[11] Studies in animals have shown that high doses can cause changes in the lens of the eye.[8]

A study has indicated that even low concentrations of DMSO may induce retinal apoptosis in vivo and in vitro.[12] Other research points to potential vascular, liver, and kidney toxicity.[10][11]

Handling Precautions and Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, the following handling precautions are based on general laboratory safety principles and the well-documented procedures for DMSO.

Engineering Controls:

  • Work in a well-ventilated area.[13]

  • Use a chemical fume hood for procedures that may generate vapors or aerosols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[13]

  • Skin Protection:

    • Wear a lab coat and appropriate protective clothing.

    • Use chemical-resistant gloves. For DMSO, butyl rubber or neoprene gloves are often recommended.[13] Nitrile gloves may offer limited protection and should be changed frequently.

  • Respiratory Protection: If working outside of a fume hood or if vapors are expected, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[9]

General Hygiene:

  • Wash hands thoroughly after handling.[13]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing promptly and wash it before reuse.

The following diagram illustrates a general workflow for handling sulfoxides like DMSO in a research setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_assess Assess Risks & Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_assess->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

General laboratory workflow for handling sulfoxides.

First Aid Measures (Based on DMSO)

In the event of exposure, the following first aid measures, based on DMSO, are recommended. Seek medical attention if symptoms persist.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]

Spill and Waste Disposal Procedures (Based on DMSO)

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Clean: Clean the spill area with soap and water.

The following flowchart outlines the decision-making process for responding to a chemical spill.

Spill_Response start Chemical Spill Occurs is_major Is the spill large or involving highly toxic material? start->is_major evacuate Evacuate the area. Call emergency services. is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No alert_others Alert others in the area. Isolate the spill. is_trained->alert_others No cleanup Contain and clean up the spill using appropriate materials. is_trained->cleanup Yes report Report the incident to your supervisor. alert_others->report dispose Dispose of waste in a labeled, sealed container. cleanup->dispose dispose->report

Decision flowchart for chemical spill response.

Waste Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain.[13]

Storage and Stability

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from ignition sources.[13]

  • Stability: DMSO is stable under recommended storage conditions.[9] It is hygroscopic and will absorb moisture from the air.[13]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

While a comprehensive safety profile for this compound is not currently available, the information on its known physical properties and the detailed safety data for the related compound, DMSO, provide a foundation for safe handling in a research environment. The key takeaways are to handle this compound with the assumption that it may be a combustible liquid and can facilitate skin absorption of other chemicals. Adherence to standard laboratory safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount. Researchers should remain vigilant for the emergence of more specific safety data for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Diisoamyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental data on the thermal stability and decomposition of diisoamyl sulfoxide (B87167). However, due to the presence of the same sulfoxide functional group, the extensively studied thermal behavior of dimethyl sulfoxide (DMSO) provides a valuable framework for understanding the potential thermal characteristics and hazards associated with diisoamyl sulfoxide. This guide summarizes the known thermal properties of DMSO as a close structural analog and outlines the experimental approaches necessary for a thorough evaluation of this compound.

Introduction

This compound is an organic sulfur compound that, like other sulfoxides, finds potential applications in various chemical processes. A critical aspect of its safe handling and use in research and development, particularly in the pharmaceutical industry, is a comprehensive understanding of its thermal stability and decomposition pathways. Thermal decomposition can lead to the formation of hazardous byproducts and, in some cases, runaway reactions. This guide provides an overview of the factors influencing the thermal stability of sulfoxides, primarily drawing on data from its lower alkyl homolog, dimethyl sulfoxide (DMSO).

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for designing thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₂₂OS
Molecular Weight190.35 g/mol
Boiling Point297.5°C at 760 mmHg[1]
Flash Point133.7°C[1]
Density0.933 g/cm³[1]

Thermal Stability and Decomposition of Dimethyl Sulfoxide (DMSO) as an Analog

DMSO is known to be thermally unstable, and its decomposition can be triggered at temperatures significantly lower than its boiling point (189°C), especially in the presence of contaminants or catalysts.[2][3] The decomposition of pure DMSO is reported to be detected at approximately 278°C by differential scanning calorimetry (DSC), while accelerating rate calorimetry indicates thermal decomposition can occur around its boiling point.[4]

A variety of substances are known to catalyze or exacerbate the thermal decomposition of DMSO, including:

  • Acids: Strong acids can significantly lower the decomposition temperature.[3][5]

  • Bases: Strong bases like sodium hydride can lead to explosive conditions at modest temperatures (40-60°C).[3][6]

  • Halides and Halogenated Compounds: These can promote decomposition.[2][3]

  • Metals and Metal Salts: Certain metals and their salts can act as catalysts.[3]

  • Electrophiles and Oxidants: These can react exothermically with DMSO.[3]

The decomposition of DMSO can be autocatalytic, meaning the decomposition products can further accelerate the decomposition process.[6]

Table 2: Onset Temperatures for Thermal Decomposition of DMSO under Various Conditions

ConditionOnset Temperature (°C)Analytical Method
Pure DMSO~189 - 278Accelerating Rate Calorimetry / DSC[4]
With AcidsLowered; dependent on pKa[5]ARC / DSC[5]
With Sodium Hydride40 - 60Calorimetry[6]
With Ammonia-generating compoundCan lead to violent exothermic reaction-

The decomposition of DMSO can produce a range of volatile and potentially toxic products. When heated to decomposition, it emits toxic fumes of sulfur oxides.[7]

Experimental Protocols for Assessing Thermal Stability

A thorough investigation of the thermal stability of this compound would involve a combination of thermoanalytical techniques.

4.1 Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is used to determine the temperatures at which the material decomposes and the extent of mass loss.[8]

  • Experimental Protocol:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[9]

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum decomposition rates.

4.2 Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition (exothermic or endothermic).

  • Experimental Protocol:

    • A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

    • The differential heat flow between the sample and reference is measured and recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify the onset temperature of any exothermic or endothermic events, which can indicate decomposition. The area under an exothermic peak can be used to quantify the heat of decomposition.

Visualizations

5.1 Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Interpretation & Reporting Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (Sealed Pans) Sample->DSC TGA_Data Analyze TGA/DTG Curves - Onset of Decomposition - Mass Loss Steps TGA->TGA_Data DSC_Data Analyze DSC Thermogram - Onset of Exotherm - Heat of Decomposition DSC->DSC_Data Report Comprehensive Thermal Stability Report TGA_Data->Report DSC_Data->Report

Caption: Workflow for Thermal Stability Assessment of this compound.

5.2 Potential Decomposition Pathways (Based on DMSO)

The decomposition of sulfoxides can proceed through various mechanisms, which may be influenced by the specific reaction conditions. For DMSO, acid-catalyzed decomposition is a known pathway.

G DMSO This compound (R-S(O)-R, R=isoamyl) Protonated Protonated Sulfoxide (R-S(OH+)-R) DMSO->Protonated H+ (Acid Catalyst) Pummerer_Intermediate Pummerer Rearrangement Intermediate Protonated->Pummerer_Intermediate Rearrangement Products Decomposition Products - Diisoamyl sulfide - Aldehydes/Ketones - Water - Other sulfur compounds Pummerer_Intermediate->Products Further Reactions

Caption: A Potential Acid-Catalyzed Decomposition Pathway for this compound.

Conclusion and Recommendations

It is strongly recommended that a thorough thermal hazard assessment, utilizing techniques such as TGA and DSC, be conducted for this compound under the specific conditions of its intended use. This will provide the necessary data to establish safe operating limits and prevent potentially dangerous thermal runaway events. The experimental workflows and potential decomposition pathways outlined in this guide provide a solid foundation for such an investigation.

References

Methodological & Application

Application Notes and Protocols for Diisoamyl Sulfoxide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisoamyl sulfoxide (B87167) ((i-Am)₂SO) is a high-boiling, polar aprotic solvent with potential applications in a variety of organic reactions. As a higher homolog of the widely used dimethyl sulfoxide (DMSO), diisoamyl sulfoxide offers a unique set of physical and chemical properties that may be advantageous in specific synthetic contexts. This document provides an overview of its characteristics, potential applications, and generalized protocols for its use in organic synthesis. It is important to note that this compound is a less-studied solvent compared to DMSO, and therefore, the information presented herein is largely based on comparative data from analogous dialkyl sulfoxides and general principles of organic chemistry.[1]

Physicochemical Properties

The properties of this compound can be inferred by comparing it with the well-characterized DMSO and the structurally similar diisobutyl sulfoxide (DIBSO). The larger alkyl groups in this compound are expected to result in a higher boiling point, lower density, and increased steric hindrance around the sulfinyl group compared to DMSO.[1]

PropertyDimethyl Sulfoxide (DMSO)Diisobutyl Sulfoxide (DIBSO)This compound (Predicted)
Molecular Formula C₂H₆OSC₈H₁₈OSC₁₀H₂₂OS
Molar Mass 78.13 g/mol [1][2]162.29 g/mol [1]190.36 g/mol
Appearance Colorless liquid[1][2]Not specifiedColorless liquid
Density 1.1004 g/cm³[1][2]0.949 g/cm³[1]~0.9 g/cm³
Boiling Point 189 °C[1][2]263.4 °C> 260 °C
Melting Point 19 °C[1][2]Not specifiedNot specified
Flash Point 89 °C[1]113.1 °C> 110 °C
Solubility in Water Miscible[1][2]Not specifiedLower than DMSO

Application Notes

Advantages of this compound as a Solvent
  • High Boiling Point: The significantly higher boiling point of this compound makes it an excellent solvent for reactions requiring elevated temperatures, allowing for a wider operational temperature range than DMSO.[1]

  • Increased Steric Hindrance: The bulky isoamyl groups may influence the stereochemical outcome of reactions by creating a more sterically demanding environment around solvated species. This could be beneficial in reactions where specific stereoisomers are desired.[1]

  • Potential for Altered Selectivity: The unique steric and electronic properties of this compound may lead to different reaction selectivities (chemo-, regio-, and stereoselectivity) compared to other polar aprotic solvents.[1]

  • Alternative to DMSO: In cases where the physical properties of DMSO are not ideal (e.g., reactions requiring higher temperatures, or where product separation from the solvent is challenging), this compound presents a viable alternative.

Potential Applications in Organic Reactions

Based on the known chemistry of DMSO and other dialkyl sulfoxides, this compound is anticipated to be a suitable solvent for a range of organic transformations, including:

  • Nucleophilic Substitution Reactions (Sₙ2): As a polar aprotic solvent, this compound is expected to accelerate Sₙ2 reactions by solvating the cation of the nucleophilic salt, thereby leaving the anion more "naked" and reactive.[2][3] The increased steric bulk, however, may slightly temper this effect compared to DMSO.

  • Elimination Reactions (E2): Similar to DMSO, this compound should be a suitable solvent for E2 reactions, particularly when using strong, sterically hindered bases.[4] Heat can further favor elimination over substitution.[4]

  • Oxidation Reactions: While DMSO is a well-known oxidant in reactions like the Swern and Moffatt oxidations, the utility of this compound as an oxidant is less certain and would require experimental validation.[5]

  • Reactions Involving Anionic Intermediates: The ability of sulfoxides to stabilize carbocations suggests that this compound could be effective in reactions proceeding through anionic intermediates.[2]

Experimental Protocols

The following are generalized protocols for using this compound in common organic reactions. These protocols are based on established procedures using DMSO and should be optimized for specific substrates and reaction conditions.

Protocol 1: General Procedure for a Nucleophilic Substitution (Sₙ2) Reaction

Reaction: Alkyl Halide + Nucleophile → Substituted Product

sn2_workflow sub Alkyl Halide & Nucleophile reac Reaction Mixture sub->reac sol This compound sol->reac heat Heating & Stirring reac->heat workup Aqueous Workup heat->workup extract Extraction with Organic Solvent workup->extract purify Purification extract->purify prod Final Product purify->prod

Workflow for a typical Sₙ2 reaction.

Materials:

  • Alkyl halide (1.0 equiv)

  • Nucleophile (1.1 - 1.5 equiv)

  • This compound (sufficient to make a 0.1 - 1.0 M solution)

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous reaction vessel with a magnetic stirrer

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the nucleophile and this compound.

  • Stir the mixture until the nucleophile is fully dissolved.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-150 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Protocol 2: General Procedure for an Elimination (E2) Reaction

Reaction: Alkyl Halide + Strong Base → Alkene

e2_workflow sub Alkyl Halide reac Reaction Mixture sub->reac base Strong Base base->reac sol This compound sol->reac heat Heating & Stirring reac->heat quench Quenching heat->quench extract Extraction quench->extract purify Purification extract->purify prod Alkene Product purify->prod

Workflow for a typical E2 reaction.

Materials:

  • Alkyl halide (1.0 equiv)

  • Strong base (e.g., potassium tert-butoxide, 1.5 - 2.0 equiv)

  • This compound (sufficient to make a 0.1 - 1.0 M solution)

  • Inert gas (e.g., Argon or Nitrogen)

  • Anhydrous reaction vessel with a magnetic stirrer

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the strong base and this compound.

  • Heat the mixture to the desired temperature (e.g., 50-120 °C) with stirring.

  • Slowly add a solution of the alkyl halide in this compound to the heated base solution.

  • Monitor the reaction progress by a suitable analytical method.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a low-boiling organic solvent (e.g., pentane, diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.

  • Purify the resulting alkene, if necessary, by distillation or column chromatography.

Safety and Handling

  • General Precautions: As with all sulfoxides, this compound may be readily absorbed through the skin.[6] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Logical Relationships in Solvent Selection

solvent_choice reaction Desired Organic Reaction req Reaction Requirements reaction->req temp High Temperature (>190°C) req->temp needs steric Steric Influence on Selectivity req->steric needs sep Ease of Separation req->sep needs solvent Solvent Choice temp->solvent steric->solvent sep->solvent dmso DMSO solvent->dmso Low Temp, Less Steric diaso This compound solvent->diaso High Temp, More Steric

Decision tree for solvent selection.

References

Diisoamyl Sulfoxide (DIASO): Application Notes and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the applications of Diisoamyl sulfoxide (B87167) (DIASO) in medicinal chemistry is currently limited in publicly available scientific literature. The following application notes and protocols are largely based on the well-documented properties and applications of its lower alkyl homolog, Dimethyl sulfoxide (DMSO), and comparative data with Diisobutyl sulfoxide (DIBSO), a structurally similar compound. Researchers should consider these recommendations as a starting point and perform appropriate validation and optimization for their specific applications.

Introduction to Diisoamyl Sulfoxide in Medicinal Chemistry

This compound ((C₅H₁₁)₂SO), or DIASO, is a higher-order dialkyl sulfoxide. While its close relative, Dimethyl sulfoxide (DMSO), is a ubiquitous polar aprotic solvent in medicinal chemistry, the properties and applications of DIASO are less explored. Structurally, DIASO possesses longer, branched alkyl chains compared to DMSO, which is expected to confer distinct physicochemical properties such as increased hydrophobicity and steric hindrance around the sulfinyl group.[1] These differences may offer unique advantages in specific medicinal chemistry applications, including its use as a solvent, a cryoprotective agent, and a modulator of cellular processes.

Potential Applications of DIASO

Based on the known functions of other dialkyl sulfoxides, DIASO is postulated to have applications in the following areas:

  • As a Novel Solvent: The increased lipophilicity of DIASO compared to DMSO may render it a more suitable solvent for highly nonpolar compounds, potentially improving solubility and aiding in formulation development for poorly water-soluble drugs.

  • As a Cryoprotective Agent: Like DMSO, DIASO may possess cryoprotective properties due to its ability to lower the freezing point of aqueous solutions and prevent the formation of damaging ice crystals. Its larger size and different membrane interaction profile might offer a different efficacy and toxicity profile compared to DMSO.

  • As a Cell Differentiation Modulator: DMSO is well-known for its ability to induce cell differentiation in various cell lines.[2][3][4][5][6] It is plausible that DIASO could exhibit similar or modified effects on cellular differentiation pathways, potentially at different optimal concentrations and exposure times.

Physicochemical Properties: A Comparative Overview

A comparison of the known or predicted properties of DIASO with the well-characterized DMSO and the structurally similar DIBSO can guide its application.

PropertyDimethyl Sulfoxide (DMSO)Diisobutyl Sulfoxide (DIBSO)This compound (DIASO)
Molecular Formula C₂H₆OSC₈H₁₈OSC₁₀H₂₂OS
Molecular Weight 78.13 g/mol 162.31 g/mol 190.36 g/mol [7]
Boiling Point 189 °C[8]Higher than DMSO[1]297.5 °C at 760 mmHg[7]
Density 1.100 g/cm³[8]Lower than DMSO[1]0.933 g/cm³[7]
Polarity HighModeratePredicted to be lower than DMSO
Hydrophobicity LowIncreased compared to DMSO[1]Predicted to be higher than DIBSO
Steric Hindrance LowIncreased compared to DMSO[1]Predicted to be higher than DIBSO

Application Notes and Experimental Protocols

DIASO as a Solvent for Poorly Soluble Compounds

Application Note: The higher hydrophobicity of DIASO suggests its potential as a solvent for lipophilic drug candidates that exhibit poor solubility in DMSO or other common organic solvents. Its higher boiling point could be advantageous for reactions requiring elevated temperatures.[1] However, its increased viscosity and lower polarity may affect dissolution rates and compatibility with aqueous systems.

Experimental Protocol: Assessing Drug Solubility in DIASO

  • Materials:

    • This compound (DIASO)

    • Test compound (drug candidate)

    • Vortex mixer

    • Thermostatic shaker

    • Analytical balance

    • HPLC or other suitable analytical method for quantification

  • Procedure:

    • Prepare a series of saturated solutions by adding an excess of the test compound to a known volume of DIASO in sealed vials.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) in a thermostatic shaker for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

    • Compare the solubility with that obtained in DMSO and other reference solvents.

DIASO as a Cryoprotective Agent

Application Note: DMSO is a widely used cryoprotectant at a concentration of 5-10% (v/v) in cell freezing media.[3][9][10][11][12] The potential of DIASO as a cryoprotectant is unexplored, but its ability to interact with water and cell membranes may offer cryoprotective effects. Its larger molecular size might lead to slower penetration into cells, which could necessitate adjustments to the cryopreservation protocol. The potential toxicity of DIASO must be carefully evaluated.

Experimental Protocol: Evaluating DIASO for Cell Cryopreservation

  • Materials:

    • Cell line of interest (e.g., HeLa, HEK293)

    • Complete cell culture medium

    • Fetal Bovine Serum (FBS)

    • This compound (DIASO)

    • Dimethyl sulfoxide (DMSO, as a positive control)

    • Cryovials

    • Controlled-rate freezer or isopropanol (B130326) freezing container

    • Liquid nitrogen storage tank

    • Trypan blue or other viability stain

    • Hemocytometer or automated cell counter

  • Procedure:

    • Preparation of Freezing Media: Prepare freezing media containing different concentrations of DIASO (e.g., 2.5%, 5%, 7.5%, 10% v/v) in a base of 90% FBS and 10% complete culture medium. Prepare a control freezing medium with 10% DMSO. Keep the media on ice.

    • Cell Harvesting: Harvest cells in the logarithmic growth phase. Centrifuge the cell suspension and resuspend the cell pellet in cold complete culture medium to a concentration of 1-5 x 10⁶ cells/mL.

    • Addition of Cryoprotectant: Slowly add an equal volume of the cold DIASO or DMSO freezing medium to the cell suspension while gently mixing.

    • Cryopreservation: Aliquot the cell suspension into cryovials. Place the vials in a controlled-rate freezer set to cool at -1 °C/minute to -80 °C, or in an isopropanol freezing container at -80 °C overnight.

    • Storage: Transfer the frozen vials to a liquid nitrogen tank for long-term storage.

    • Thawing and Viability Assessment: To assess post-thaw viability, rapidly thaw a vial in a 37 °C water bath. Transfer the cells to a tube containing pre-warmed complete culture medium. Centrifuge to remove the cryoprotectant, resuspend in fresh medium, and determine cell viability using a trypan blue exclusion assay.

    • Functional Assessment: Culture the thawed cells and assess their morphology, attachment, and proliferation rate to evaluate the long-term effects of DIASO cryopreservation.

DIASO as a Cell Differentiation Inducer

Application Note: DMSO is known to induce differentiation in various stem and progenitor cell lines, often through mechanisms involving cell cycle arrest and modulation of key signaling pathways.[2][5][6] The larger and more lipophilic nature of DIASO might lead to different interactions with cellular membranes and intracellular targets, potentially resulting in a distinct differentiation-inducing profile.

Experimental Protocol: Investigating the Effect of DIASO on Stem Cell Differentiation

  • Materials:

    • Stem cell line of interest (e.g., mesenchymal stem cells, embryonic stem cells)

    • Appropriate stem cell maintenance medium

    • Differentiation-inducing medium (positive control)

    • This compound (DIASO)

    • Dimethyl sulfoxide (DMSO, as a reference compound)

    • Reagents for characterization of differentiation (e.g., specific antibodies for immunofluorescence, RNA extraction kits for RT-qPCR, staining solutions for differentiated cell types)

  • Procedure:

    • Cell Culture: Culture the stem cells in their maintenance medium to the desired confluency.

    • Induction of Differentiation: Replace the maintenance medium with differentiation medium containing various concentrations of DIASO (e.g., 0.1%, 0.5%, 1%, 2% v/v). Include a negative control (maintenance medium), a positive control (differentiation medium), and a DMSO-treated group for comparison.

    • Incubation: Incubate the cells for a period determined by the specific differentiation protocol (typically several days to weeks), changing the medium every 2-3 days.

    • Morphological Assessment: Observe the cells daily under a microscope and document any morphological changes indicative of differentiation.

    • Characterization of Differentiation: At the end of the differentiation period, assess the expression of lineage-specific markers using techniques such as:

      • RT-qPCR: To quantify the expression of key differentiation-related genes.

      • Immunofluorescence: To visualize the expression of specific proteins characteristic of the differentiated phenotype.

      • Functional Assays: To assess the functional properties of the differentiated cells (e.g., mineralization assays for osteogenesis, lipid droplet staining for adipogenesis).

Visualizations

The following diagrams illustrate conceptual workflows and pathways relevant to the potential applications of DIASO, based on established knowledge of DMSO.

G cluster_0 Solubility Screening Workflow Start Start Add Excess Compound to DIASO Add Excess Compound to DIASO Start->Add Excess Compound to DIASO Equilibrate (24-48h) Equilibrate (24-48h) Add Excess Compound to DIASO->Equilibrate (24-48h) Centrifuge Centrifuge Equilibrate (24-48h)->Centrifuge Analyze Supernatant (e.g., HPLC) Analyze Supernatant (e.g., HPLC) Centrifuge->Analyze Supernatant (e.g., HPLC) Determine Solubility Determine Solubility Analyze Supernatant (e.g., HPLC)->Determine Solubility End End Determine Solubility->End G cluster_1 Cryopreservation Protocol with DIASO Harvest Cells Harvest Cells Prepare Cell Suspension Prepare Cell Suspension Harvest Cells->Prepare Cell Suspension Add DIASO Freezing Medium Add DIASO Freezing Medium Prepare Cell Suspension->Add DIASO Freezing Medium Controlled Rate Freezing (-1°C/min) Controlled Rate Freezing (-1°C/min) Add DIASO Freezing Medium->Controlled Rate Freezing (-1°C/min) Store in Liquid Nitrogen Store in Liquid Nitrogen Controlled Rate Freezing (-1°C/min)->Store in Liquid Nitrogen Thaw and Assess Viability Thaw and Assess Viability Store in Liquid Nitrogen->Thaw and Assess Viability G cluster_2 Hypothesized Cell Differentiation Pathway (Analogous to DMSO) DIASO DIASO Cell Membrane Interaction Cell Membrane Interaction DIASO->Cell Membrane Interaction Alteration of Intracellular Signaling Alteration of Intracellular Signaling Cell Membrane Interaction->Alteration of Intracellular Signaling Cell Cycle Arrest (G1 Phase) Cell Cycle Arrest (G1 Phase) Alteration of Intracellular Signaling->Cell Cycle Arrest (G1 Phase) Induction of Lineage-Specific Genes Induction of Lineage-Specific Genes Cell Cycle Arrest (G1 Phase)->Induction of Lineage-Specific Genes Cell Differentiation Cell Differentiation Induction of Lineage-Specific Genes->Cell Differentiation

References

Application Notes and Protocols for Diisoamyl Sulfoxide in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern organic synthesis, the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation. While various reagents exist for this purpose, those based on "activated" sulfoxides have gained prominence due to their mild reaction conditions and high selectivity, which are crucial for the synthesis of complex and sensitive molecules often encountered in drug development.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is the most common reagent in this class, utilized in well-known reactions such as the Swern, Pfitzner-Moffatt, and Parikh-Doering oxidations.[3][4]

These reactions proceed via a common mechanistic pathway involving the activation of the sulfoxide, followed by reaction with the alcohol to form an alkoxysulfonium salt.[4] Subsequent deprotonation and elimination yield the desired carbonyl compound, the corresponding sulfide (B99878), and other byproducts.[1] A significant drawback of using DMSO is the production of dimethyl sulfide (DMS), a volatile and highly malodorous byproduct.[1][5]

This application note details the use of diisoamyl sulfoxide as a practical, less odorous alternative to DMSO in activated sulfoxide oxidations. The resulting diisoamyl sulfide is significantly less volatile and has a less offensive odor, improving the laboratory environment without compromising the reaction's efficiency and mild conditions. The following sections provide a detailed protocol for a Swern-type oxidation using this compound, a summary of reaction components, and visualizations of the reaction mechanism and experimental workflow.

Data Summary

The following table outlines the key reagents and conditions for a representative Swern-type oxidation protocol using this compound. This data is compiled based on established procedures for Swern oxidations, with this compound substituted for DMSO.[6][7]

Reagent/ParameterRole/ConditionMolar Equivalence (relative to substrate)Key Considerations
This compoundOxidant1.1 - 2.0Less odorous alternative to DMSO.
Oxalyl ChlorideActivating Agent1.1 - 1.5Highly reactive and moisture-sensitive. Added at low temperature.
Triethylamine (B128534) (TEA)Base3.0 - 5.0Added after the alcohol to facilitate the final elimination step.
Dichloromethane (B109758) (DCM)Solvent-Anhydrous conditions are essential for optimal results.
Primary/Secondary AlcoholSubstrate1.0The compound to be oxidized.
TemperatureReaction Condition-78 °C (Dry ice/acetone bath)Crucial for the stability of intermediates and to prevent side reactions.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general signaling pathway for a Swern-type oxidation and a typical experimental workflow.

Swern_Mechanism cluster_activation Activation of Sulfoxide cluster_oxidation Oxidation of Alcohol Diisoamyl_Sulfoxide This compound Activated_Intermediate Chloro(diisoamyl)sulfonium chloride Diisoamyl_Sulfoxide->Activated_Intermediate + Oxalyl Chloride (-CO, -CO2) Oxalyl_Chloride Oxalyl Chloride Alkoxysulfonium_Salt Alkoxysulfonium Salt Alcohol R-CH(OH)-R' Alcohol->Alkoxysulfonium_Salt + Activated Intermediate Sulfur_Ylide Sulfur Ylide Alkoxysulfonium_Salt->Sulfur_Ylide + Triethylamine (- Triethylammonium chloride) Carbonyl_Product Ketone/Aldehyde R-C(=O)-R' Sulfur_Ylide->Carbonyl_Product Intramolecular Elimination

Caption: General mechanism of a Swern-type oxidation.

Experimental_Workflow start Start setup Set up oven-dried glassware under inert atmosphere (N2 or Ar) start->setup cool_reactor Cool reactor to -78 °C (dry ice/acetone bath) setup->cool_reactor add_solvent_sulfoxide Add anhydrous DCM and This compound cool_reactor->add_solvent_sulfoxide add_oxalyl_chloride Add Oxalyl Chloride dropwise (maintain -78 °C) add_solvent_sulfoxide->add_oxalyl_chloride stir_activation Stir for 15-30 minutes add_oxalyl_chloride->stir_activation add_alcohol Add alcohol in DCM dropwise stir_activation->add_alcohol stir_reaction Stir for 30-60 minutes add_alcohol->stir_reaction add_base Add Triethylamine dropwise stir_reaction->add_base warm_to_rt Allow to warm to room temperature add_base->warm_to_rt quench Quench with water or saturated NH4Cl solution warm_to_rt->quench extract Extract with DCM quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify end End purify->end

Caption: Experimental workflow for oxidation using this compound.

Detailed Experimental Protocol: Swern-Type Oxidation of a Secondary Alcohol

This protocol describes the oxidation of a generic secondary alcohol to a ketone using this compound. The procedure should be performed in a well-ventilated fume hood.

Materials:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet

  • Addition funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Secondary alcohol (substrate)

  • This compound

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a nitrogen or argon inlet, and a rubber septum. Place the flask in a dry ice/acetone bath and allow it to cool to -78 °C.

  • Reagent Addition:

    • To the cooled flask, add anhydrous dichloromethane (DCM) followed by this compound (1.5 equivalents) via syringe.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO₂) will be observed.[6]

    • Stir the resulting solution at -78 °C for 20 minutes to ensure the formation of the activating intermediate.

  • Substrate Addition:

    • Dissolve the secondary alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the reaction mixture over 10 minutes, again maintaining the temperature at -78 °C.

    • Stir the reaction mixture for 45 minutes at -78 °C.

  • Base Addition and Reaction Completion:

    • Slowly add triethylamine (4.0 equivalents) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form.

    • After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes.

    • Remove the dry ice/acetone bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.

  • Workup and Isolation:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x volume of the initial DCM).

    • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure ketone.

Safety and Handling

  • Oxalyl chloride is toxic and corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • The reaction generates carbon monoxide, a toxic gas.[1] Ensure adequate ventilation at all times.

  • The reaction is highly exothermic, especially during the addition of oxalyl chloride and triethylamine. Maintaining a low temperature is critical for safety and reaction success.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Diisoamyl Sulfoxide: Application Notes and Protocols for Separation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisoamyl sulfoxide (B87167) (DIASO) is an organosulfur compound with potential applications as a selective extractant in liquid-liquid separation processes. Its molecular structure, featuring a polar sulfoxide group flanked by two nonpolar isoamyl chains, imparts amphiphilic properties that enable it to form complexes with various metal ions and organic molecules, facilitating their transfer from an aqueous phase to an immiscible organic phase. These application notes provide an overview of DIASO's properties, synthesis, and protocols for its use in extraction processes, drawing upon available data and research on analogous sulfoxide compounds.

Chemical Properties and Synthesis

Diisoamyl sulfoxide is a liquid at room temperature with a high boiling point. A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical Properties of this compound

PropertyValue
Boiling Point297.5°C at 760 mmHg
Density0.933 g/cm³
Flash Point133.7°C
LogP3.693

Source: LookChem[1]

Synthesis of this compound

DIASO can be synthesized by the oxidation of diisopentyl sulfide (B99878). A common method involves using hydrogen peroxide as the oxidizing agent in the presence of acetic acid. This procedure typically results in a high yield.[1]

Protocol for Synthesis:

  • To a solution of diisopentyl sulfide in acetic acid, slowly add a stoichiometric amount of 30% hydrogen peroxide while maintaining the reaction temperature at ambient conditions.

  • Stir the mixture for 12 hours.

  • After the reaction is complete, quench the mixture with a sufficient volume of water.

  • Separate the organic layer containing this compound.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the this compound by vacuum distillation.

Applications in Solvent Extraction

While specific data on this compound as an extractant is limited, research on analogous compounds such as iso-amyl benzothiazolyl sulfoxide (ABSO) demonstrates the potential of iso-amyl sulfoxides in the selective extraction of precious metals like palladium.[2] Sulfoxides are recognized for their high selectivity in extracting Palladium (II).[2] The principles and protocols derived from studies on similar sulfoxides can be adapted for DIASO in various separation processes.

Extraction of Palladium (II)

The following protocol is adapted from a study on iso-amyl benzothiazolyl sulfoxide (ABSO) for the extraction of Palladium (II) from acidic media.[2]

Experimental Protocol:

  • Preparation of the Organic Phase: Prepare a 0.5 M solution of this compound in a suitable organic solvent such as benzene (B151609) or kerosene.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing Palladium (II) ions in 0.1 M hydrochloric acid.

  • Extraction:

    • Mix equal volumes of the organic and aqueous phases in a separatory funnel.

    • Shake the funnel vigorously for at least 15 minutes to ensure complete equilibration.[2]

    • Allow the phases to separate.

    • Collect the organic phase containing the extracted palladium-DIASO complex.

  • Stripping:

    • To recover the palladium from the organic phase, contact the loaded organic phase with a 2.0 M ammonia (B1221849) solution.[2]

    • Shake the mixture to transfer the palladium back to the aqueous phase.

    • Separate the aqueous stripping solution containing the purified palladium.

Quantitative Data (for the analogous extractant ABSO):

The extraction of Palladium (II) using the analogous iso-amyl benzothiazolyl sulfoxide (ABSO) was found to be quantitative under the specified conditions.[2] The stripping of palladium from the loaded organic phase was also quantitative when using a 2.0 M ammonia solution.[2]

Table 2: Extraction and Stripping of Palladium (II) with 0.5 M iso-amyl benzothiazolyl sulfoxide (ABSO) in Benzene

ProcessAqueous PhaseContact TimeEfficiency
Extraction0.1 M HCl containing Pd(II)15 minQuantitative
Stripping2.0 M NH₃·H₂ONot specifiedQuantitative

Source: MDPI[2]

Visualization of the Extraction Process

The following diagrams illustrate the general workflow for a solvent extraction process using this compound and the logical relationship of the extraction mechanism.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_stripping Stripping cluster_products Products prep_aq Aqueous Phase (Metal Ions in Acid) mix Mixing & Agitation prep_aq->mix prep_org Organic Phase (DIASO in Solvent) prep_org->mix separate Phase Separation mix->separate raffinate Raffinate (Depleted Aqueous Phase) separate->raffinate loaded_org Loaded Organic Phase separate->loaded_org strip_mix Contact with Stripping Agent strip_separate Phase Separation strip_mix->strip_separate stripped_org Stripped Organic Phase (Recycled) strip_separate->stripped_org product Purified Metal Solution strip_separate->product loaded_org->strip_mix

Solvent Extraction Workflow with DIASO.

logical_relationship cluster_aqueous Aqueous Phase cluster_organic Organic Phase metal_ion Metal Ion (Mⁿ⁺) complex [M(DIASO)ₓ]ⁿ⁺ Complex metal_ion->complex Complexation diaso DIASO diaso->complex

Extraction Mechanism of Metal Ions by DIASO.

Conclusion

This compound presents itself as a promising, yet underexplored, extractant for separation processes, particularly in the realm of hydrometallurgy for the recovery of precious metals. The protocols and data presented, based on available information and analogous compounds, provide a foundational framework for researchers to begin investigating the potential of DIASO in their specific applications. Further research is warranted to fully characterize its extraction capabilities for a wider range of metals and organic compounds, and to optimize the process parameters for industrial-scale applications.

References

Application Notes and Protocols for the Analysis of Diisoamyl Sulfoxide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Diisoamyl sulfoxide (B87167) (DIASO) in typical reaction mixtures. Given the limited availability of specific analytical data for DIASO, the following protocols are based on established methods for similar sulfoxides, such as Dimethyl Sulfoxide (DMSO), and have been adapted to the physicochemical properties of DIASO.

Introduction

Diisoamyl sulfoxide (DIASO) is an organosulfur compound that can be synthesized by the oxidation of diisoamyl sulfide. A common synthetic route involves the use of hydrogen peroxide in acetic acid. During this process, key species in the reaction mixture include the starting material (diisoamyl sulfide), the desired product (this compound), and a potential over-oxidation byproduct (diisoamyl sulfone). Accurate and robust analytical methods are crucial for reaction monitoring, yield determination, and purity assessment of DIASO.

This document outlines protocols for the analysis of DIASO and its related impurities using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship of Analytes

The primary analytes in a typical DIASO synthesis reaction mixture are depicted below. Understanding this relationship is key to developing a comprehensive analytical strategy.

G Figure 1: Analyte Relationship in DIASO Synthesis A Diisoamyl Sulfide (Starting Material) B This compound (Product) A->B Oxidation C Diisoamyl Sulfone (Over-oxidation Impurity) B->C Further Oxidation G Figure 2: HPLC Analysis Workflow A Sample Weighing B Dissolution in Acetonitrile/Water A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Data Acquisition and Analysis D->E G Figure 3: GC-MS Analysis Workflow A Sample Weighing B Dissolution in Dichloromethane A->B C GC-MS Injection B->C D Separation and Mass Analysis C->D E Data Interpretation D->E G Figure 4: qNMR Analysis Workflow A Weigh Reaction Mixture and Internal Standard B Dissolve in CDCl3 in NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Process and Integrate Characteristic Peaks C->D E Calculate Molar Ratios D->E

Diisoamyl Sulfoxide as a Potential Cryoprotectant for Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Sulfoxide-Based Cryoprotectants

Cryopreservation is a critical technology for the long-term storage of viable cells, essential for research, drug development, and clinical applications. The process involves cooling cells to very low temperatures, typically in liquid nitrogen (-196°C), to halt biological activity. However, the formation of intracellular ice crystals during freezing and thawing can cause irreversible damage to cell structures, leading to cell death.

Cryoprotective agents (CPAs) are substances that protect cells from this damage. Sulfoxides, particularly dimethyl sulfoxide (B87167) (DMSO), are a widely used class of penetrating CPAs.[1] They are small, amphipathic molecules that can readily cross cell membranes.[1] Their primary mechanism of action involves reducing the freezing point of intracellular water and preventing the formation of large, damaging ice crystals.[1][2] While highly effective, the most common sulfoxide, DMSO, exhibits dose-dependent cytotoxicity, prompting the search for less toxic alternatives.[3][4] Diisoamyl sulfoxide (DIASO), a larger and potentially less toxic analogue, is explored here as a hypothetical alternative.

Mechanism of Action of Sulfoxide Cryoprotectants

The cryoprotective effects of sulfoxide compounds like DMSO are multifaceted and not entirely understood. However, several key mechanisms have been proposed:

  • Colligative Effects: By dissolving in the intracellular and extracellular solution, sulfoxides increase the total solute concentration, which colligatively lowers the freezing point of the solution. This allows for a more gradual dehydration of the cells as the surrounding medium freezes, reducing the likelihood of intracellular ice formation.

  • Ice Crystal Formation Inhibition: Sulfoxides interact with water molecules, disrupting the hydrogen bond network and inhibiting the nucleation and growth of ice crystals.[5] This promotes vitrification—a glass-like, amorphous solidification of water—rather than crystallization.[5]

  • Membrane Permeation and Stabilization: As membrane-permeable molecules, sulfoxides can replace water within the cell, reducing the amount of intracellular water available to form ice.[1] They also interact with the lipid bilayer, increasing membrane fluidity and making it less susceptible to rupture from osmotic stress and ice crystal formation.[2]

  • Control of Osmotic Shock: During freezing, as extracellular ice forms, the remaining liquid becomes hypertonic, drawing water out of the cells and causing them to shrink. During thawing, the rapid influx of water into the shrunken cells can cause them to swell and burst. Sulfoxides help to moderate these osmotic shifts, protecting the cells from damage.[1]

Below is a diagram illustrating the proposed mechanism of cryoprotection by sulfoxide-based agents.

CryoprotectionMechanism Mechanism of Sulfoxide Cryoprotection cluster_extracellular Extracellular Space cluster_cell Intracellular Space Ice Crystals Ice Crystals Cell Membrane Cell Membrane Ice Crystals->Cell Membrane Damages (prevented by sulfoxide) Sulfoxide_ext Sulfoxide Sulfoxide_ext->Cell Membrane Permeates Cell Organelles Cell Organelles Sulfoxide_int Sulfoxide Sulfoxide_int->Cell Organelles Protects Sulfoxide_int->Water Disrupts H-bonds Inhibits ice formation Cell Membrane->Sulfoxide_int

Caption: Proposed mechanism of sulfoxide cryoprotection.

Quantitative Data Summary

Specific quantitative data for the efficacy and toxicity of this compound as a cryoprotectant is not available in the peer-reviewed literature. The following tables summarize representative data for the most studied sulfoxide, DMSO, to provide a baseline for comparison and a starting point for the evaluation of novel analogues like DIASO.

Table 1: Post-Thaw Viability of Various Cell Lines with 10% DMSO

Cell LineCell TypePost-Thaw Viability (%)Reference
Human Hematopoietic Stem CellsStem Cell~80-90%[6]
Human Mesenchymal Stem CellsStem Cell~70-90%[3]
JurkatHuman T lymphocyte>90%
HEK293Human Embryonic Kidney>90%[7]
CHOChinese Hamster Ovary>90%[7]

Table 2: Cytotoxicity of DMSO on Various Cell Lines

Cell LineConcentration for Significant ToxicityExposure TimeAssayReference
Human Leukemic Cells (Jurkat, Molt-4)≥ 2%24 hoursTrypan Blue / MTT
Human Apical Papilla Cells5%24 hoursMTT[8]
Retinal Neuronal Cell Line> 1%Not specifiedAnnexin V, TUNEL, MTT[9]
Human Fibroblast-like Synoviocytes> 0.1%24 hoursMTT[4]

Experimental Protocols

The following are generalized protocols for the cryopreservation and thawing of cultured cells using a sulfoxide-based cryoprotectant. These protocols are based on standard procedures using DMSO and should be optimized for specific cell types and for the evaluation of this compound.

Preparation of Cryopreservation Medium

Materials:

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS) or other appropriate serum

  • This compound (DIASO) or Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Ice bucket

Procedure:

  • Prepare the desired volume of freezing medium. A common formulation consists of:

    • 70-90% complete cell culture medium

    • 10-20% FBS

    • 5-10% sulfoxide cryoprotectant (e.g., DIASO or DMSO)

  • Crucially, add the sulfoxide cryoprotectant to the medium dropwise while gently swirling. This is an exothermic reaction, and rapid mixing can generate heat that is detrimental to the cells.

  • Prepare the freezing medium just before use and keep it on ice to minimize cellular toxicity.[10]

Cryopreservation Protocol

Materials:

  • Log-phase cell culture

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA or other cell dissociation reagent (for adherent cells)

  • Cryopreservation medium (prepared as in 4.1)

  • Cryogenic vials

  • Controlled-rate freezing container (e.g., "Mr. Frosty") or a programmable freezer

  • -80°C freezer

  • Liquid nitrogen storage dewar

Workflow Diagram:

CryopreservationWorkflow Cell Cryopreservation Workflow Harvest_Cells 1. Harvest Cells in Logarithmic Growth Phase Wash_Cells 2. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 3. Resuspend in Cold Cryopreservation Medium Wash_Cells->Resuspend Aliquot 4. Aliquot into Cryogenic Vials Resuspend->Aliquot Controlled_Freezing 5. Controlled-Rate Freezing (-1°C/minute) Aliquot->Controlled_Freezing Storage 6. Long-Term Storage in Liquid Nitrogen Controlled_Freezing->Storage

Caption: General workflow for cell cryopreservation.

Procedure:

  • Cell Preparation:

    • For suspension cells, proceed directly to harvesting.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA or a suitable non-enzymatic cell dissociation solution.

  • Harvesting: Transfer the cell suspension to a sterile conical tube and centrifuge at a low speed (e.g., 100-300 x g) for 5 minutes to pellet the cells.

  • Cell Counting and Viability: Aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium. Perform a cell count and determine viability using a method such as trypan blue exclusion.

  • Resuspension in Cryopreservation Medium: Centrifuge the cells again and resuspend the pellet in the pre-chilled cryopreservation medium at a final concentration of 1 x 10^6 to 1 x 10^7 viable cells/mL.

  • Aliquoting: Immediately dispense 1-1.8 mL of the cell suspension into sterile cryogenic vials.

  • Controlled-Rate Freezing: Place the cryogenic vials into a controlled-rate freezing container and transfer to a -80°C freezer. This ensures a cooling rate of approximately -1°C per minute, which is critical for cell survival.

  • Long-Term Storage: After 24-48 hours at -80°C, transfer the vials to a liquid nitrogen dewar for long-term storage.

Thawing Protocol

Materials:

  • Cryopreserved cells (from liquid nitrogen)

  • 37°C water bath

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Centrifuge

Workflow Diagram:

ThawingWorkflow Cell Thawing Workflow Rapid_Thaw 1. Rapidly Thaw Vial in 37°C Water Bath Transfer 2. Transfer Cell Suspension to Pre-warmed Medium Rapid_Thaw->Transfer Centrifuge 3. Centrifuge to Pellet Cells and Remove Cryoprotectant Transfer->Centrifuge Resuspend_Culture 4. Resuspend in Fresh Medium and Transfer to Culture Flask Centrifuge->Resuspend_Culture Incubate 5. Incubate under Optimal Conditions Resuspend_Culture->Incubate

Caption: General workflow for thawing cryopreserved cells.

Procedure:

  • Rapid Thawing: Remove a vial of cryopreserved cells from liquid nitrogen and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.

  • Dilution of Cryoprotectant: Promptly transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium. This gradual dilution of the sulfoxide cryoprotectant is important to minimize osmotic shock.

  • Removal of Cryoprotectant: Centrifuge the cell suspension at low speed (100-300 x g) for 5 minutes.

  • Resuspension and Plating: Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.

  • Culture: Transfer the cell suspension to a new culture flask and place it in a CO2 incubator under standard conditions.

  • Post-Thaw Viability Assessment: It is advisable to perform a cell count and viability assessment on an aliquot of the thawed cells before plating.

Evaluating the Efficacy and Toxicity of this compound

When evaluating a novel cryoprotectant such as DIASO, a systematic approach is necessary to determine its optimal concentration and to assess its toxicity.

Determining Optimal Concentration

A dose-response study should be performed to identify the optimal concentration of DIASO for cryopreservation. This involves cryopreserving cells with a range of DIASO concentrations (e.g., 2.5%, 5%, 7.5%, 10%, 15% v/v) and comparing the post-thaw viability and recovery to that achieved with a standard 10% DMSO control.

Post-Thaw Cell Viability and Proliferation Assays

Several methods can be used to assess cell viability and proliferation after thawing:

  • Trypan Blue Exclusion Assay: A simple and rapid method to differentiate between viable (unstained) and non-viable (blue) cells.

  • MTT or XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.

  • Live/Dead Staining: Fluorescent-based assays (e.g., Calcein-AM/Ethidium Homodimer-1) provide a more quantitative assessment of viability.

  • Clonogenic Assay: This assay determines the ability of single cells to proliferate and form colonies, providing a measure of long-term survival and reproductive integrity.

Cytotoxicity Assays

The inherent toxicity of DIASO should be evaluated by exposing non-frozen cells to various concentrations of the compound for different durations. Cell viability can be assessed using the assays mentioned above. It is important to distinguish between toxicity from the cryopreservation process itself and the toxicity of the cryoprotectant.

Conclusion

While this compound (DIASO) remains an uncharacterized cryoprotectant, the established principles and protocols for sulfoxide-based cryopreservation, particularly with DMSO, provide a robust framework for its investigation. Researchers are encouraged to start with the generalized protocols provided herein and to systematically optimize conditions for their specific cell types. A thorough evaluation of post-thaw viability, proliferation, and inherent cytotoxicity will be crucial in determining if DIASO offers a safer and effective alternative to conventional cryoprotectants.

References

Application Notes: The Role of Diisoamyl Sulfoxide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Our comprehensive search for the role of diisoamyl sulfoxide (B87167) in polymer synthesis did not yield specific experimental protocols or quantitative data directly involving this compound. However, the extensive research available on a related, lower alkyl homolog, dimethyl sulfoxide (DMSO), provides valuable insights into the potential applications of sulfoxides as a class of solvents in polymer chemistry. This document, therefore, focuses on the well-established roles of DMSO to infer the potential utility of diisoamyl sulfoxide for researchers, scientists, and drug development professionals. The distinct physicochemical properties of this compound, such as its bulkier isoamyl groups, may offer unique advantages in terms of polymer solubility, reaction kinetics, and morphology control.

Overview of Sulfoxides in Polymer Synthesis (Exemplified by DMSO)

Dimethyl sulfoxide is a highly polar, aprotic solvent with a high boiling point, making it suitable for a diverse range of polymerization reactions and polymer processing techniques.[1] Its ability to dissolve a wide array of both polar and non-polar substances facilitates numerous applications in polymer science.

Key Applications of DMSO in Polymer Chemistry:

  • Solvent for Polymerization: DMSO is an effective solvent for the polymerization of various monomers. It is notably used in the synthesis of polyacrylonitrile (B21495) (PAN) fibers, high molecular weight polymers of intrinsic microporosity (PIMs), and in the polymerization of methyl methacrylate (B99206) and styrene.[1] It also serves as a solvent in the condensation polymerization for producing acrylic and polysulfone resins.[2][3]

  • Polymer Processing and Spinning: DMSO is utilized as a solvent for spinning PAN and cellulose (B213188) acetate (B1210297) fibers.[1][2]

  • Synthesis of High-Performance Polymers: It is a crucial solvent in the synthesis of aramids, such as Kevlar, by facilitating the dissolution of the polymer for processing into high-strength fibers.[4][5][6][7]

  • Post-Polymerization Modification: DMSO serves as a medium for chemical modifications of existing polymers. For instance, it dissolves polyacrylamide, allowing for N-alkylation under homogeneous conditions to produce hydrophobically modified polyacrylamides.[8]

  • Control of Polymer Architecture and Properties: In hydrogel synthesis, DMSO influences the polymeric network formation by interacting with water molecules and affecting the hydrogen bonding between polymer chains.[9] This can lead to enhanced mechanical properties, such as increased stiffness and strength.[9]

  • Polymer Characterization: Deuterated DMSO (DMSO-d6) is a common solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of polymers.[1]

Quantitative Data Summary

The following table summarizes quantitative data found in the literature regarding the effect of DMSO on polymer properties. This data can serve as a reference for designing experiments with other sulfoxides like this compound.

Polymer SystemParameterObservationReference
Poly(vinyl alcohol) (PVA)/Poly(vinylidene fluoride) (PVDF) HydrogelsDMSO ConcentrationIncreasing DMSO concentration leads to a 9–12-fold increase in storage (G′) and loss (G′′) moduli compared to hydrogels made with pure water.[9]
PVA/PVDF HydrogelsSwellingHigher DMSO concentrations result in decreased equilibrium swelling due to enhanced intra- and intermolecular hydrogen bonding.[9]
PVA HydrogelsOptical TransparencyThe use of DMSO enhances the optical transparency of the hydrogels.[9]
PVA/PVDF HydrogelsPore SizeHydrogels prepared with DMSO exhibit smaller pore sizes compared to those prepared in pure water.[9]

Experimental Protocols

While no specific protocols for this compound were found, the following generalized protocols for polymer synthesis using DMSO can be adapted for exploratory studies with other sulfoxides.

Protocol 1: Synthesis of Aramid Nanofibers (Adapted from Kevlar® Dissolution)

This protocol describes the dispersion of a commercial aramid yarn into nanofibers using a sulfoxide solvent and a basic material.

Materials:

  • Aramid yarn (e.g., Kevlar®)

  • This compound (or DMSO as a reference)

  • Potassium Hydroxide (KOH)

  • Proton-donor reagent (e.g., water, dichloromethane)

Procedure:

  • Preparation of the Dispersion:

    • In a flask under a nitrogen atmosphere, add 1.5 g of KOH to 100 mL of this compound.

    • Stir the mixture until the KOH is dissolved.

    • Add 1.0 g of aramid yarn to the solution.

    • Continue stirring the mixture at 30°C for 7 days to obtain a dark-red dispersion of deprotonated aramid nanofibers.[7]

  • Gelation and Film Formation:

    • Introduce a proton-donor solvent, such as dichloromethane, into the deprotonated aramid nanofiber dispersion to induce gelation.[7]

    • This process replaces the this compound and leads to the formation of a film.[7]

    • Further treat the film with water for re-protonation to enhance its mechanical properties.[7]

Protocol 2: Post-Polymerization Modification of Polyacrylamide

This protocol outlines the N-alkylation of polyacrylamide in a sulfoxide solvent.[8]

Materials:

  • Polyacrylamide (PAAm)

  • This compound (or DMSO as a reference)

  • Potassium tert-butoxide

  • Alkyl bromide (e.g., dodecyl bromide)

  • Deionized water

Procedure:

  • Dissolution of Polyacrylamide:

    • Dissolve polyacrylamide in this compound at an elevated temperature (e.g., 80°C) to achieve a homogeneous solution. A 2% (w/v) solution can be prepared by stirring for 24 hours.[8]

    • Allow the solution to cool to the reaction temperature.

  • N-Alkylation Reaction:

    • Under a nitrogen atmosphere, add potassium tert-butoxide to the polyacrylamide solution to activate the amide groups.

    • Add the desired alkyl bromide dropwise to the reaction mixture.

    • Allow the reaction to proceed at 65°C for 24 hours.[8]

  • Purification:

    • Terminate the reaction by adding a large volume of water (e.g., 250 mL).[8]

    • Dialyze the reaction mixture against deionized water to remove unreacted reagents and the solvent.

    • Isolate the N-alkylated polyacrylamide by lyophilization.[8]

Diagrams and Workflows

The following diagrams illustrate the general workflow and signaling pathway for the role of sulfoxides in polymer synthesis.

PolymerSynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_processing Post-Polymerization Monomer Monomer(s) ReactionVessel Homogeneous Solution in Reaction Vessel Monomer->ReactionVessel Initiator Initiator/Catalyst Initiator->ReactionVessel Solvent This compound (Solvent) Solvent->ReactionVessel Dissolves reactants Polymer Polymer Product ReactionVessel->Polymer Polymerization (Heat, Stirring) Purification Purification (Precipitation, Dialysis) Polymer->Purification Characterization Characterization (NMR, GPC, etc.) Purification->Characterization

Caption: General workflow for polymer synthesis using a sulfoxide solvent.

SulfoxideFunction cluster_roles Roles in Polymer Synthesis Sulfoxide This compound Solvent Aprotic Solvent Sulfoxide->Solvent Dissolution Dissolves Polar & Non-polar Monomers/Polymers Solvent->Dissolution ReactionMedium Provides Homogeneous Reaction Environment Solvent->ReactionMedium PropertyControl Influences Polymer Properties (e.g., Morphology, Mechanical Strength) ReactionMedium->PropertyControl

Caption: Functional roles of a sulfoxide in polymerization processes.

Future Research Directions

The absence of literature on this compound in polymer chemistry suggests a promising area for novel research.[1] Investigations could explore its utility as:

  • A solvent for specific polymerization reactions where its unique polarity and steric hindrance might offer advantages in controlling polymer solubility, tacticity, or molecular weight.[1]

  • A plasticizer or processing aid for high-performance polymers.[1]

  • A reactive component in the synthesis of novel sulfoxide-containing polymers.[1]

By adapting the established protocols for DMSO, researchers can begin to explore the potential of this compound and other higher-order sulfoxides in advancing polymer science and materials development.

References

Electrochemical Applications of Sulfoxides: A Focus on Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Synopsis: An extensive search for the electrochemical applications of Diisoamyl sulfoxide (B87167) did not yield specific documented uses in the scientific literature. However, the closely related and widely studied solvent, Dimethyl sulfoxide (DMSO), exhibits a range of significant applications in electrochemistry. This document will provide detailed application notes and protocols for the electrochemical uses of DMSO, given the lack of available information on diisoamyl sulfoxide.

Dimethyl sulfoxide ((CH₃)₂SO) is a highly polar, aprotic solvent with a high dielectric constant and boiling point, making it a suitable medium for various electrochemical systems.[1] Its utility spans across batteries, electrodeposition, and other electrochemical processes.

Application Notes

Electrolyte Solvent for Rechargeable Batteries

DMSO has been investigated as a solvent or co-solvent in electrolytes for various types of rechargeable batteries, including lithium-ion, lithium-air, magnesium, and zinc-ion batteries.

  • Lithium-Ion and Lithium Metal Batteries: DMSO is considered a safer and more environmentally friendly alternative to flammable organic electrolytes typically used in lithium-ion batteries.[2][3] It can be used as a co-solvent with water to create aqueous lithium-ion battery electrolytes with a widened electrochemical stability window.[2][3] In rechargeable lithium metal batteries, electrolytes with DMSO as the solvent have been shown to lead to a smooth and uniform deposition of lithium metal, with higher cycling efficiency in the initial cycles compared to conventional solvents like propylene (B89431) carbonate (PC).[4] However, the limited stability of DMSO-based electrolytes is a known challenge, and its use in mixtures with other co-solvents is often necessary.[5]

  • Magnesium Batteries: In the development of magnesium batteries, DMSO has been used as a functional additive in halogen-free electrolytes.[1][6][7] The addition of DMSO can change the interfacial structure at the magnesium anode surface, facilitating the transport of magnesium ions.[1][6] This results in electrolytes with high ionic conductivity and a high ionic transference number, leading to stable magnesium stripping and plating with low overpotential.[1][6][7]

  • Zinc-Ion and Zinc-Air Batteries: DMSO has shown promise in enhancing the performance of zinc-based batteries. In zinc-air flow batteries, the addition of DMSO to the aqueous KOH electrolyte improved zinc dissolution performance, decreased polarization resistance, and led to higher maximum power densities and improved discharge capacity and cyclability.[8][9] For zinc-ion batteries, DMSO-based electrolytes demonstrate excellent reversibility for zinc stripping and plating with a dendrite-free morphology and can effectively inhibit hydrogen evolution.[10]

Metal Electrodeposition and Electrowinning

DMSO is a suitable solvent for the electrodeposition of certain metals due to its stability at high reducing potentials and its ability to dissolve various metal salts.[11]

  • Neodymium Electrodeposition: DMSO has been investigated as a solvent for the electrodeposition of neodymium from NdCl₃ solutions at low temperatures, offering a potential alternative to high-temperature molten salt electrolysis.[11][12]

Oxidative Dissolution of Metals

Solutions containing DMSO can be used for the oxidative dissolution of metals, which is relevant for processes like metal extraction and surface etching.[13]

Quantitative Data Summary

Table 1: Performance of DMSO-containing Electrolytes in Various Battery Chemistries

Battery TypeElectrolyte CompositionKey Performance MetricsReference
Magnesium Battery Mg(NO₃)₂ + Mg(CF₃SO₃)₂ in ACN/G4 with DMSO additiveIonic Conductivity: 4.48 × 10⁻⁵ S cm⁻¹ at 303 K, 9.41 × 10⁻⁵ S cm⁻¹ at 343 K; Mg²⁺ Transference Number: 0.91 (RT), 0.94 (55 °C)[1][6][7]
Zinc-Air Flow Battery 7 M KOH with 5% v/v DMSOMaximum Power Density: 130 mW/cm² (43% higher than without DMSO)[8][9]
Zinc-Air Flow Battery 7 M KOH with 20% v/v DMSOZinc Utilization Efficiency: 67% (550 mAh/g), 20% improvement in discharge capacity[8][9]
Zinc-Ion Battery Not specifiedInitial Capacity: 159 mAh/g at 50 mA/g; Capacity Retention: 60% after 1000 cycles at 100 mA/g[10]
Aqueous Li-ion Battery LiFSI in H₂O:DMSO (1:1 molar ratio)Room Temperature Performance: 100 cycles, 1.5 V, 40 Wh kg⁻¹[2][3]
Aqueous Li-ion Battery LiFSI in H₂O:DMSO (1:1 molar ratio)-10 °C Performance: 50 cycles, 1.3 V, 15 Wh kg⁻¹[2][3]

Experimental Protocols

Protocol 1: Preparation and Electrochemical Testing of a DMSO-based Electrolyte for a Magnesium Battery

Objective: To prepare a halogen-free electrolyte with a DMSO additive and evaluate its electrochemical performance in a magnesium half-cell.

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Magnesium trifluoromethanesulfonate (B1224126) (Mg(CF₃SO₃)₂)

  • Acetonitrile (ACN), anhydrous

  • Tetraethylene glycol dimethyl ether (G4), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Magnesium metal ribbon (anode)

  • Stainless steel discs (working electrode)

  • Glass fiber separator

  • Argon-filled glovebox

  • Potentiostat/galvanostat

  • Coin cell components (CR2032)

Procedure:

  • Electrolyte Preparation (inside a glovebox): a. Prepare the base electrolyte by dissolving appropriate molar ratios of Mg(NO₃)₂·6H₂O and Mg(CF₃SO₃)₂ in a mixture of ACN and G4 (e.g., 2:1 v/v). b. Prepare the final electrolyte by adding a specific volume of DMSO to the base electrolyte (e.g., resulting in a composition referred to as HFE₃ in the literature).[1] c. Stir the solution until all salts are completely dissolved.

  • Cell Assembly (inside a glovebox): a. Assemble a CR2032 coin cell in a Mg/electrolyte/stainless steel configuration. b. Use a magnesium ribbon as the counter and reference electrode and a stainless steel disc as the working electrode. c. Soak a glass fiber separator in the prepared electrolyte and place it between the electrodes.

  • Electrochemical Measurements: a. Cyclic Voltammetry (CV): Perform CV scans to determine the electrochemical window of the electrolyte. b. Galvanostatic Cycling: Conduct galvanostatic stripping/plating of magnesium at a constant current density (e.g., 0.02 mA cm⁻²) to evaluate the stability and overpotential.[1] c. Electrochemical Impedance Spectroscopy (EIS): Measure the ionic conductivity of the electrolyte at different temperatures.

G cluster_prep Electrolyte Preparation (Glovebox) cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing dissolve Dissolve Mg(NO₃)₂ and Mg(CF₃SO₃)₂ in ACN/G4 add_dmso Add DMSO to the base electrolyte dissolve->add_dmso stir Stir until homogeneous add_dmso->stir assemble Assemble CR2032 Coin Cell (Mg | Separator | Stainless Steel) stir->assemble soak Soak separator in electrolyte assemble->soak cv Cyclic Voltammetry (Electrochemical Window) soak->cv cycling Galvanostatic Cycling (Stripping/Plating Stability) soak->cycling eis EIS (Ionic Conductivity) soak->eis

Caption: Workflow for Mg Battery Electrolyte Preparation and Testing.

Protocol 2: Evaluation of DMSO as an Additive in a Zinc-Air Flow Battery Electrolyte

Objective: To investigate the effect of DMSO on the anodic dissolution of zinc in an alkaline electrolyte for a zinc-air flow battery.

Materials:

  • Potassium hydroxide (B78521) (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Zinc plate (working electrode)

  • Platinum foil (counter electrode)

  • Mercury/mercuric oxide (Hg/HgO) reference electrode

  • Electrochemical cell

  • Potentiostat/galvanostat

Procedure:

  • Electrolyte Preparation: a. Prepare a 7 M KOH aqueous solution. b. Create a series of electrolytes by adding varying volume percentages of DMSO to the 7 M KOH solution (e.g., 0%, 5%, 10%, 20% v/v).[8][9]

  • Electrochemical Cell Setup: a. Place the zinc plate as the working electrode, the platinum foil as the counter electrode, and the Hg/HgO electrode as the reference electrode in the electrochemical cell containing the prepared electrolyte.

  • Electrochemical Measurements: a. Cyclic Voltammetry (CV): Perform CV scans to study the zinc dissolution and deposition behavior. b. Tafel Polarization: Conduct Tafel polarization measurements to determine the corrosion potential and corrosion current, providing insights into the polarization resistance.[8][9] c. Electrochemical Impedance Spectroscopy (EIS): Use EIS to analyze the charge transfer resistance at the electrode-electrolyte interface.

G cluster_prep Electrolyte Preparation cluster_cell Electrochemical Cell Setup cluster_analysis Electrochemical Analysis koh Prepare 7 M KOH solution add_dmso Add varying % v/v of DMSO koh->add_dmso we Working Electrode (Zinc) add_dmso->we cv Cyclic Voltammetry we->cv tafel Tafel Polarization we->tafel eis EIS we->eis ce Counter Electrode (Platinum) re Reference Electrode (Hg/HgO)

Caption: Protocol for Evaluating DMSO in Zinc-Air Battery Electrolytes.

Logical Relationships and Mechanisms

The beneficial effects of DMSO in these electrochemical applications can be attributed to its molecular properties and interactions within the electrolyte.

G cluster_properties Key Properties of DMSO cluster_effects Electrochemical Effects cluster_outcomes Performance Outcomes dmso Dimethyl Sulfoxide (DMSO) polarity High Polarity & Dielectric Constant dmso->polarity aprotic Aprotic Nature dmso->aprotic stability High Electrochemical Stability dmso->stability boiling_point High Boiling Point dmso->boiling_point solvation Alters Ion Solvation Shells (e.g., Mg²⁺, Li⁺) polarity->solvation dissolution Enhances Salt Dissolution polarity->dissolution interface Modifies Electrode-Electrolyte Interface aprotic->interface solvation->interface dendrite Suppresses Dendrite Formation (e.g., Zn, Li) solvation->dendrite transference Improved Cation Transference Number solvation->transference stability_cycling Enhanced Cycling Stability interface->stability_cycling conductivity Increased Ionic Conductivity dissolution->conductivity dendrite->stability_cycling efficiency Higher Coulombic Efficiency conductivity->efficiency transference->efficiency

Caption: Mechanism of DMSO's Influence in Electrochemical Systems.

References

Troubleshooting & Optimization

Technical Support Center: Diisoamyl Sulfoxide (DIASO) Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical advice for removing Diisoamyl sulfoxide (B87167) (DIASO) from a reaction mixture. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Diisoamyl sulfoxide (DIASO) and why is it difficult to remove?

This compound (DIASO) is a polar aprotic solvent. Its high boiling point and polarity make it challenging to remove from reaction mixtures using standard evaporation techniques. Like the more common dimethyl sulfoxide (DMSO), DIASO can be persistent in reaction workups.[1][2][3][4][5]

Q2: What are the primary methods for removing DIASO?

The most common and effective methods for removing DIASO and other high-boiling polar aprotic solvents from reaction mixtures include:

  • Aqueous Extraction (Washing): This is the most frequently used method, leveraging the water solubility of sulfoxides.

  • Vacuum Distillation: Suitable for compounds that are thermally stable at the high temperatures required to distill DIASO, even under reduced pressure.

  • Lyophilization (Freeze-Drying): An effective but slower method, particularly useful for non-volatile or water-soluble products.

  • Chromatography: Both normal-phase and reversed-phase chromatography can be employed to separate the desired product from DIASO.

Q3: Can I use a rotary evaporator to remove DIASO?

Due to its very high boiling point (297.5 °C at atmospheric pressure), removing DIASO using a standard rotary evaporator is generally inefficient and not recommended.[2] High temperatures would be required, which could lead to product degradation.

Q4: Are there any safety concerns when working with DIASO?

While specific safety data for DIASO is limited, it is prudent to handle it with the same precautions as other sulfoxides like DMSO. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding skin contact as sulfoxides can enhance the absorption of other chemicals. For DMSO, it is noted to be a combustible liquid.[1][6][7][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is water-soluble, preventing aqueous extraction. The desired compound has high polarity and partitions into the aqueous phase with the DIASO.Consider using reversed-phase chromatography where the polar DIASO will elute quickly with the aqueous mobile phase, while the more retained product can be collected later. Alternatively, lyophilization (freeze-drying) can be used to remove both water and DIASO.
An emulsion forms during aqueous extraction. The presence of both polar and non-polar components, along with the solvent, can stabilize emulsions.Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and "break" the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Traces of DIASO remain after multiple aqueous washes. DIASO has some solubility in many organic solvents, leading to incomplete removal.Increase the volume and number of aqueous washes. A common rule of thumb for DMSO is to wash with at least 5-10 times the volume of water for each volume of sulfoxide.[10] Back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can also help recover any dissolved product.
The desired product is not stable to water or acidic/basic wash conditions. The workup conditions are too harsh for the product.If the product is sensitive to water, alternative methods like vacuum distillation (if the product is thermally stable) or chromatography should be considered. If sensitive to pH, use neutral water for extractions.
DIASO is still present in the NMR spectrum after workup. Incomplete removal of the solvent.For small amounts of residual DIASO, co-evaporation with a more volatile solvent like toluene (B28343) or heptane (B126788) under high vacuum can sometimes be effective. However, for significant contamination, re-purification by chromatography or another aqueous wash cycle is recommended.

Data Presentation

The following table summarizes key physical properties of this compound and compares them with the more common Dimethyl sulfoxide (DMSO).

PropertyThis compound (DIASO)Dimethyl sulfoxide (DMSO)
CAS Number 2051-06-167-68-5
Molecular Formula C10H22OSC2H6OS
Molecular Weight 190.35 g/mol 78.13 g/mol
Boiling Point 297.5 °C at 760 mmHg[2]189 °C at 760 mmHg[1][3][5][11]
Density 0.933 g/cm³[2]1.100 g/cm³ at 20°C[11]
Flash Point 133.7 °C[2]87.8 °C (closed cup)[8]
Water Solubility Assumed to be soluble based on sulfoxide structureMiscible[5]

Experimental Protocols

Detailed Methodology for Aqueous Extraction of DIASO

This protocol outlines a general procedure for removing DIASO from a reaction mixture by partitioning it between an organic solvent and water.

Materials:

  • Reaction mixture containing the desired product and DIASO.

  • An organic solvent in which the product is soluble but has limited miscibility with water (e.g., ethyl acetate (B1210297), dichloromethane, diethyl ether).

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Dilution: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with 5-10 volumes of the chosen organic solvent.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the majority of the DIASO) will typically be the bottom layer if using a denser organic solvent like dichloromethane, or the top layer with less dense solvents like ethyl acetate or diethyl ether.

  • Draining: Carefully drain the aqueous layer.

  • Repeat Washes: Repeat the aqueous wash (steps 2-5) at least 3-5 times to ensure thorough removal of the DIASO.

  • Brine Wash: Perform a final wash with an equal volume of brine to remove any remaining dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and add an appropriate amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the organic solvent.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to isolate the crude product.

  • Purity Check: Analyze the crude product (e.g., by NMR) to confirm the absence of DIASO before proceeding with further purification if necessary.

Mandatory Visualization

Below is a decision-making workflow for selecting an appropriate method for removing this compound from a reaction mixture.

DIASO_Removal_Workflow start Reaction Mixture in DIASO product_properties Assess Product Properties: - Thermal Stability - Water Solubility - Polarity start->product_properties is_stable Thermally Stable? product_properties->is_stable lyophilization Lyophilization (Freeze-Drying) product_properties->lyophilization Product is water-soluble is_water_insoluble Water Insoluble & Non-polar? is_stable->is_water_insoluble Yes vacuum_distillation High Vacuum Distillation is_stable->vacuum_distillation Yes chromatography Chromatography (Normal or Reversed-Phase) is_stable->chromatography No aqueous_extraction Aqueous Extraction (Washing) is_water_insoluble->aqueous_extraction Yes is_water_insoluble->chromatography No end Isolated Product vacuum_distillation->end aqueous_extraction->end chromatography->end lyophilization->end

Caption: Decision workflow for DIASO removal.

References

Technical Support Center: Diisoamyl Sulfoxide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Diisoamyl sulfoxide (B87167). The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer

Detailed experimental data on the purification of Diisoamyl sulfoxide is limited in publicly available literature. The guidance provided herein is substantially based on the well-documented purification techniques for Dimethyl sulfoxide (DMSO), a related compound, and general principles of organic chemistry. Researchers should treat these recommendations as a starting point and optimize the procedures for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities in this compound, which is typically synthesized by the oxidation of diisoamyl sulfide (B99878), may include:

  • Diisoamyl sulfide: The unreacted starting material.

  • Diisoamyl sulfone: The over-oxidized byproduct.

  • Water: Sulfoxides are often hygroscopic and can absorb atmospheric moisture.[1]

  • Residual solvents: Solvents used during the synthesis and initial workup.

  • Decomposition products: Formed if the compound is subjected to high temperatures, particularly in the presence of acids or bases.[2]

Q2: Which purification techniques are most effective for this compound?

A2: Given its high boiling point, the most suitable purification methods are:

  • Vacuum Distillation: This is the preferred method for removing non-volatile impurities and other solvents. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition.[1][2]

  • Column Chromatography: Useful for separating the sulfoxide from impurities with similar volatilities but different polarities, such as the corresponding sulfide and sulfone.

  • Fractional Crystallization (Freezing): This technique can be effective for removing water and other impurities. For instance, a common method for purifying DMSO involves slowly freezing about 80% of the batch, discarding the remaining liquid which contains concentrated impurities, and then melting the solid.[3]

Q3: How can I effectively remove water from this compound?

A3: To remove water, you can use the following methods prior to a final purification step like distillation:

  • Drying Agents: Stirring the this compound over a suitable drying agent such as activated alumina, calcium hydride (CaH₂), barium oxide (BaO), or molecular sieves (Type 4A or 13X).[4] After treatment, the drying agent should be filtered off.

  • Azeotropic Distillation: Adding a solvent like benzene (B151609) or toluene (B28343) that forms an azeotrope with water can help in its removal during distillation.[3]

  • Vacuum Distillation: A careful fractional distillation under reduced pressure can also effectively separate water.

Q4: What are the key safety considerations when purifying this compound?

A4: Safety is paramount. Key considerations include:

  • Thermal Decomposition: Sulfoxides can decompose, sometimes violently, near their atmospheric boiling point.[1][2] Decomposition can be catalyzed by acids and bases, lowering the temperature at which it occurs.[2][5] Always perform distillations under a vacuum.

  • Inert Atmosphere: When heating, especially with reactive drying agents like calcium hydride, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product is discolored (yellow/brown) after synthesis. Thermal stress during reaction or workup leading to decomposition. Presence of acidic or basic impurities catalyzing decomposition.1. Ensure the reaction temperature is carefully controlled. 2. Neutralize the crude product mixture before purification. 3. Consider treating the crude product with activated charcoal to adsorb colored impurities before filtration and subsequent purification.[6]
Significant product loss or decomposition during vacuum distillation. Distillation temperature is too high, even under vacuum. Presence of acidic or basic contaminants.[5] The vacuum is not low enough.1. Increase the vacuum to further lower the boiling point. 2. Ensure the apparatus is free from acidic or basic residues. Consider a pre-treatment with a mild base if acidic impurities are suspected. 3. Use a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.
Poor separation of sulfoxide from sulfone in column chromatography. The solvent system (mobile phase) has incorrect polarity. The stationary phase is not appropriate. The column is overloaded.1. Optimize the mobile phase. A solvent gradient from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is recommended. 2. Use silica (B1680970) gel as the stationary phase, as the sulfone is more polar and should have a lower Rf value than the sulfoxide. 3. Reduce the amount of crude material loaded onto the column.
The purified product re-absorbs water during storage. This compound is hygroscopic. Improper storage conditions.Store the purified product over molecular sieves in a tightly sealed container, preferably in a desiccator or a dry box.[1]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound and Related Compounds
PropertyThis compoundDiisoamyl SulfideDiisoamyl Sulfone
Molecular Formula C₁₀H₂₂OSC₁₀H₂₂SC₁₀H₂₂O₂S
Molecular Weight 190.35 g/mol 174.35 g/mol 206.35 g/mol
Boiling Point ~297.5°C at 760 mmHg[7]~215-217°C at 760 mmHgHigher than sulfoxide
Density ~0.933 g/cm³[7]~0.837 g/cm³Higher than sulfoxide
Polarity HighLowVery High
Table 2: Comparison of Primary Purification Techniques
TechniquePrincipleBest For RemovingProsCons
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Non-volatile impurities, solvents with significantly different boiling points, water.Effective for large quantities; can yield very high purity product.Risk of thermal decomposition; may not separate compounds with close boiling points.
Column Chromatography Separation based on differential adsorption to a stationary phase.Impurities with different polarities (e.g., sulfide, sulfone).High resolution separation; applicable at room temperature.Can be slow and require large volumes of solvent; may not be practical for very large scales.
Fractional Crystallization Separation based on differences in melting points and solubility.Water and other impurities that remain in the liquid phase upon cooling.Can be very effective for removing small amounts of impurities; energy efficient.May not be effective if impurities co-crystallize; requires the compound to be a solid at a convenient temperature.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Drying (Optional but Recommended): If the crude this compound contains significant water, pre-dry it by stirring over anhydrous calcium sulfate (B86663) or molecular sieves (4A) for several hours.[4] Filter to remove the drying agent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path head if possible. Use a magnetic stirrer in the distillation flask for smooth boiling. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the crude this compound into the distillation flask.

    • Slowly apply vacuum, ensuring there is no bumping. A typical pressure would be in the range of 1-10 mmHg.

    • Gently heat the flask using an oil bath.

    • Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the applied vacuum.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive residues.

  • Storage: Store the purified, colorless liquid under an inert atmosphere and over molecular sieves to prevent moisture re-absorption.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexane (B92381) as the slurry solvent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Load this dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane). This will elute the non-polar diisoamyl sulfide first.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

    • The this compound will elute after the sulfide but before the more polar diisoamyl sulfone.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the pure fractions containing the this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Diagrams

PurificationWorkflow Crude Crude this compound PreTreatment Pre-treatment (e.g., Drying with Mol. Sieves) Crude->PreTreatment Purification Primary Purification PreTreatment->Purification Distillation Vacuum Distillation Purification->Distillation  High Boiling Point Chromatography Column Chromatography Purification->Chromatography  Polar Impurities Analysis Purity Analysis (GC, NMR) Distillation->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct >99% Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem: Low Purity after Distillation CheckForerun Was a forerun fraction collected? Start->CheckForerun CheckTemp Was the distillation temperature stable? CheckForerun->CheckTemp Yes VolatileImpurity Root Cause: Volatile impurities present. CheckForerun->VolatileImpurity No CheckPressure Was the vacuum pressure stable? CheckTemp->CheckPressure Yes Decomposition Root Cause: Thermal decomposition occurred. CheckTemp->Decomposition No CheckPressure->Decomposition No MixedFractions Root Cause: Poor separation of closely boiling components. CheckPressure->MixedFractions Yes Solution1 Solution: Increase forerun volume in next attempt. VolatileImpurity->Solution1 Solution2 Solution: Lower distillation temperature by increasing vacuum. Decomposition->Solution2 Solution4 Solution: Improve vacuum pump and check for leaks. Decomposition->Solution4 Solution3 Solution: Use a column with more theoretical plates (e.g., Vigreux). MixedFractions->Solution3

Caption: Troubleshooting decision tree for low purity after distillation.

References

Navigating Scale-Up with Diisoamyl Sulfoxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical support center for scaling up chemical reactions involving Diisoamyl Sulfoxide (B87167) (DIAS). While a versatile solvent, its unique properties present specific challenges during scale-up. This guide provides practical troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful transition from benchtop to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with Diisoamyl Sulfoxide?

A1: Scaling up reactions with sulfoxide solvents like this compound introduces several critical challenges that are often not apparent at the lab scale.[1] The most significant hurdles include:

  • Thermal Management: Sulfoxide reactions can be highly exothermic.[2] Inadequate heat dissipation in larger reactors can lead to temperature gradients, localized overheating, and potentially dangerous runaway reactions.[1][3]

  • Mixing Efficiency: The viscosity of this compound, coupled with the geometric changes of larger reactors, can lead to inefficient mixing. This can result in localized concentration gradients, impacting reaction kinetics, yield, and impurity profiles.[1]

  • Safety Hazards: Thermal decomposition of sulfoxides can be autocatalytic and may be initiated at lower temperatures in the presence of impurities, acids, or bases.[2][4] This poses a significant risk of explosion or uncontrolled pressure buildup.[2][5]

  • Impurity Profile: Side reactions that are negligible at a small scale can become significant at a larger scale, leading to a more complex impurity profile and challenges in purification.[1]

  • Solvent Removal: The relatively high boiling point of this compound can make its removal during workup energy-intensive and time-consuming, potentially requiring vacuum distillation.[6]

Q2: How can I identify and mitigate the risk of a runaway reaction?

A2: Proactive thermal hazard assessment is crucial.

  • Calorimetry Studies: Employ techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the reaction's heat flow, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).[3][5]

  • Worst-Case Scenario Analysis: Identify potential process deviations that could lead to a worst-case thermal event, such as loss of cooling or incorrect reagent charging.[4]

  • Administrative Safeguards: Implement strict temperature control limits and ensure the availability of emergency cooling systems.[4]

Q3: What are the key considerations for mixing when scaling up with this compound?

A3: Effective mixing is vital for maintaining reaction control and achieving consistent results.

  • Stirrer Selection: Transition from magnetic stirring, which is often inadequate for larger volumes and viscous media, to mechanical overhead stirrers with appropriate impeller designs (e.g., anchor, pitched-blade turbine).[1][3]

  • Baffles: Incorporate baffles into the reactor to improve turbulence and prevent vortex formation, ensuring better top-to-bottom mixing.[3]

  • Computational Fluid Dynamics (CFD): For complex systems, CFD modeling can help predict mixing behavior and optimize stirrer design and speed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased Yield on Scale-Up Inefficient mixing leading to localized reagent concentrations.- Switch from magnetic to mechanical stirring. - Optimize stirrer speed and impeller design. - Consider adding baffles to the reactor.
Poor temperature control resulting in side reactions.- Implement a robust reactor cooling/heating system. - Monitor internal reaction temperature closely. - Perform calorimetry studies to understand heat flow.[3]
Increased Impurity Levels Amplification of minor side reactions.[1]- Re-evaluate the reaction stoichiometry and addition rates. - Analyze the impact of prolonged reaction times. - Investigate the effect of temperature on impurity formation.
Inadequate mixing.- Improve agitation to ensure homogeneity.
Reaction Appears Stalled or Incomplete Poor mass transfer of reagents.- Enhance mixing efficiency. - Ensure all solids are well-suspended.
Temperature is too low due to inefficient heating.- Verify the accuracy of temperature probes. - Ensure the heating jacket has sufficient capacity for the larger volume.
Unexpected Exotherm or Pressure Buildup Onset of thermal decomposition.[2]- IMMEDIATELY implement emergency cooling. - If safe, stop reagent addition. - Conduct a thorough safety review and thermal hazard analysis before proceeding.[4]
Incompatible materials of construction.- Ensure the reactor and fittings are compatible with all reactants, intermediates, and the solvent.
Difficulty in Product Isolation/Solvent Removal High boiling point of this compound.- Utilize vacuum distillation for solvent removal. - Explore alternative workup procedures like extraction or anti-solvent precipitation.
Product oiling out instead of crystallizing.- Screen for suitable anti-solvents. - Optimize the cooling profile during crystallization.

Experimental Protocols

Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the reaction mixture (representing the final, concentrated reaction mass) into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument.

  • Temperature Program: Heat the sample at a rate of 2-5 °C/min from ambient temperature to a temperature well above the expected process temperature (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which indicates the beginning of decomposition. Determine the total energy released (ΔH).

  • Interpretation: Compare the onset temperature of decomposition to the maximum operating temperature of the planned large-scale reaction. A sufficient safety margin (typically >50-100 °C) is required.

Visualizing Workflows and Pathways

Scale-Up Safety Assessment Workflow

A Initial Lab-Scale Reaction (this compound) B Preliminary Hazard Assessment (Literature Review, Structural Analysis) A->B C Calorimetry Screening (DSC) B->C D Isothermal Reaction Calorimetry (RC1) C->D E Low Hazard Potential D->E Decomposition Onset >> Process Temp F High Hazard Potential (Runaway Risk Identified) D->F Decomposition Onset ≈ Process Temp G Proceed with Incremental Scale-Up (e.g., 10x) E->G H Process Re-Design (Alternative Solvent, Lower Temp/Conc.) F->H I Implement Engineered Safety Controls (Quench System, Rupture Disc) F->I J Pilot Plant / Production Scale G->J H->C Re-evaluate I->G

Caption: A decision-making workflow for assessing thermal safety during the scale-up of reactions in sulfoxide solvents.

Troubleshooting Logic for Reduced Yield

A Reduced Yield Observed During Scale-Up B Investigate Mixing Efficiency A->B C Investigate Thermal Control A->C D Analyze Impurity Profile A->D E Upgrade Stirring System (Mechanical Stirrer, Baffles) B->E F Optimize Stirrer Speed/Design B->F G Verify Temperature Probe Accuracy C->G H Perform Calorimetry to Understand Heat Flow C->H I Identify New Major Impurities D->I K Problem Resolved E->K F->K G->K J Modify Reaction Conditions (Temp, Time, Addition Rate) H->J I->J J->K

Caption: A logical flow diagram for troubleshooting decreased reaction yield upon scale-up.

References

Technical Support Center: Optimizing Reactions with Diisoamyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisoamyl sulfoxide (B87167) (DIAS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues when using this high-boiling point, polar aprotic solvent.

Disclaimer: Diisoamyl sulfoxide (DIAS) is a less-common analogue of Dimethyl sulfoxide (DMSO). As such, there is limited specific literature available for DIAS. The guidance provided here is largely based on the extensive data and well-documented properties of DMSO, extrapolated to DIAS. Key differences, such as boiling point and steric bulk, are highlighted to help you adapt your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIAS) and how does it compare to DMSO?

A1: DIAS is a polar aprotic solvent, similar to the widely used DMSO.[1] As a sulfoxide, it can dissolve a wide range of polar and nonpolar compounds, making it useful for a variety of chemical reactions.[2][3] The primary differences from DMSO are its higher boiling point and the larger, bulkier isoamyl groups, which can influence reaction kinetics and physical properties.

Q2: What types of reactions are suitable for DIAS?

A2: Like DMSO, DIAS is an excellent solvent for reactions involving salts and anionic nucleophiles.[4] It is particularly well-suited for nucleophilic substitution reactions (e.g., SN2, SNAr), where it can significantly accelerate reaction rates compared to protic solvents.[4][5] Its high boiling point also makes it suitable for reactions that require elevated temperatures.[6]

Q3: What are the main safety considerations when working with DIAS?

A3: DIAS is expected to have low volatility due to its high boiling point. However, like DMSO, it may penetrate the skin and carry dissolved substances with it.[7] It is crucial to wear appropriate personal protective equipment (PPE), including suitable gloves, to avoid skin contact. Reactions at high temperatures should be conducted in a well-ventilated fume hood. The thermal stability of DIAS, especially in the presence of other reagents, should be carefully considered, as DMSO-containing mixtures can have reduced decomposition temperatures.[8]

Q4: How can I remove DIAS from my reaction mixture after the reaction is complete?

A4: Due to its very high boiling point, removing DIAS by rotary evaporation is often impractical. The most common method is through an aqueous workup.[9][10] This involves diluting the reaction mixture with a large volume of water and extracting the product with a water-immiscible organic solvent.[11][12] Repeated washing of the organic layer with water or brine is essential to ensure complete removal of the residual DIAS.[10]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction
Possible Cause Troubleshooting Step
Insufficient Temperature DIAS's high boiling point allows for a wide operational temperature range. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.
Poor Solubility of Reagents Although DIAS is a powerful solvent, ensure all starting materials are fully dissolved. Consider gentle warming or sonication to aid dissolution.
Presence of Water DIAS, like DMSO, can be hygroscopic. For moisture-sensitive reactions, use anhydrous grade DIAS and dry all glassware thoroughly. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Steric Hindrance The bulky isoamyl groups of DIAS may affect the solvation shell around the reactants differently than DMSO, potentially slowing down certain reactions. If steric effects are suspected, a comparative reaction in DMSO could be informative.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Thermal Decomposition At elevated temperatures, DIAS or the reactants may decompose. DMSO is known to be thermally unstable under certain conditions, and this may be true for DIAS as well.[8][13] Run the reaction at the lowest effective temperature.
Solvent Participation In some cases, sulfoxides can act as oxidants or participate in side reactions, especially at high temperatures or in the presence of certain activators.[14][15] Analyze byproducts to identify potential solvent-related impurities.
Base-Catalyzed Side Reactions If a strong base is used, consider lowering the reaction temperature or using a weaker base to minimize side reactions.
Issue 3: Difficulty Removing DIAS During Workup
Possible Cause Troubleshooting Step
Insufficient Aqueous Washing DIAS is water-soluble. A common rule of thumb for DMSO is to wash the organic layer with at least 5-10 volumes of water for every volume of solvent used.[9][10] Apply a similar, vigorous washing procedure for DIAS.
Product is too Polar If the desired product has significant water solubility, it may be lost to the aqueous layer during extraction. In this case, consider alternative purification methods like column chromatography on silica (B1680970) gel or reverse-phase chromatography.
Emulsion Formation Emulsions can form during the aqueous workup. To break an emulsion, try adding brine (saturated NaCl solution) or passing the mixture through a pad of celite.

Quantitative Data Summaries

Table 1: Physical Properties of this compound vs. DMSO

PropertyThis compound (DIAS)Dimethyl Sulfoxide (DMSO)
Formula C₁₀H₂₂OS(CH₃)₂SO
Boiling Point 297.5 °C189 °C[6]
Density 0.933 g/cm³1.100 g/cm³[7]
Flash Point 133.7 °C89 °C[13]
Water Solubility Expected to be solubleMiscible[2]

Data for DIAS sourced from[16].

Detailed Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry is recommended.

  • Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq) and the nucleophile (1.1 - 1.5 eq).

  • Solvent Addition : Under an inert atmosphere (e.g., Nitrogen), add anhydrous this compound to achieve a desired concentration (typically 0.1 - 1.0 M).

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80-150 °C). The high boiling point of DIAS allows for a broad range of temperatures to be explored.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a large volume of water (approx. 10x the volume of DIAS used).

    • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

    • Combine the organic layers and wash thoroughly with water (3x), followed by a final wash with brine.[10]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation as required.

Mandatory Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Optimization cluster_workup Workup & Purification Issues cluster_solution Resolution start Reaction Issue: Low Yield / Slow Rate check_purity Verify Reagent & Solvent Purity (Anhydrous?) start->check_purity Initial Check opt_temp Optimize Temperature (Leverage High BP of DIAS) check_purity->opt_temp opt_temp->start Re-evaluate opt_conc Adjust Concentration opt_temp->opt_conc check_stoich Verify Stoichiometry opt_conc->check_stoich check_stoich->start Re-evaluate workup_issue Problem During Workup? (e.g., Emulsion, Low Recovery) check_stoich->workup_issue If reaction is successful wash_solvent Increase Volume of Aqueous Wash workup_issue->wash_solvent Yes end Optimized Reaction & Pure Product workup_issue->end No alt_purify Consider Alternative Purification (Chromatography) wash_solvent->alt_purify alt_purify->end

Caption: General troubleshooting workflow for optimizing reactions in DIAS.

Solvent_Properties dias This compound (DIAS) prop_polar Polar Aprotic Nature dias->prop_polar prop_bp High Boiling Point (>290 °C) dias->prop_bp prop_sterics Bulky Isoamyl Groups dias->prop_sterics app_sn2 Accelerates SN2/SNAr Reactions prop_polar->app_sn2 app_hightemp Enables High-Temp Reactions prop_bp->app_hightemp challenge_removal Difficult to Remove (Requires Aqueous Workup) prop_bp->challenge_removal effect_kinetics May Influence Reaction Kinetics (Steric Effects) prop_sterics->effect_kinetics

Caption: Key properties of DIAS and their implications in synthesis.

References

Navigating Diisoamyl Sulfoxide Viscosity in Your Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisoamyl sulfoxide (B87167) (DIASO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the viscosity of DIASO in experimental setups. Given that detailed experimental data for Diisoamyl sulfoxide is not as abundant as for its lower alkyl homologue, Dimethyl sulfoxide (DMSO), this guide provides the available data for DIASO and leverages the well-documented properties of DMSO to offer practical troubleshooting advice and answers to frequently asked questions.

Disclaimer

Information on the specific viscosity of this compound at various temperatures is limited in publicly available literature. The troubleshooting and management strategies provided below are based on the known physicochemical properties of sulfoxides, with specific data points and protocols largely adapted from the extensive research on Dimethyl sulfoxide (DMSO). Due to its larger alkyl chains, this compound is expected to have a higher viscosity than DMSO. Researchers should consider these recommendations as a starting point and optimize them for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIASO) and why is its viscosity a concern?

This compound (CAS No: 2051-06-1) is an organosulfur compound. Its viscosity, which is anticipated to be higher than that of DMSO due to its longer isoamyl chains, can present challenges in experimental settings. These challenges may include difficulties in accurate pipetting and dispensing, ensuring homogenous mixing with other reagents, and potential issues with flow-through systems or automated liquid handlers.

Q2: What are the known physical properties of this compound?

PropertyValue
CAS Number2051-06-1
Molecular FormulaC₁₀H₂₂OS
Boiling Point297.5 °C at 760 mmHg
Density0.933 g/cm³

Q3: How does temperature likely affect the viscosity of this compound?

The viscosity of liquids, including sulfoxides, generally decreases as temperature increases. Therefore, gently warming this compound can be an effective method to reduce its viscosity and improve its handling characteristics. However, it is crucial to consider the thermal stability of DIASO and any other components in your experimental system.

Q4: Can I mix DIASO with other solvents to reduce its viscosity?

Yes, co-solvents can be used to manage the viscosity of this compound. The choice of co-solvent will depend on the specific requirements of your experiment, including solubility of your compounds of interest and compatibility with your experimental system. Miscibility with a low-viscosity solvent will result in a solution with a lower overall viscosity.

Q5: Are there any safety precautions I should take when handling this compound?

While specific toxicological data for this compound is not widely available, it is prudent to handle it with the same care as other laboratory chemicals.[3] This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty in accurately pipetting DIASO High viscosity at room temperature.1. Gentle Warming: Warm the DIASO container in a water bath to slightly above ambient temperature. Monitor the temperature to avoid any degradation. 2. Use Positive-Displacement Pipettes: These are more effective for viscous liquids than air-displacement pipettes. 3. Co-solvent Dilution: If compatible with your experiment, dilute DIASO with a low-viscosity solvent.
Incomplete or slow mixing of DIASO with other reagents High viscosity hindering diffusion.1. Increase Mixing Time and/or Speed: Use a vortex mixer or magnetic stirrer for a longer duration or at a higher speed. 2. Incremental Addition: Add the more viscous component (DIASO) to the less viscous component in small increments with continuous mixing. 3. Temperature Adjustment: Perform the mixing at a slightly elevated temperature (if all components are stable) to reduce the viscosity of the mixture.
Clogging of tubing or automated liquid handler tips High viscosity and potential for solidification if the melting point is near ambient temperature.1. System Warming: If possible, warm the tubing or the dispensing head of the liquid handler. 2. Solvent Flushing: Prime and flush the system with a compatible, low-viscosity solvent before and after dispensing DIASO. 3. Dilution: Prepare a working solution of DIASO in a less viscous solvent.
Variability in experimental results Inconsistent concentrations due to inaccurate dispensing of viscous DIASO.1. Gravimetric Dispensing: Instead of volumetric dispensing, use a balance to dispense DIASO by weight for higher accuracy. 2. Protocol Standardization: Ensure consistent temperature and mixing protocols for all experiments involving DIASO. 3. Calibration: Calibrate pipettes and automated liquid handlers specifically for the viscosity of the DIASO solution being used.

Experimental Protocols

Protocol 1: Viscosity Reduction by Heating

This protocol describes a general method for reducing the viscosity of this compound by gentle heating.

Materials:

  • This compound (DIASO)

  • Thermostatically controlled water bath

  • Calibrated thermometer

  • Appropriate laboratory glassware

Methodology:

  • Place the sealed container of DIASO in the water bath. Ensure the water level is high enough to warm the bulk of the liquid but does not pose a risk of contaminating the sample.

  • Set the water bath to a temperature slightly above ambient (e.g., 30-40°C). The optimal temperature will need to be determined empirically based on the desired viscosity and the thermal stability of the compound.

  • Allow the DIASO to equilibrate to the set temperature. This may take 15-30 minutes depending on the volume.

  • Gently swirl the container to ensure uniform heating.

  • Once the desired viscosity is reached, the DIASO can be dispensed. It is advisable to work quickly to prevent cooling and re-thickening.

Protocol 2: Viscosity Management using a Co-solvent

This protocol outlines the steps for reducing the viscosity of this compound by dilution with a co-solvent.

Materials:

  • This compound (DIASO)

  • A compatible, low-viscosity co-solvent (e.g., dichloromethane, acetone (B3395972) - choice is experiment-dependent)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Methodology:

  • Determine the desired final concentration of DIASO in the co-solvent.

  • In a volumetric flask, add the required volume of the co-solvent.

  • Place the flask on a magnetic stirrer.

  • Slowly add the pre-weighed or pre-measured volume of DIASO to the co-solvent while stirring.

  • Continue stirring until the solution is completely homogenous.

  • If necessary, bring the solution to the final volume with the co-solvent and mix thoroughly.

  • The resulting solution will have a lower viscosity, making it easier to handle in subsequent experimental steps.

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for handling and troubleshooting viscosity issues with this compound.

ViscosityTroubleshootingWorkflow start Start: Viscosity Issue with DIASO check_pipetting Accurate Pipetting Issue? start->check_pipetting check_mixing Homogenous Mixing Issue? check_pipetting->check_mixing No solution_warm Warm DIASO Gently check_pipetting->solution_warm Yes solution_pipette Use Positive Displacement Pipette check_pipetting->solution_pipette Yes, alternative check_flow Flow/Clogging Issue? check_mixing->check_flow No solution_mix_params Adjust Mixing Parameters (Time/Speed) check_mixing->solution_mix_params Yes solution_warm_system Warm System Components check_flow->solution_warm_system Yes solution_dilute Dilute with Co-solvent check_flow->solution_dilute Persistent Issue end_resolve Issue Resolved solution_warm->end_resolve solution_pipette->end_resolve solution_incremental Incremental Addition & Mixing solution_mix_params->solution_incremental solution_incremental->end_resolve solution_flush Flush with Low-Viscosity Solvent solution_warm_system->solution_flush solution_flush->end_resolve solution_dilute->end_resolve

A troubleshooting workflow for managing DIASO viscosity.

ViscosityManagementStrategy cluster_0 Primary Strategies cluster_1 Secondary Strategies warming Warming - Reduces viscosity directly - Check thermal stability equipment Specialized Equipment - Positive-displacement pipettes - Heated systems warming->equipment dilution Co-solvent Dilution - Reduces viscosity of the mixture - Check compatibility protocol Protocol Optimization - Gravimetric dispensing - Standardized mixing dilution->protocol end Successful Experiment equipment->end protocol->end start High Viscosity DIASO start->warming start->dilution

Strategies for managing high viscosity in experimental setups.

References

preventing side reactions when using Diisoamyl sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Reagent Terminology: This guide focuses on the use of Dimethyl Sulfoxide (DMSO) in alcohol oxidations. While the term "Diisoamyl sulfoxide" was specified, DMSO is the universally employed reagent for the well-established Swern, Moffatt, and related oxidation reactions. The principles and troubleshooting steps outlined here are specific to DMSO-based protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DMSO-mediated oxidations, such as the Swern oxidation.

Q1: My reaction yield is low or the starting material is not fully consumed. What are the common causes?

A1: Low yields are a frequent issue and can often be traced back to several factors:

  • Reagent Quality: The electrophilic activator (e.g., oxalyl chloride, trifluoroacetic anhydride) is highly sensitive to moisture. Use a fresh bottle or a recently opened one. Similarly, DMSO must be anhydrous for the reaction to proceed efficiently.

  • Insufficient Reagent Stoichiometry: Ensure at least a slight excess of the activating agent and DMSO are used. A common molar ratio for Substrate:Activator:DMSO:Base is 1 : 1.5 : 2.5 : 5.[1]

  • Temperature Control: The initial activation of DMSO is highly exothermic and must be performed at very low temperatures (typically -78 °C for oxalyl chloride) to prevent the decomposition of the active oxidant.[2][3] Failure to maintain this temperature can significantly reduce the concentration of the active species.

  • Reaction Time: While the formation of the active oxidant and its reaction with the alcohol are often rapid, ensure sufficient time is allowed for each step before proceeding to the next.

Q2: I've isolated a significant amount of a methylthiomethyl (MTM) ether byproduct (R-O-CH₂-S-CH₃). How can I prevent this?

A2: The formation of MTM ethers is a well-known side reaction in Swern-type oxidations.[2] It arises from the decomposition of the active oxidant (chlorosulfonium salt) via a Pummerer rearrangement, which is favored at higher temperatures.[2]

  • Strict Temperature Control: This is the most critical factor. The reaction temperature must be kept below -60 °C during the activation and alcohol addition steps when using oxalyl chloride.[2][4] Allowing the temperature to rise prematurely is the primary cause of this side reaction.

  • Correct Order of Addition: Do not add the amine base (e.g., triethylamine) until after the alcohol has completely reacted with the activated DMSO. Premature addition of the base can promote side reactions.[5]

  • Solvent Choice: Using solvents with low polarity, such as dichloromethane, can help minimize the formation of MTM ethers.[6]

Q3: The α-carbon of my newly formed ketone/aldehyde has epimerized. How can I avoid this?

A3: Epimerization at the α-carbon can occur if the product is sensitive to the amine base used in the final elimination step.

  • Use a Bulkier Base: Switching from triethylamine (B128534) (Et₃N) to a more sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) can often mitigate this side reaction.[4][7]

  • Careful Temperature Control During Base Addition: Add the base at -78 °C and allow the reaction to warm slowly. This ensures the elimination reaction proceeds quickly while minimizing the time the product is exposed to the base at higher temperatures where epimerization is more favorable.

Q4: The smell of dimethyl sulfide (B99878) (DMS) is a major problem in the lab. How can I manage it?

A4: Dimethyl sulfide (DMS) is a volatile and notoriously malodorous byproduct of the Swern oxidation.[5][8]

  • Perform in a Fume Hood: All steps of the reaction and workup must be conducted in a well-ventilated fume hood.[4]

  • Quenching/Workup: During the aqueous workup, you can add a mild oxidizing agent to the aqueous waste and used glassware to oxidize the DMS to odorless DMSO or dimethyl sulfone (DMSO₂).[4]

    • Caution: Do not add strong oxidants directly to your main organic product mixture unless you are certain your desired compound is stable to oxidation.

  • Glassware Decontamination: Rinse all contaminated glassware with a dilute solution of sodium hypochlorite (B82951) (bleach), potassium permanganate, or Oxone® to eliminate the odor.[4][9]

Data Presentation: Comparison of DMSO Activation Methods

Different electrophilic activators can be used for DMSO-mediated oxidations, each with its own advantages and required reaction conditions.

ActivatorCommon NameTypical TemperatureKey AdvantagesPotential Side Reactions/Disadvantages
Oxalyl Chloride, (COCl)₂Swern Oxidation -78 °C to -60 °C[4]High yields, readily available reagents, byproducts are volatile.[2]Strict low-temperature control required; formation of toxic CO gas; MTM ether formation if temperature rises.[2][5]
Trifluoroacetic Anhydride (TFAA)Modified Swern Oxidation-50 °C to -30 °C[4]Can be run at slightly higher temperatures than the classic Swern.[4]Highly reactive, can lead to more side reactions, including Pummerer rearrangement and trifluoroacetylation of the alcohol.[2][6]
SO₃•Pyridine ComplexParikh-Doering Oxidation 0 °C to Room Temp.Milder conditions, does not require cryogenic temperatures.Slower reaction times for some substrates.
Dicyclohexylcarbodiimide (DCC)Pfitzner-Moffatt Oxidation Room TemperatureMild, acidic conditions.Formation of dicyclohexylurea (DCU) byproduct can complicate purification.[6]
2,4,6-Trichloro[4][10][11]triazine (TCT)De Luca Modification-30 °C to -20 °C[12]Milder temperature than Swern, uses less hazardous/cheaper reagents.[12]Potential for partial deprotection of N-Boc amino alcohols.[12]

Experimental Protocols

Detailed Protocol for a Standard Swern Oxidation

This protocol is a representative example for the oxidation of a primary or secondary alcohol to an aldehyde or ketone.

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride (high purity)

  • Alcohol substrate

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [1][10][11]

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere.

  • Activator Addition: Charge the flask with anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath. To the cooled solvent, add oxalyl chloride (1.5 equivalents) dropwise via an addition funnel.

  • DMSO Activation: Add anhydrous DMSO (2.5 - 3.0 equivalents) dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Vigorous gas evolution (CO and CO₂) will be observed. Stir the resulting mixture for 15-30 minutes at -78 °C.

  • Alcohol Addition: Dissolve the alcohol substrate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Again, maintain the temperature at -78 °C. Stir for 30-45 minutes.

  • Elimination Step: Add triethylamine (5.0 - 7.0 equivalents) dropwise to the reaction mixture. Stir for 10 minutes at -78 °C.

  • Warm-up & Quench: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde or ketone. The product can then be purified by column chromatography or distillation.

Visualizations

Logical Relationships & Workflows

G cluster_start Start: Swern Oxidation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Path cluster_side_products Side Product Analysis cluster_end Outcome start Perform Swern Oxidation check_yield Low Yield? start->check_yield reagent_check Check Reagent Purity (Anhydrous DMSO, Fresh Activator) check_yield->reagent_check Yes side_product_check Side Products Observed? check_yield->side_product_check No temp_check Verify Temperature Control (<-60°C during activation) reagent_check->temp_check stoich_check Confirm Stoichiometry (Excess reagents used?) temp_check->stoich_check failure Re-optimize Protocol stoich_check->failure mtm_ether MTM Ether -> Lower Temp, Check Order of Addition side_product_check->mtm_ether Yes, MTM epimerization Epimerization -> Use Bulkier Base (DIPEA) side_product_check->epimerization Yes, Epimer success Successful Oxidation side_product_check->success No mtm_ether->failure epimerization->failure

Caption: Troubleshooting workflow for a low-yielding Swern oxidation.

G DMSO DMSO + (COCl)₂ ActiveOxidant Active Oxidant (Chlorosulfonium Salt) DMSO->ActiveOxidant -78°C AlkoxySulfonium Alkoxysulfonium Salt ActiveOxidant->AlkoxySulfonium Pummerer Pummerer Rearrangement (Temp > -60°C) ActiveOxidant->Pummerer Alcohol R₂CHOH Alcohol->AlkoxySulfonium MTM_Ether MTM Ether Side Product Alcohol->MTM_Ether Trapping Ylide Sulfur Ylide AlkoxySulfonium->Ylide + Et₃N Product Desired Product (Ketone/Aldehyde) + DMS Ylide->Product Elimination MTM_Intermediate Thionium Ion Intermediate Pummerer->MTM_Intermediate MTM_Intermediate->MTM_Ether

References

stability issues of Diisoamyl sulfoxide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisoamyl Sulfoxide (B87167) (DIASO). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential stability issues with DIASO under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Diisoamyl Sulfoxide (DIASO)?

While specific stability data for this compound is not extensively documented in publicly available literature, we can infer its general stability from the well-characterized analogue, Dimethyl Sulfoxide (DMSO). Sulfoxides as a class are known to be relatively stable compounds.[1][2] DMSO, for example, is thermally stable up to 100°C in acidic, neutral, and alkaline conditions.[2] It is reasonable to expect DIASO to exhibit similar stability under standard laboratory conditions. However, prolonged exposure to high temperatures, especially near its boiling point, may lead to slow decomposition.[3]

Q2: Is DIASO stable under acidic conditions?

Generally, sulfoxides are stable in the presence of weak acids. However, strong acids can accelerate the thermal decomposition of sulfoxides, especially at elevated temperatures.[3] For DMSO, it is noted that while stable up to 100°C in acidic conditions, prolonged refluxing with acids can cause decomposition.[3] Therefore, caution should be exercised when using DIASO with strong acids for extended periods or at high temperatures.

Q3: How does DIASO behave under basic conditions?

DIASO is expected to be stable in the presence of weak bases. Strong bases, such as sodium hydride, can deprotonate the α-CH groups of alkyl sulfoxides, forming a carbanion.[1][4] This reactivity is a key aspect of sulfoxide chemistry in organic synthesis but indicates a potential for degradation or undesired reactions if strong bases are present when stability of the DIASO molecule itself is desired.

Q4: Can DIASO be used in aqueous solutions?

Yes, DIASO, similar to other sulfoxides, is expected to be miscible with water and many common organic solvents.[2] However, it is important to note that DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] If the water content is critical for an experiment, it is advisable to use anhydrous DIASO and handle it under dry conditions.

Q5: How should DIASO be stored to ensure its stability?

To ensure the long-term stability of DIASO, it should be stored in a tightly sealed, airtight container, preferably made of glass, to protect it from moisture.[5][7] It should be kept in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[5][8] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation from atmospheric moisture and oxygen.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DIASO.

Issue 1: Inconsistent experimental results or suspected degradation of DIASO.

  • Possible Cause: The DIASO may have degraded due to improper storage or harsh experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the DIASO has been stored in a tightly sealed container, protected from light and moisture.

    • Assess Experimental Conditions: Review the pH, temperature, and reaction time of your experiment. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

    • Purity Check: If possible, verify the purity of your DIASO sample using analytical techniques such as NMR, GC-MS, or HPLC.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of DIASO for subsequent experiments.

Issue 2: Unexpected side reactions in the presence of strong bases.

  • Possible Cause: The α-protons of DIASO are acidic enough to be deprotonated by strong bases, leading to the formation of a reactive carbanion.[1][4]

  • Troubleshooting Steps:

    • Consider the Base Strength: Evaluate if a weaker, non-nucleophilic base can be used for your reaction.

    • Lower the Temperature: Running the reaction at a lower temperature can often minimize side reactions.

    • Alternative Solvent: If the reactivity of DIASO is problematic, consider using a different aprotic solvent that is less susceptible to deprotonation.

Logical Flow for Troubleshooting DIASO Stability Issues

DIASO_Troubleshooting start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (Airtight, Dark, Cool) start->check_storage check_conditions Review Experimental Conditions (pH, Temp, Time) check_storage->check_conditions Storage OK fresh_sample Use a Fresh DIASO Sample check_storage->fresh_sample Improper Storage purity_analysis Perform Purity Analysis (NMR, GC-MS, HPLC) check_conditions->purity_analysis Conditions OK check_conditions->fresh_sample Harsh Conditions purity_analysis->fresh_sample Degradation Confirmed resolve Issue Resolved purity_analysis->resolve Purity OK fresh_sample->resolve

Caption: A flowchart for troubleshooting DIASO stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing DIASO Stability

This protocol provides a framework for evaluating the stability of DIASO under specific acidic or basic conditions.

  • Preparation of Test Solutions:

    • Prepare solutions of DIASO at a known concentration in the desired acidic or basic medium (e.g., 0.1 M HCl, 0.1 M NaOH).

    • Prepare a control solution of DIASO in a neutral, inert solvent (e.g., acetonitrile (B52724) or water).

  • Incubation:

    • Divide each solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the solutions at the desired experimental temperature (e.g., room temperature, 50°C).

  • Sample Analysis:

    • At each time point, quench the reaction if necessary (e.g., by neutralizing the acid or base).

    • Analyze the concentration of DIASO remaining in the solution using a validated analytical method such as HPLC-UV, GC-FID, or LC-MS.

  • Data Analysis:

    • Plot the concentration of DIASO versus time for each condition.

    • Calculate the degradation rate constant if applicable.

Workflow for Stability Assessment

DIASO_Stability_Assessment prep_solutions Prepare DIASO Solutions (Acidic, Basic, Control) incubate Incubate at Desired Temperature prep_solutions->incubate sampling Collect Aliquots at Time Points incubate->sampling analysis Analyze DIASO Concentration (HPLC, GC, etc.) sampling->analysis data_analysis Plot Concentration vs. Time & Calculate Degradation Rate analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for assessing DIASO stability.

Data Presentation

Table 1: Stability of this compound (DIASO) under Various Conditions

ConditionTemperature (°C)Time (hours)DIASO Concentration Remaining (%)Observations
Control (Neutral pH) 250100-
24
500100-
24
Acidic (e.g., 0.1 M HCl) 250100-
24
500100-
24
Basic (e.g., 0.1 M NaOH) 250100-
24
500100-
24

References

Navigating Diisoamyl Sulfoxide Mediated Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Diisoamyl sulfoxide (B87167) (DIAS) presents a valuable alternative to the more common Dimethyl sulfoxide (DMSO) in oxidation reactions, such as the Swern oxidation. The use of DIAS can offer advantages in terms of reaction workup and reduced volatility of the sulfide (B99878) byproduct. However, like any chemical process, challenges can arise. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address specific issues encountered during DIAS-mediated reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses potential problems in a question-and-answer format to help you navigate your experiments effectively.

Question 1: Why is my reaction showing low or no conversion of the starting alcohol?

Answer:

Several factors can contribute to incomplete or failed reactions. Consider the following possibilities:

  • Insufficient Activation of DIAS: The sulfoxide must be activated, typically with an electrophile like oxalyl chloride or trifluoroacetic anhydride (B1165640), to form the reactive sulfonium (B1226848) species. Ensure your activating agent is fresh and added at the correct stoichiometry.

  • Reaction Temperature: While DIAS may allow for slightly higher temperatures than DMSO due to its higher boiling point, the initial activation step is often still most effective at low temperatures (typically -78 °C) to prevent decomposition of the activated species.[1][2] Ensure your reaction is sufficiently cooled during the addition of the activating agent and the alcohol.

  • Moisture Contamination: Sulfoxide-mediated oxidations are highly sensitive to water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Steric Hindrance: The bulkier isoamyl groups of DIAS may lead to slower reaction rates with sterically hindered alcohols compared to DMSO. Consider extending the reaction time or exploring a different activator.

  • Reagent Purity: Impurities in the starting alcohol, DIAS, or solvents can interfere with the reaction. Ensure the purity of all reagents before use.

Question 2: My reaction is producing significant side products. How can I improve the selectivity?

Answer:

Side product formation is a common challenge. Here are some potential causes and solutions:

  • Pummerer Rearrangement: At higher temperatures, the activated sulfoxide can undergo a Pummerer rearrangement, leading to the formation of methylthiomethyl (MTM) ethers or analogous structures with DIAS.[2] Maintaining a low temperature is crucial to minimize this side reaction.

  • Epimerization: If the carbon alpha to the newly formed carbonyl is a stereocenter, epimerization can occur, especially when using triethylamine (B128534) as the base. Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can help mitigate this issue.[3]

  • Incorrect Order of Reagent Addition: It is critical to add the activating agent to the DIAS first, followed by the alcohol, and finally the base. Adding the base before the alcohol is fully consumed can lead to the formation of unwanted byproducts.[1]

Question 3: How can I effectively remove the diisoamyl sulfide byproduct after the reaction?

Answer:

A key advantage of using DIAS is the properties of its corresponding sulfide byproduct, diisoamyl sulfide.

  • Higher Boiling Point: Diisoamyl sulfide has a significantly higher boiling point (approximately 212.8 °C at atmospheric pressure) compared to dimethyl sulfide (37 °C).[][5] This makes it much less volatile and easier to handle.

  • Extraction: Diisoamyl sulfide is a nonpolar organic compound and can typically be removed from the desired product through standard aqueous workup and extraction procedures.

  • Chromatography: If the product is amenable to silica (B1680970) gel chromatography, the nonpolar diisoamyl sulfide can be easily separated.

  • Odor: While still possessing an unpleasant smell, diisoamyl sulfide is generally considered to have a less pervasive and noxious odor than dimethyl sulfide.[] Nevertheless, it is always recommended to conduct the reaction and workup in a well-ventilated fume hood.

Question 4: The reaction is highly exothermic and difficult to control. What can I do?

Answer:

The reaction of the sulfoxide with the activating agent, particularly oxalyl chloride, is highly exothermic and can lead to a runaway reaction if not properly managed.

  • Slow Addition: Add the activating agent dropwise to the cooled solution of DIAS over a prolonged period.

  • Efficient Cooling: Ensure your cooling bath is at the appropriate temperature and has sufficient volume to absorb the heat generated.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Frequently Asked Questions (FAQs)

Q: What are the main advantages of using Diisoamyl sulfoxide (DIAS) over Dimethyl sulfoxide (DMSO)?

A: The primary advantages of DIAS stem from the properties of its byproduct, diisoamyl sulfide, which is less volatile and has a less offensive odor than dimethyl sulfide, simplifying the reaction workup and improving laboratory safety. The higher boiling point of DIAS itself may also offer a wider temperature window for certain applications, although the initial activation is still best performed at low temperatures.

Q: Can I use the same activators for DIAS as I would for DMSO?

A: Yes, common activators for DMSO-mediated oxidations, such as oxalyl chloride, trifluoroacetic anhydride (TFAA), sulfur trioxide pyridine (B92270) complex (Parikh-Doering conditions), and carbodiimides (Pfitzner-Moffatt oxidation), are expected to be effective with DIAS as well.[3][6]

Q: How do I prepare and purify DIAS?

A: this compound can be synthesized by the oxidation of diisoamyl sulfide. A common method for the synthesis of sulfoxides from sulfides is the use of an oxidizing agent like hydrogen peroxide.[7][8] Purification can typically be achieved through distillation or chromatography.

Data Presentation

Table 1: Comparison of Physical Properties of Sulfoxides and Their Corresponding Sulfide Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189
This compound (DIAS)C₁₀H₂₂OS190.35Not readily available
Dimethyl SulfideC₂H₆S62.1337
Diisoamyl SulfideC₁₀H₂₂S174.35212.8

Note: Data for DIAS is not widely available and is estimated based on its structure.

Experimental Protocols

General Protocol for a DIAS-Mediated Oxidation (Swern-Type)

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (2.2 eq.) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 eq.) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed. Stir for 30 minutes at -78 °C.

  • Add a solution of the alcohol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Slowly add triethylamine (5.0 eq.) to the reaction. The mixture may become thick.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for DIAS-Mediated Oxidation

G cluster_prep Preparation cluster_activation Activation cluster_oxidation Oxidation cluster_workup Workup & Purification prep1 Dissolve DIAS in anhydrous DCM prep2 Cool to -78 °C prep1->prep2 act1 Add Oxalyl Chloride prep2->act1 Inert Atmosphere act2 Stir for 30 min act1->act2 ox1 Add Alcohol Solution act2->ox1 ox2 Stir for 1 hour ox1->ox2 work1 Add Triethylamine ox2->work1 work2 Warm to RT work1->work2 work3 Quench with Water work2->work3 work4 Extract & Wash work3->work4 work5 Dry & Concentrate work4->work5 work6 Purify work5->work6 G start Low Yield in DIAS Oxidation q1 Check Reagent Purity & Stoichiometry start->q1 q2 Verify Anhydrous Conditions q1->q2 [ OK ] res1 Use fresh, pure reagents. Verify calculations. q1->res1 [ Issue ] q3 Confirm Reaction Temperature q2->q3 [ OK ] res2 Dry glassware & solvents. Use inert atmosphere. q2->res2 [ Issue ] q4 Consider Steric Hindrance q3->q4 [ OK ] res3 Ensure proper cooling during additions. q3->res3 [ Issue ] res4 Increase reaction time or consider a less bulky sulfoxide. q4->res4 [ Likely Issue ]

References

impact of impurities in Diisoamyl sulfoxide on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of diisoamyl sulfoxide (B87167) (DIASO) in chemical reactions. Impurities in DIASO can significantly impact reaction outcomes, and this guide is designed to help researchers, scientists, and drug development professionals identify and resolve these issues.

Troubleshooting Guide

Unexpected reaction outcomes when using Diisoamyl Sulfoxide (DIASO) can often be traced back to impurities. The most common impurities are residual diisoamyl sulfide (B99878) (the starting material for DIASO synthesis) and diisoamyl sulfone (the over-oxidation product). Acidic residues from the synthesis process can also be present. This guide will help you diagnose and resolve potential issues arising from these impurities.

Table 1: Troubleshooting Common Issues in Reactions Involving DIASO

Observed Problem Potential Cause Related to DIASO Impurity Recommended Action
Low or no product yield 1. Presence of unreacted diisoamyl sulfide: The sulfide can react with electrophiles or oxidizing agents, consuming your reagents. 2. Acidic impurities: Can neutralize basic reagents or catalysts, halting the reaction.1. Analyze DIASO for sulfide impurity: Use GC-MS to detect the presence of diisoamyl sulfide. 2. Purify DIASO: If sulfide is present, purify the DIASO by fractional distillation under reduced pressure. 3. Neutralize acidic impurities: Wash the DIASO with a dilute sodium bicarbonate solution, followed by drying.
Formation of unexpected byproducts 1. Diisoamyl sulfide as a competing nucleophile: The sulfide can react with your substrate, leading to sulfur-containing byproducts.1. Confirm the structure of byproducts: Isolate and characterize the byproducts to see if they incorporate the diisoamyl sulfide moiety. 2. Purify DIASO: Remove the sulfide impurity before use.
Inconsistent reaction rates 1. Variable levels of impurities: Batch-to-batch variation in the purity of DIASO can lead to inconsistent results. 2. Water content: Water can act as a nucleophile or a base, or it can deactivate certain catalysts.1. Standardize DIASO purity: Analyze each batch of DIASO for purity before use and aim for a consistent purity profile. 2. Dry the DIASO: Use molecular sieves or vacuum distillation to remove water.
Difficulty in product isolation/purification 1. Presence of diisoamyl sulfone: The sulfone is a high-boiling, relatively non-polar impurity that can co-purify with your product, especially in non-polar solvent systems.1. Analyze for sulfone impurity: Use GC-MS or HPLC to detect the presence of diisoamyl sulfone. 2. Modify purification strategy: Consider using a more polar solvent system for chromatography or recrystallization to separate your product from the sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound (DIASO) and how do they form?

A1: The most common impurities in DIASO arise from its synthesis, which is typically the oxidation of diisoamyl sulfide. These impurities include:

  • Diisoamyl sulfide: The unreacted starting material.

  • Diisoamyl sulfone: The product of over-oxidation of the sulfoxide.

  • Residual acid: Often from the oxidizing agent or catalyst used in the synthesis (e.g., acetic acid if hydrogen peroxide in acetic acid is used).[1]

  • Water: Can be present from the reaction workup or absorbed from the atmosphere.

Q2: How can I detect the presence and quantity of these impurities in my DIASO?

A2: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities like diisoamyl sulfide and diisoamyl sulfone.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Can also be used to separate and quantify the sulfide, sulfoxide, and sulfone.

  • Karl Fischer Titration: The most accurate method for determining water content.

  • pH measurement of an aqueous extract: Can indicate the presence of acidic impurities.

Table 2: Typical Analytical Parameters for DIASO Impurity Profiling

Impurity Analytical Method Typical Retention Time (GC) Key Mass Spec Fragments (m/z)
Diisoamyl sulfideGC-MSLower than DIASOMolecular ion, fragments from alkyl chain loss
This compoundGC-MS-Molecular ion, fragments showing S=O group
Diisoamyl sulfoneGC-MSHigher than DIASOMolecular ion, fragments showing SO2 group

Q3: What is the likely impact of diisoamyl sulfide as an impurity in my reaction?

A3: Diisoamyl sulfide is a nucleophilic and reducing agent. Its presence can lead to:

  • Consumption of electrophilic reagents: If your reaction involves an electrophile, the sulfide can compete with your desired nucleophile, reducing the yield.

  • Interference with oxidations: If you are running an oxidation reaction, the sulfide will be preferentially oxidized, consuming your oxidizing agent.

  • Formation of unwanted byproducts: The sulfide can be incorporated into your final product structure, leading to impurities that may be difficult to remove.

Q4: Is the presence of diisoamyl sulfone as an impurity problematic?

A4: Diisoamyl sulfone is generally much less reactive than the corresponding sulfide or sulfoxide.[1] Its main impact is as a non-reactive impurity that:

  • Reduces the effective concentration of your DIASO solvent.

  • Can complicate product purification, particularly if it has similar solubility properties to your desired product.

Q5: How can I purify my this compound?

A5: The best method for purification depends on the impurities present:

  • Fractional vacuum distillation: This is the most effective method for removing both the lower-boiling diisoamyl sulfide and the higher-boiling diisoamyl sulfone.

  • Washing with a mild base: If acidic impurities are present, you can wash the DIASO with a dilute aqueous solution of sodium bicarbonate, followed by washing with water to remove the salt, and then drying.

  • Drying with molecular sieves: To remove water.

Experimental Protocols

Protocol 1: Analysis of DIASO Purity by GC-MS

Objective: To identify and quantify the presence of diisoamyl sulfide and diisoamyl sulfone in a sample of this compound.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the DIASO sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Instrument Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Analysis: Inject 1 µL of the prepared sample. Identify the peaks for diisoamyl sulfide, this compound, and diisoamyl sulfone based on their retention times and mass spectra. Quantify the impurities by comparing their peak areas to that of the main DIASO peak (assuming response factors are similar) or by using a calibration curve prepared with pure standards.

Protocol 2: Purification of DIASO by Fractional Vacuum Distillation

Objective: To remove diisoamyl sulfide and diisoamyl sulfone from a sample of this compound.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or other fractionating column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap.

  • Procedure:

    • Place the impure DIASO in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

    • Begin heating the distillation flask gently.

    • Collect the first fraction, which will be enriched in the lower-boiling diisoamyl sulfide.

    • As the temperature rises and stabilizes, collect the main fraction of pure DIASO.

    • Stop the distillation before the high-boiling diisoamyl sulfone begins to distill over.

  • Analysis: Analyze a small sample of the purified DIASO by GC-MS to confirm the removal of the impurities.

Visualizations

Troubleshooting_Workflow start Unexpected Reaction Result check_purity Analyze DIASO Purity (GC-MS) start->check_purity impurity_found Impurities Detected? check_purity->impurity_found purify Purify DIASO (e.g., Distillation) impurity_found->purify Yes other_issues Investigate Other Reaction Parameters (Reagents, Conditions, etc.) impurity_found->other_issues No rerun Rerun Reaction with Purified DIASO purify->rerun success Problem Solved rerun->success DIASO_Impurities_Pathway sulfide Diisoamyl Sulfide (Starting Material) oxidation1 Oxidation sulfide->oxidation1 diaso This compound (Desired Product) oxidation1->diaso oxidation2 Over-oxidation diaso->oxidation2 sulfone Diisoamyl Sulfone (Byproduct) oxidation2->sulfone

References

strategies to improve yield in Diisoamyl sulfoxide-based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing diisoamyl sulfoxide (B87167) in organic synthesis. The focus is on improving reaction yields and addressing common experimental challenges. Diisoamyl sulfoxide serves as a higher-boiling, lower-odor alternative to dimethyl sulfoxide (DMSO) in activated sulfoxide oxidations, such as the Swern and Moffatt-type reactions. The principles and troubleshooting strategies are largely analogous to those for DMSO-based systems.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound-based oxidations.

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Yield Inactive Starting Material: The alcohol or sulfide (B99878) may be impure or degraded.Purify the starting material by distillation, crystallization, or chromatography before use.[4]
Ineffective Activating Agent: The activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride) may have decomposed.Use a fresh batch of the activating agent. Ensure it is handled under anhydrous conditions.
Reaction Temperature Too High: For Swern-type oxidations, temperatures above -60°C can lead to decomposition of the active species.[5]Maintain a low reaction temperature (typically -78°C to -50°C) during the addition of reagents.[6]
Reaction Stalls Before Completion Insufficient Oxidant/Activator: The amount of the this compound or activating agent may not be enough to convert all the starting material.[4]Add a small, measured amount of additional activating agent and continue to monitor the reaction.
Product Inhibition: The formed product might be inhibiting the reaction.[4]Consider using a different solvent system or a modified workup procedure to remove the product as it forms.
Formation of Byproducts Over-oxidation to Sulfone: (In sulfide to sulfoxide synthesis) Prolonged reaction time or excess oxidant can lead to the formation of sulfones.[4]Monitor the reaction closely by TLC or GC and quench it as soon as the starting sulfide has been consumed.[4] Use a stoichiometric amount of the oxidizing agent.[4]
Epimerization: (In alcohol oxidation) The base used can cause epimerization at the carbon alpha to the newly formed carbonyl.Use a bulkier base, such as diisopropylethylamine (DIPEA), to mitigate this side reaction.[2]
Difficult Product Isolation Emulsion during Workup: The presence of diisoamyl sulfide (the byproduct) and other reagents can lead to challenging phase separation.[4]Add brine (saturated NaCl solution) to help break the emulsion.[4] Consider a modified workup where the solvent is removed under reduced pressure before extraction.
Product is Water-Soluble: The desired product may be partitioning into the aqueous layer during extraction.[4]Perform multiple extractions with an appropriate organic solvent.[4] Saturate the aqueous layer with salt ("salting out") to decrease the solubility of the product in water.[4]
Unpleasant Odor Diisoamyl Sulfide Byproduct: The reduction of this compound produces diisoamyl sulfide, which, while less volatile than dimethyl sulfide, can still have an unpleasant odor.Perform the reaction and workup in a well-ventilated fume hood.[2] Rinse used glassware with a bleach solution to oxidize the residual sulfide to the odorless sulfoxide or sulfone.[2]

Frequently Asked Questions (FAQs)

Q1: Why would I use this compound instead of DMSO for an oxidation reaction?

This compound is a useful alternative to DMSO, particularly in larger-scale reactions. Its primary advantages are a higher boiling point, which can be beneficial for certain applications, and a significantly lower volatility and less pervasive odor compared to the dimethyl sulfide byproduct generated from DMSO.[2]

Q2: What are the key activating agents used with this compound for alcohol oxidation?

Similar to DMSO, this compound requires an electrophilic activating agent to form the key alkoxysulfonium intermediate.[6] Common activators include:

  • Oxalyl chloride or Trifluoroacetic anhydride: Used in Swern-type oxidations.[1][2]

  • Carbodiimides (e.g., DCC): Used in Pfitzner-Moffatt oxidations.[1][6]

  • A sulfur trioxide pyridine (B92270) complex: Used in Parikh-Doering oxidations.[2]

Q3: How can I avoid over-oxidation when preparing a sulfoxide from a sulfide?

Controlling the reaction conditions is crucial to prevent the over-oxidation of the desired sulfoxide to a sulfone.[4] Key strategies include:

  • Stoichiometry: Use a precise stoichiometric amount of the oxidant.[4]

  • Temperature Control: Maintain the recommended reaction temperature.

  • Reaction Time: Monitor the reaction's progress and quench it promptly upon consumption of the starting sulfide.[4]

  • Chemoselective Protocols: Choose an appropriate oxidizing system known for its selectivity. For instance, using hydrogen peroxide in combination with certain catalysts or solvents can achieve highly selective oxidation.[7]

Q4: My reaction is very slow. What can I do to improve the rate?

If the reaction is sluggish, consider the following:

  • Activator Choice: Some activating agents are more reactive than others. For instance, oxalyl chloride in Swern oxidations is highly reactive and requires very low temperatures.[5]

  • Temperature: While low temperatures are often necessary to prevent side reactions, ensure you are within the optimal range for the specific protocol. In some cases, a slight, carefully controlled increase in temperature may be possible.

  • Solvent: Ensure the solvent is appropriate for the reaction and is anhydrous, as water can quench the activating agent.

Q5: What is the mechanism of a this compound-based Swern-type oxidation?

The mechanism is analogous to the standard Swern oxidation.[2]

  • Activation: this compound reacts with an activator like oxalyl chloride at low temperature. This forms a highly reactive electrophilic sulfur species.[2][6]

  • Alcohol Addition: The alcohol substrate attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt intermediate.[2]

  • Deprotonation: A hindered, non-nucleophilic base (like triethylamine) is added to deprotonate the carbon alpha to the oxygen, forming a sulfur ylide.[2]

  • Elimination: The ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde or ketone, along with diisoamyl sulfide and other byproducts.[2]

Quantitative Data Summary

The following table summarizes typical yields for various activated sulfoxide oxidations. While these examples primarily use DMSO, similar high yields can be expected with this compound under optimized conditions.

Reaction TypeSubstrateProductActivating AgentBaseTypical YieldReference
Swern OxidationPrimary/Secondary AlcoholAldehyde/KetoneOxalyl ChlorideTriethylamine (B128534)>90%[2][5]
Pfitzner-MoffattPrimary/Secondary AlcoholAldehyde/KetoneDCCPyridinium trifluoroacetateHigh[1][6]
Parikh-DoeringPrimary/Secondary AlcoholAldehyde/KetoneSO₃·PyridineTriethylamineHigh[2]
Corey-KimPrimary/Secondary AlcoholAldehyde/KetoneN-ChlorosuccinimideTriethylamineHigh[1]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone using a this compound-Based Swern-Type Reaction

Materials:

  • This compound

  • Oxalyl chloride

  • Dichloromethane (B109758) (anhydrous)

  • Secondary alcohol (substrate)

  • Triethylamine (or Diisopropylethylamine)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Dissolve this compound (2.2 equivalents) in anhydrous dichloromethane and place it in one addition funnel. Dissolve the secondary alcohol (1.0 equivalent) in anhydrous dichloromethane and place it in the second addition funnel.

  • Activation: Add anhydrous dichloromethane to the reaction flask and cool it to -78°C using a dry ice/acetone bath. To this, slowly add a solution of oxalyl chloride (1.1 equivalents) in dichloromethane.

  • Sulfoxide Addition: After stirring for 10-15 minutes, add the this compound solution dropwise from the addition funnel, ensuring the internal temperature does not rise above -60°C. A white precipitate may form.

  • Alcohol Addition: After another 15-20 minutes of stirring, add the alcohol solution dropwise, again maintaining a low temperature.

  • Base Addition: Stir the reaction mixture for 30-45 minutes. Then, add triethylamine (5.0 equivalents) dropwise. The reaction mixture may become clear.

  • Quenching and Workup: After stirring for an additional 30 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone. Purify by column chromatography or distillation as needed.

Visualizations

Swern_Oxidation_Pathway cluster_activation Activation Step (-78°C) cluster_addition Alcohol Addition cluster_elimination Base-mediated Elimination DASO This compound (i-Am)2SO Activator Chloro(diisoamyl)sulfonium Chloride DASO->Activator Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Activator AlkoxySalt Alkoxysulfonium Salt Activator->AlkoxySalt Alcohol R-CH(OH)-R' Alcohol->AlkoxySalt Ylide Sulfur Ylide AlkoxySalt->Ylide Deprotonation Base Triethylamine (Et3N) Base->Ylide Product Ketone / Aldehyde R-C(=O)-R' Ylide->Product Intramolecular Elimination Byproducts Diisoamyl Sulfide + Et3NHCl Ylide->Byproducts Troubleshooting_Workflow Start Low Reaction Yield CheckPurity Are starting materials pure and anhydrous? Start->CheckPurity Purify Action: Purify starting materials. Use fresh, anhydrous reagents/solvents. CheckPurity->Purify No CheckTemp Is reaction temperature correct (e.g., <-60°C)? CheckPurity->CheckTemp Yes Purify->CheckPurity Re-evaluate AdjustTemp Action: Ensure proper cooling and slow reagent addition. CheckTemp->AdjustTemp No CheckStoich Is stoichiometry of reagents correct? CheckTemp->CheckStoich Yes AdjustTemp->CheckTemp Re-evaluate AdjustStoich Action: Verify calculations and add more limiting reagent if necessary. CheckStoich->AdjustStoich No CheckWorkup Is product lost during workup (emulsions, solubility)? CheckStoich->CheckWorkup Yes AdjustStoich->CheckStoich Re-evaluate AdjustWorkup Action: Use brine to break emulsions. Perform 'salting out' or multiple extractions. CheckWorkup->AdjustWorkup Yes Success Yield Improved CheckWorkup->Success No AdjustWorkup->Success

References

Validation & Comparative

A Comparative Analysis of Sulfoxides in Catalysis: Spotlight on Diisoamyl Sulfoxide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of the sulfoxide (B87167) functional group has established it as a cornerstone in modern organic synthesis. Sulfoxides serve not only as polar aprotic solvents but also as key reagents in oxidation reactions and as highly effective chiral ligands in asymmetric catalysis. While Dimethyl sulfoxide (DMSO) is the most ubiquitous member of this class, a wide array of structurally diverse sulfoxides are utilized to fine-tune reaction outcomes.

This guide provides a comparative study of sulfoxides in two major catalytic applications. Due to the limited availability of direct comparative experimental data for Diisoamyl sulfoxide (DIASO), this document will focus on well-documented sulfoxides, primarily DMSO, and extrapolate the potential performance characteristics of DIASO based on its structural properties. This analysis aims to provide a framework for researchers to select the appropriate sulfoxide for their specific catalytic needs and to highlight DIASO as a promising area for future investigation.

Part 1: Sulfoxides as Reagents in Alcohol Oxidation

One of the most prominent roles for sulfoxides in synthesis is as the terminal oxidant in the conversion of primary and secondary alcohols to aldehydes and ketones. These reactions, broadly known as "activated DMSO oxidations," are prized for their mild conditions and high tolerance for sensitive functional groups.[1] The specific variant of the oxidation (e.g., Swern, Pfitzner-Moffatt) is defined by the choice of electrophilic activator.

Comparative Performance of Activated Sulfoxide Protocols

The choice of activator for the sulfoxide significantly impacts reaction conditions, work-up procedures, and compatibility with certain substrates. While all methods utilize a sulfoxide (typically DMSO) as the oxidant, their practical application differs substantially.[2]

Oxidation Method Activating Reagent Typical Sulfoxide Typical Temperature Key Byproducts Advantages Disadvantages
Swern Oxidation [1]Oxalyl Chloride or Trifluoroacetic AnhydrideDMSO-78 °CDimethyl sulfide (B99878), CO, CO₂, Triethylammonium saltHigh yields, reliable, commonCryogenic temps required, toxic gas evolution, foul odor
Pfitzner-Moffatt [3]Carbodiimide (e.g., DCC)DMSORoom TemperatureDimethyl sulfide, Dicyclohexylurea (DCU)Milder temperatureDifficult removal of DCU byproduct, requires acid catalyst
Parikh-Doering [2]SO₃•Pyridine complexDMSO0 °C to Room Temp.Dimethyl sulfide, Pyridinium saltMild temperature, easily removed byproductsSO₃•Pyridine is moisture sensitive
Albright-Goldman [2]Acetic AnhydrideDMSORoom TemperatureDimethyl sulfide, Acetic acidMilder temperatureLong reaction times, risk of Pummerer rearrangement side reactions
The Potential Role of this compound (DIASO)

While DMSO is the standard, employing a bulkier sulfoxide like DIASO could offer distinct advantages in certain scenarios. The larger, more hydrophobic isoamyl groups [(CH₃)₂CHCH₂CH₂]₂SO would alter the physical properties of the reagent.

  • Solubility: DIASO would likely improve the solubility of nonpolar, long-chain alcohol substrates in the reaction medium, potentially increasing reaction rates and yields for such compounds.

  • Steric Effects: The increased steric hindrance around the sulfur atom in DIASO compared to DMSO could influence the reactivity of the intermediate alkoxysulfonium ylide. This might affect the rate of oxidation or potentially alter side-reaction pathways, although experimental data is needed to confirm this.

  • Byproducts: The corresponding dialkyl sulfide byproduct, diisoamyl sulfide, would have a much higher boiling point than dimethyl sulfide (B.P. 37°C), which could simplify its removal during workup under vacuum but would also mean a less volatile and potentially more persistent odor.

General Experimental Protocol: Swern Oxidation

This protocol describes the oxidation of a generic secondary alcohol to a ketone using standard Swern conditions.[4]

Materials:

  • Dimethyl sulfoxide (DMSO, 2.2 eq.), distilled from CaH₂

  • Oxalyl chloride (1.1 eq.)

  • Dichloromethane (DCM), anhydrous

  • Secondary alcohol (1.0 eq.)

  • Triethylamine (TEA, 5.0 eq.), distilled from CaH₂

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet is charged with anhydrous DCM and cooled to -78 °C in a dry ice/acetone bath.

  • Oxalyl chloride is added dropwise to the stirred DCM.

  • A solution of DMSO in anhydrous DCM is added dropwise to the reaction mixture over 5 minutes, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred for an additional 10 minutes.

  • A solution of the secondary alcohol in anhydrous DCM is added dropwise over 10 minutes, keeping the internal temperature below -60 °C. The resulting mixture is stirred for 30 minutes.

  • Triethylamine is added dropwise, and the reaction mixture is stirred for another 20 minutes at -78 °C.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude ketone.

Visualization of the Swern Oxidation Pathway

The following diagram illustrates the key steps in the Swern oxidation mechanism, from the activation of DMSO to the formation of the final carbonyl product.[1]

Swern_Oxidation DMSO DMSO (CH₃)₂SO Activator Chloro(dimethyl)sulfonium Chloride DMSO->Activator -CO, -CO₂ Oxalyl Oxalyl Chloride (COCl)₂ Oxalyl->Activator -CO, -CO₂ AlkoxySulfonium Alkoxysulfonium Salt Activator->AlkoxySulfonium Alcohol R₂CHOH (Alcohol) Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide + Base (Et₃N) - Et₃NHCl Product R₂C=O (Ketone/Aldehyde) Ylide->Product Rearrangement Byproducts Byproducts: (CH₃)₂S, CO, CO₂, Et₃NHCl Ylide->Byproducts

Caption: Mechanism of the Swern Oxidation.

Part 2: Sulfoxides as Ligands in Asymmetric Catalysis

Chiral sulfoxides have emerged as a versatile class of ligands in transition-metal-catalyzed asymmetric reactions.[5][6] Their efficacy stems from several key features: the proximity of the sulfur stereocenter to the metal, their stability, and the ability to coordinate through either the sulfur or oxygen atom, which can influence the steric and electronic environment of the catalyst.[7][8]

Comparative Performance of Chiral Sulfoxide Ligands

The structure of the chiral sulfoxide ligand profoundly impacts the enantioselectivity and yield of asymmetric transformations. Steric bulk, electronic properties, and the presence of secondary coordinating groups are all critical design elements. The table below presents representative data from the literature on the performance of different types of chiral sulfoxide ligands in a common palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.

Note: The following data is illustrative and compiled from various sources in the literature to demonstrate the effect of ligand structure. Direct comparison requires identical reaction conditions, which may not be the case across different publications.

Ligand Type Example Reaction Catalyst System Yield (%) Enantiomeric Excess (ee, %)
Simple Chiral Dialkyl Sulfoxide Asymmetric Allylic AlkylationPd(dba)₂ / LigandModerateLow to Moderate
Chiral Aryl Alkyl Sulfoxide Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂ / LigandHighModerate to High
Sulfoxide-Oxazoline (SOX) Asymmetric Diels-AlderMgI₂ / Ligand9092
Sulfoxide-Phosphine (SOP) Asymmetric 1,4-BorylstannationCu / LigandGoodHigh
Axially Chiral Bis-Sulfoxide (BINASO) Rh-catalyzed 1,4-addition[Rh(coe)₂Cl]₂ / LigandHighExcellent (>95)
Potential of Chiral this compound (DIASO) Ligands

A chiral version of DIASO, if synthesized, could be a valuable ligand in asymmetric catalysis.

  • Steric Influence: The bulky isoamyl groups would create a well-defined and sterically demanding chiral pocket around the metal center. This significant steric hindrance could be highly effective in differentiating the enantiotopic faces of a prochiral substrate, potentially leading to high levels of enantioselectivity.

  • Solubility: Similar to its role in oxidation, the lipophilic nature of the isoamyl groups would enhance the ligand's and the resulting metal complex's solubility in less polar organic solvents, broadening the range of applicable reaction conditions.

General Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol outlines a general procedure for the AAA reaction using a chiral sulfoxide ligand.

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂, 1-2.5 mol%)

  • Chiral sulfoxide ligand (2-5 mol%)

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate (B1210297), 1.0 eq.)

  • Nucleophile (e.g., dimethyl malonate, 1.2 eq.)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.3 eq.)

  • Solvent (e.g., THF or DCM), anhydrous

  • Potassium acetate (KOAc, as additive)

Procedure:

  • In a glovebox or under an inert atmosphere, the palladium precursor and the chiral sulfoxide ligand are added to a flame-dried reaction vessel.

  • Anhydrous solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • The allylic substrate, nucleophile, base, and any additives are added sequentially to the catalyst mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature or 40 °C) and monitored by TLC or GC/MS until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualization of a Catalytic Cycle with a Sulfoxide Ligand

This diagram illustrates a simplified catalytic cycle for a Pd-catalyzed AAA reaction, showing the coordination of a generic chiral sulfoxide ligand (L*).

AAA_Cycle cluster_reactants Inputs / Outputs Pd0 Pd(0)L*₂ OxAdd π-allyl Pd(II) Complex Pd0->OxAdd Oxidative Addition center NucAttack Nucleophilic Attack OxAdd->NucAttack + Nucleophile ProductComplex Product-Pd(0) Complex NucAttack->ProductComplex ProductComplex->Pd0 Reductive Elimination Product_Out Alkylated Product ProductComplex->Product_Out Allyl_Substrate Allylic Substrate Allyl_Substrate->OxAdd

References

Diisoamyl Sulfoxide: An Evaluation of Efficacy in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Introduction

Diisoamyl sulfoxide (B87167) (DIASO) is a dialkyl sulfoxide characterized by the presence of two bulky isoamyl groups attached to the sulfur atom. While its structural analogue, dimethyl sulfoxide (DMSO), is one of the most extensively studied and utilized polar aprotic solvents and reagents in organic synthesis, DIASO remains a largely unexplored compound. This guide aims to provide an objective comparison of Diisoamyl sulfoxide's potential performance with other alternatives, primarily the benchmark DMSO.

Due to a significant lack of published experimental data on the efficacy of this compound in specific reaction types, this guide will leverage data on the closely related Diisobutyl sulfoxide (DIBSO) and the comprehensive knowledge of DMSO chemistry to infer the potential properties and performance of DIASO. The guide will focus on two major areas of application for sulfoxides: oxidation reactions, with a focus on the Swern oxidation, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are provided for DMSO-based reactions to serve as a baseline for future investigations into DIASO and other bulky sulfoxides.

Physicochemical Properties: A Tale of Two Sulfoxides

The physicochemical properties of a solvent or reagent are critical determinants of its behavior and efficacy in a chemical reaction. The larger, branched alkyl chains of this compound are expected to confer distinct properties compared to the compact methyl groups of DMSO. A comparison of the known properties of DIASO and a related bulky sulfoxide, Diisobutyl sulfoxide (DIBSO), with those of DMSO reveals significant differences.

Table 1: Comparison of Physicochemical Properties of Sulfoxides

PropertyThis compound (DIASO)Diisobutyl Sulfoxide (DIBSO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₀H₂₂OSC₈H₁₈OSC₂H₆OS
Molar Mass 190.34 g/mol 162.29 g/mol 78.13 g/mol
Boiling Point 297.5 °C at 760 mmHg263.4 °C at 760 mmHg189 °C
Density 0.933 g/cm³0.949 g/cm³1.1004 g/cm³
Flash Point 133.7 °C113.1 °C89 °C
Solubility in Water Not specifiedNot specifiedMiscible

Key Observations and Potential Implications for DIASO:

  • Higher Boiling Point: DIASO possesses a significantly higher boiling point than DMSO. This could be a distinct advantage in reactions that require elevated temperatures, allowing for a wider operational range.

  • Lower Density and Increased Hydrophobicity: The larger alkyl groups in DIASO lead to a lower density and are expected to increase its hydrophobicity compared to DMSO. This could make DIASO a more suitable solvent for reactions involving nonpolar substrates or for facilitating easier product extraction from aqueous media.

  • Steric Hindrance: The bulky isoamyl groups in DIASO are anticipated to create substantial steric hindrance around the sulfinyl group. This could influence its coordination properties as a ligand in metal-catalyzed reactions and potentially alter reaction selectivity compared to the sterically unencumbered DMSO.

I. Sulfoxide-Mediated Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. DMSO-based oxidations are renowned for their mild conditions and high selectivity. The Swern oxidation is a prime example, utilizing DMSO activated by an electrophile, such as oxalyl chloride, followed by a hindered base like triethylamine.

Comparative Performance in Alcohol Oxidation

While no specific data exists for the use of DIASO in Swern-type oxidations, we can hypothesize its potential behavior based on its structure. The increased steric bulk of the isoamyl groups could potentially influence the reaction rate and selectivity. However, without experimental validation, DMSO remains the gold standard.

Table 2: Performance of DMSO in the Swern Oxidation of Various Alcohols

Substrate (Alcohol)ProductYield (%)Reference
1-Octanol (B28484)1-Octanal95[1]
CyclohexanolCyclohexanone98[1]
Cinnamyl alcoholCinnamaldehyde92[1]
GeraniolGeranial85[1]
Experimental Protocol: Swern Oxidation of 1-Octanol using DMSO

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • 1-Octanol

  • Triethylamine

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (1.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of 1-octanol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added to the reaction mixture, which is then allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-octanal.

  • Purification is performed by distillation or column chromatography.

Reaction Workflow and Mechanism

The Swern oxidation proceeds through a series of well-defined steps, including the activation of DMSO, formation of an alkoxysulfonium salt, and a final elimination step.

Swern_Oxidation_Workflow cluster_activation Activation of Sulfoxide cluster_oxidation Oxidation of Alcohol DMSO DMSO Activation Formation of Chlorosulfonium Salt DMSO->Activation Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alkoxysulfonium Alkoxysulfonium Salt Formation Activation->Alkoxysulfonium Reacts with Alcohol Alcohol Primary or Secondary Alcohol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Formation Alkoxysulfonium->Ylide Product Aldehyde or Ketone Product Ylide->Product Elimination Base Triethylamine Base->Ylide Deprotonation

Caption: General workflow for the Swern Oxidation.

II. Sulfoxides as Solvents in Metal-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents play a crucial role in many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. They are essential for dissolving the reactants and catalyst, and they can also influence the stability and reactivity of the catalytic species.

Potential Role of this compound

The use of DIASO as a solvent in cross-coupling reactions is not documented. However, drawing parallels with Diisobutyl sulfoxide (DIBSO), we can anticipate some potential characteristics:

  • High Boiling Point: The high boiling point of DIASO could be beneficial for reactions requiring high temperatures to proceed, which is common in many cross-coupling protocols.

  • Steric Effects: The bulky isoamyl groups could act as ligands for the metal center, potentially influencing the catalytic cycle. This steric hindrance might lead to different product selectivities compared to reactions run in DMSO.

  • Solubility: The increased hydrophobicity of DIASO might offer advantages in reactions with nonpolar substrates or facilitate simpler work-up procedures.

Experimental Protocol: Suzuki Coupling in a Sulfoxide Solvent (Hypothetical for DIASO)

The following is a general protocol for a Suzuki coupling, which could be adapted to test the efficacy of DIASO as a solvent.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (DIASO) as solvent

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol, 2 mol%), and base (2.0 mmol).

  • Add this compound (5 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Logical Relationship in Catalyst and Solvent Selection

The choice of solvent in a cross-coupling reaction is intrinsically linked to the catalyst system and substrates.

Suzuki_Coupling_Logic Substrates Substrates (Aryl Halide, Boronic Acid) ReactionConditions Reaction Conditions (Temperature, Time) Substrates->ReactionConditions Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionConditions Base Base (e.g., K₂CO₃) Base->ReactionConditions Solvent Solvent (e.g., DIASO, DMSO) Solvent->Substrates Solubility Solvent->Catalyst Influences stability and activity Solvent->ReactionConditions Product Biaryl Product ReactionConditions->Product

Caption: Interdependencies in a Suzuki cross-coupling reaction.

Conclusion

This compound (DIASO) presents an intriguing, yet largely uninvestigated, alternative to the ubiquitous dimethyl sulfoxide. Its distinct physical properties, such as a higher boiling point and increased steric bulk, suggest that it could offer unique advantages in specific synthetic applications, potentially leading to improved reaction control, selectivity, or simplified purification processes.

However, the current body of scientific literature lacks the necessary experimental data to validate these potential benefits. The comprehensive information available for DMSO-mediated reactions, such as the Swern oxidation, serves as a robust framework for designing future studies to explore the efficacy of DIASO. Further research is required to elucidate the performance of this compound in these and other reaction types to unlock its full potential as a valuable tool for the research, scientific, and drug development communities.

References

A Comparative Guide to the Solvent Effects of Diisoamyl Sulfoxide and Dimethylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can profoundly influence the outcome of chemical reactions and purification processes. This guide provides an objective comparison of the solvent properties and effects of Diisoamyl sulfoxide (B87167) (DIASO) and the widely used N,N-Dimethylformamide (DMF). The information presented herein is supported by available experimental data to assist in making informed solvent choices.

Executive Summary

N,N-Dimethylformamide (DMF) is a versatile and powerful polar aprotic solvent with a long history of use in a vast array of chemical transformations, including pharmaceutical synthesis, polymer chemistry, and materials science.[1][2][3][4] Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its high boiling point, makes it a valuable reaction medium.[1][3]

Diisoamyl sulfoxide (DIASO), a member of the dialkyl sulfoxide family, is a less common and less studied solvent compared to its lower alkyl homolog, Dimethyl sulfoxide (DMSO). While comprehensive experimental data for DIASO is not as readily available, its structural characteristics suggest it possesses distinct solvent properties that may offer advantages in specific applications. This guide aims to collate the known data for both DIASO and DMF to facilitate a comparative understanding.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of solvent selection lies in the understanding of its physical and chemical properties. The following table summarizes the key physicochemical data for both this compound and DMF.

PropertyThis compound (DIASO)N,N-Dimethylformamide (DMF)
Molecular Formula C₁₀H₂₂OSC₃H₇NO
Molecular Weight 190.35 g/mol 73.09 g/mol [5]
Boiling Point 297.5 °C at 760 mmHg153 °C[5]
Melting Point Not specified-61 °C[5]
Density 0.933 g/cm³0.944 g/mL[5]
Flash Point 133.7 °C58 °C
Polarity (Dielectric Constant) Data not available36.7[6]
Polarity (Dipole Moment) Data not available3.82 D
Water Solubility Not specifiedMiscible[1][3]

Note: Comprehensive experimental data for this compound is limited in publicly accessible literature. The table reflects this data gap.

Solvent Effects: A Deeper Dive

The utility of a solvent extends beyond its basic physical properties and is largely defined by its interactions with solutes and its influence on reaction kinetics and mechanisms.

Polarity and Solvating Power

DMF is a polar aprotic solvent, a characteristic that allows it to effectively dissolve a wide range of polar and nonpolar compounds.[1][3] Its high dielectric constant and dipole moment contribute to its excellent solvating power for many organic and inorganic substances.[1][6] This makes it a suitable medium for reactions involving polar intermediates and transition states.[2]

While specific experimental data on the polarity of DIASO is scarce, its chemical structure, featuring a polar sulfoxide group and larger, nonpolar isoamyl groups, suggests it is likely a polar aprotic solvent with a more pronounced nonpolar character compared to DMF. This structural difference would likely result in a different solubility profile. It can be inferred that DIASO may be a better solvent for less polar organic molecules and for reactions where a less polar environment is advantageous.

Performance in Chemical Reactions

DMF is a well-established solvent for a variety of organic reactions, including nucleophilic substitution reactions (such as Sₙ2), coupling reactions, and formylation reactions (e.g., the Vilsmeier-Haack reaction).[1][2] Its ability to solvate cations while leaving anions relatively unsolvated can accelerate the rates of many reactions.[1]

Information on the specific applications of DIASO as a reaction solvent is limited. However, based on the known reactivity of other sulfoxides like DMSO, it can be anticipated that DIASO could serve as a high-boiling point polar aprotic solvent. The larger steric bulk of the isoamyl groups compared to the methyl groups in DMSO might influence reaction selectivity in certain cases. Further experimental investigation is required to fully understand its potential in organic synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for common procedures where solvents like DMF are employed. Due to the limited available data, a specific protocol for a reaction in DIASO is not provided.

General Protocol for a Nucleophilic Aromatic Substitution (SₙAr) Reaction in DMF

Objective: To synthesize a substituted aromatic ether via a nucleophilic aromatic substitution reaction.

Materials:

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Nucleophile (e.g., sodium methoxide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1 equivalent).

  • Add anhydrous DMF to dissolve the aryl halide.

  • Slowly add the sodium methoxide (B1231860) (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Comparison

Diagrams can aid in understanding the logical flow and experimental processes involved in solvent selection and evaluation.

SolventComparison cluster_properties Physicochemical Properties cluster_performance Performance in Reactions Polarity Polarity (Dielectric Constant, Dipole Moment) BoilingPoint Boiling Point Solubility Solubility Profile ReactionKinetics Reaction Kinetics ProductYield Product Yield & Purity Selectivity Selectivity SolventChoice Solvent Selection DIASO This compound SolventChoice->DIASO DMF Dimethylformamide SolventChoice->DMF DIASO->Polarity DIASO->BoilingPoint DIASO->Solubility DIASO->ReactionKinetics DIASO->ProductYield DIASO->Selectivity DMF->Polarity DMF->BoilingPoint DMF->Solubility DMF->ReactionKinetics DMF->ProductYield DMF->Selectivity

A logical diagram illustrating the key factors in comparing DIASO and DMF.

ExperimentalWorkflow start Reaction Setup dissolve Dissolve Reactants in Solvent start->dissolve reaction Run Reaction under Controlled Conditions dissolve->reaction monitor Monitor Reaction Progress (e.g., TLC, HPLC) reaction->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup purify Product Purification (Chromatography, Recrystallization) workup->purify analyze Product Analysis (NMR, MS, etc.) purify->analyze end Final Product analyze->end

A general experimental workflow for a chemical synthesis reaction.

Conclusion

Both this compound and N,N-Dimethylformamide are polar aprotic solvents with distinct properties that make them suitable for different applications. DMF is a well-characterized and versatile solvent with a broad range of demonstrated uses in organic synthesis.[1][2][3][4] DIASO, while less studied, presents an interesting alternative, particularly for applications requiring a higher boiling point or a different solubility profile due to its larger nonpolar alkyl groups.

The choice between these two solvents will ultimately depend on the specific requirements of the reaction or process, including the polarity of the reactants, the desired reaction temperature, and the workup procedure. For well-established procedures, DMF remains a reliable choice. For novel applications or where the specific properties of a higher dialkyl sulfoxide may be advantageous, DIASO warrants further experimental investigation. It is crucial for researchers to consider the available data and, when necessary, conduct preliminary experiments to determine the optimal solvent for their specific needs.

References

performance of Diisoamyl sulfoxide in comparison to established industrial solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, drug formulation, and various industrial processes. An ideal solvent should exhibit high solvency for a wide range of compounds, possess favorable physical properties, and have a minimal toxicity and environmental footprint. This guide provides a comparative analysis of Diisoamyl sulfoxide (B87167) (DIASO) against well-established industrial solvents: Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylformamide (DMF).

While DMSO, NMP, and DMF have been the workhorses of the chemical industry for decades, concerns over the toxicity of NMP and DMF have prompted a search for safer, high-performance alternatives. DIASO, a higher alkyl chain sulfoxide, presents itself as a potential candidate. This guide aims to provide a data-driven comparison to aid researchers and professionals in making informed solvent selection decisions.

It is important to note that while extensive experimental data is available for DMSO, NMP, and DMF, publicly accessible, direct comparative experimental data for Diisoamyl sulfoxide is limited. The information presented for DIASO is based on available chemical properties and extrapolations from related sulfoxide compounds. Further experimental validation is necessary for a complete performance assessment.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key physical, solvency, and safety properties of DIASO, DMSO, NMP, and DMF.

Table 1: Physical and Chemical Properties

PropertyThis compound (DIASO)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
CAS Number 2051-06-167-68-5872-50-468-12-2
Molecular Formula C10H22OSC2H6OSC5H9NOC3H7NO
Molecular Weight ( g/mol ) 190.3478.1399.1373.09
Boiling Point (°C) 297.5189[1][2]202153[1]
Melting Point (°C) Data not available18.5-24-61
Density (g/cm³ at 20°C) 0.9331.1001.0280.944
Flash Point (°C) 133.7899158
Vapor Pressure (mmHg at 20°C) Data not available0.420.293.7
Viscosity (cP at 25°C) Data not available1.991.650.802
Dielectric Constant Data not available47.232.236.7
Solubility in Water Data not availableMiscible[3][4]MiscibleMiscible

Table 2: Solvency and Performance

ParameterThis compound (DIASO)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
Hansen Solubility Parameters (MPa½) Data not availableδD: 18.4, δP: 16.4, δH: 10.2δD: 18.0, δP: 12.3, δH: 7.2δD: 17.4, δP: 13.7, δH: 11.3
General Solvency Expected to be a good solvent for a range of organic compounds, potentially with increased solubility for non-polar substances compared to DMSO due to the longer alkyl chains.Excellent solvent for a wide range of polar and non-polar compounds, including many polymers and inorganic salts.[1][3][5]Strong solvent, particularly for polymers.Strong solvency for a variety of organic and inorganic substances.[6]
Applications Potential use in organic synthesis, formulations, and as a reaction solvent where a higher boiling point and potentially different selectivity are desired.Organic synthesis, polymer chemistry, electronics, drug delivery.[5][7]Electronics, polymer processing, coatings.Polymer synthesis, chemical reactions, extraction processes.[6]

Table 3: Toxicity and Environmental Profile

AspectThis compound (DIASO)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)
Acute Oral LD50 (rat, mg/kg) Data not available14,5003,9142,800
Toxicity Profile Expected to have low toxicity, similar to other long-chain alkyl sulfoxides.Generally considered to have low toxicity.[1][2] Can penetrate the skin and may carry other dissolved substances with it.Reproductive toxicity is a significant concern, leading to regulatory restrictions.[1]Known for hepatotoxicity and potential reproductive effects.[1]
Biodegradability Data not available, but longer alkyl chains may influence the rate of degradation.Readily biodegradable.[1]Biodegradable.Biodegradable.
Environmental Impact Data not available.Considered more environmentally friendly than NMP and DMF.[1]Facing increasing regulatory pressure due to its toxicity profile.[1]Facing increasing regulatory restrictions.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of solvent performance. Below are methodologies for key experiments.

Determination of Solvency Power (Shake-Flask Method)

Objective: To determine the saturation solubility of a solid solute in a solvent at a specific temperature.

Methodology:

  • An excess amount of the solid solute is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated in a constant temperature bath to allow the system to reach equilibrium. The time to reach equilibrium can vary depending on the solute and solvent.

  • Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle.

  • A sample of the supernatant (the saturated solution) is carefully withdrawn.

  • The concentration of the solute in the supernatant is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Acute Oral Toxicity Testing (Up-and-Down Procedure - OECD TG 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

  • A single animal (typically a rat) is dosed at a starting dose level.

  • The animal is observed for signs of toxicity and mortality over a specified period (usually 14 days).

  • If the animal survives, the next animal is dosed at a higher fixed increment.

  • If the animal dies, the next animal is dosed at a lower fixed increment.

  • This sequential dosing continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

  • The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.

Ready Biodegradability Test (OECD TG 301)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

  • A defined amount of the test substance is dissolved in an aqueous mineral medium.

  • The solution is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

  • The test is run in sealed vessels for 28 days in the dark at a constant temperature.

  • The degradation of the test substance is followed by measuring the depletion of dissolved oxygen (BOD) or the production of carbon dioxide (CO2).

  • A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the 28-day test period.

Visualizing Experimental Workflows and Relationships

Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a chemical process, taking into account performance, safety, and environmental factors.

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Performance Evaluation cluster_2 Safety and Environmental Assessment cluster_3 Final Selection A Define Process Requirements (e.g., reaction temperature, solute polarity) B Identify Potential Solvents (Database search, literature review) A->B C Solvency Testing (Shake-flask method) B->C D Reaction Optimization (Yield, reaction rate) C->D E Toxicity Assessment (Acute and chronic toxicity data) D->E F Environmental Impact Analysis (Biodegradability, persistence) E->F G Comparative Analysis (Performance vs. Safety vs. Cost) F->G H Select Optimal Solvent G->H Solvent_Performance_Evaluation cluster_setup Experimental Setup cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison start Define Model Reaction and Solutes solvents Prepare Solutions of DIASO and Established Solvents start->solvents solubility Measure Solute Solubility solvents->solubility reaction Run Parallel Reactions solvents->reaction comparison Compare Performance Metrics solubility->comparison analysis Analyze Reaction Products (Yield, Purity) reaction->analysis analysis->comparison conclusion Draw Conclusions on Solvent Efficacy comparison->conclusion

References

The Uncharted Territory: An Illustrative Comparison of Theoretical Models and Experimental Data for Diisoamyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of theoretical models with robust experimental data is a cornerstone of scientific rigor. In the case of Diisoamyl sulfoxide (B87167), a complex organosulfur compound, a direct one-to-one comparison is challenging due to a scarcity of dedicated experimental studies. This guide, therefore, presents a comparative analysis by leveraging available data on structurally related dialkyl sulfoxides and general theoretical models applicable to this class of compounds. It serves as a framework for understanding the expected physicochemical properties of Diisoamyl sulfoxide and outlines the experimental methodologies required for its comprehensive validation.

While specific experimental data for this compound remains limited, we can draw parallels from its close structural relatives to anticipate its behavior and to highlight the importance of future experimental work. This guide will juxtapose publicly available, albeit limited, data for this compound and its isomer, Di-n-amyl sulfoxide, with experimental findings for shorter-chain dialkyl sulfoxides. Furthermore, we will explore the application of common theoretical models to predict the properties of this compound, thereby providing a roadmap for its experimental validation.

Physicochemical Properties: A Comparative Overview

The following table summarizes the available physical and calculated properties for this compound and the closely related Di-n-amyl sulfoxide. For comparative purposes, experimental data for the well-studied Dimethyl sulfoxide (DMSO) and Diethyl sulfoxide is also included.

PropertyThis compoundDi-n-amyl Sulfoxide (Calculated)Dimethyl Sulfoxide (Experimental)Diethyl Sulfoxide (Experimental)
Molecular Formula C10H22OSC10H22OSC2H6OSC4H10OS
Molecular Weight ( g/mol ) 190.34206.3478.13106.19
Boiling Point (°C) 297.5 at 760 mmHgNot Available189Not Available
Flash Point (°C) 133.7Not Available89Not Available
Density (g/cm³) 0.933Not Available1.1004Not Available
LogP (Calculated) 3.6933.2-1.35Not Available
S=O Stretch (cm⁻¹) Not AvailableNot Available~1057~1026
C-S Stretch (cm⁻¹) Not AvailableNot Available~698Not Available

Note: Data for this compound is from commercial sources and may not have been peer-reviewed. Data for Di-n-amyl sulfoxide is from computational predictions.

Experimental Protocols: A Blueprint for Validation

To bridge the gap between theoretical predictions and empirical reality for this compound, a suite of standard experimental techniques should be employed. The methodologies outlined below are based on established protocols for the characterization of related sulfoxides.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To determine the characteristic vibrational frequencies of the S=O and C-S bonds in this compound, providing a direct comparison with theoretical frequency calculations.

Methodology:

  • Sample Preparation: A thin film of purified this compound is prepared between two potassium bromide (KBr) plates for FTIR analysis. For Raman spectroscopy, the liquid sample is placed in a quartz cuvette.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used.

  • Data Acquisition: FTIR spectra are recorded in the range of 4000-400 cm⁻¹. Raman spectra are excited using a laser source (e.g., 785 nm) and collected over a similar spectral range.

  • Data Analysis: The resulting spectra are analyzed to identify the prominent vibrational bands. The stretching frequency of the sulfoxide group (S=O) is expected in the 1000-1100 cm⁻¹ region, while the carbon-sulfur (C-S) stretching vibrations typically appear in the 600-800 cm⁻¹ range. These experimental frequencies can then be compared with those predicted by computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule, confirming its structure and providing data for comparison with theoretical chemical shift predictions.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the resonances to the specific protons and carbons in the isoamyl chains. These experimental shifts can be compared against values predicted by DFT calculations using methods like the GIAO (Gauge-Including Atomic Orbital) approach.

Theoretical Modeling: A Predictive Framework

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural and spectroscopic properties of molecules like this compound.

Computational Workflow for Property Prediction

The following diagram illustrates a typical workflow for the theoretical prediction of this compound's properties.

G Computational Workflow for this compound A Construct 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO method) B->D E Predicted Vibrational Spectra (IR and Raman) C->E F Predicted NMR Spectra (¹H and ¹³C) D->F H Comparison and Validation E->H F->H G Experimental Data (FTIR, Raman, NMR) G->H

Caption: A flowchart of the computational steps for predicting molecular properties.

Conformational Analysis: The Impact of Alkyl Chains

The long and flexible isoamyl chains in this compound suggest the possibility of multiple stable conformations. Theoretical conformational analysis is crucial to identify the lowest energy structures that are most likely to be present experimentally.

G Conformational Isomers of this compound cluster_0 Potential Energy Surface A Conformer 1 (Lowest Energy) B Conformer 2 A->B Rotational Barrier C Conformer 3 B->C Rotational Barrier D ... C->D ...

Caption: A conceptual diagram of the potential energy surface and different conformers.

Bridging Theory and Experiment: A Comparative Discussion

A robust validation of theoretical models for this compound would involve a direct comparison of predicted and experimentally measured properties. For instance, the calculated S=O stretching frequency from DFT calculations should align with the experimentally observed peak in the FTIR and Raman spectra. Similarly, predicted ¹H and ¹³C NMR chemical shifts should correlate well with the experimental spectra.

Due to the current lack of experimental data for this compound, a definitive validation is not yet possible. However, the experimental data from related dialkyl sulfoxides, such as the S=O stretching frequency of ~1026 cm⁻¹ for diethyl sulfoxide, provides a reasonable benchmark. Theoretical models for this compound should yield a value in a similar range, with slight variations attributable to the difference in the alkyl chain length and branching.

Conclusion and Future Directions

The comprehensive characterization of this compound requires a concerted effort to generate high-quality experimental data. This guide has provided a framework for such an endeavor by outlining key experimental protocols and illustrating the role of theoretical modeling. By systematically applying these methodologies, researchers can bridge the current knowledge gap, enabling a thorough validation of theoretical models and a deeper understanding of the physicochemical properties of this intriguing molecule. Such validated models will be invaluable for predicting the behavior of this compound in various applications, from industrial processes to its potential roles in drug development.

A Comparative Guide to the Cross-Validation of Analytical Methods for Diisoamyl Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of compounds like Diisoamyl sulfoxide (B87167) is crucial for the integrity of their work. Cross-validation of analytical methods is a critical step to ensure consistency and reliability of data, particularly when methods are transferred between laboratories or when a new method is introduced. This guide provides an objective comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of Diisoamyl sulfoxide.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on a balance of factors including sensitivity, selectivity, cost, and sample throughput. Below is a summary of the typical performance characteristics for HPLC-UV and GC-MS in the context of quantifying a moderately polar, thermally stable small molecule like this compound.

Performance ParameterHPLC-UVGC-MSAcceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 5 - 20 ng/mL0.5 - 5 ng/mLSignal-to-Noise > 10
Accuracy (% Bias) -10% to +10%-5% to +5%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 10%< 5%≤ 15% (≤ 20% at LLOQ)
Selectivity ModerateHighNo significant interference at the retention time of the analyte
Sample Throughput HighModerateDependent on run time

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following sections outline representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine analysis of moderately polar compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation (Plasma):

  • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., a structurally similar sulfoxide).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for injection into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the quantification of volatile and thermally stable compounds.

Instrumentation:

  • Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Sample Preparation (Solution in a volatile solvent):

  • Prepare a stock solution of this compound in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Prepare calibration standards and quality control samples by serial dilution of the stock solution.

  • Add an internal standard (e.g., a deuterated analog of this compound).

  • Directly inject the prepared samples into the GC-MS system.

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide comparable results.[1] This process involves analyzing the same set of quality control samples and, if available, incurred study samples with both the "reference" and "comparator" methods.[2] The results are then statistically compared to determine if they are within an acceptable level of agreement.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare QC and Incurred Samples start->prep_samples analysis_ref Analyze Samples with Reference Method (e.g., HPLC-UV) prep_samples->analysis_ref analysis_comp Analyze Samples with Comparator Method (e.g., GC-MS) prep_samples->analysis_comp data_ref Obtain Data from Reference Method analysis_ref->data_ref data_comp Obtain Data from Comparator Method analysis_comp->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman, %Difference) data_ref->stat_analysis data_comp->stat_analysis acceptance Results within Acceptance Criteria? stat_analysis->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End pass->end fail->start

Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Green Chemistry Metrics of Diisoamyl Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of the environmental footprint of commonly used chemicals. This guide provides a comparative assessment of the green chemistry metrics for Diisoamyl sulfoxide (B87167), a dialkyl sulfoxide solvent, benchmarked against several common alternative solvents. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to empower researchers to make more informed and environmentally conscious decisions in their laboratory and process development work.

Understanding Green Chemistry Metrics

Green chemistry metrics are quantitative tools used to evaluate the environmental performance of chemical processes. By focusing on atom economy, waste reduction, and resource efficiency, these metrics provide a standardized framework for comparing the "greenness" of different chemical syntheses.

Key Metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates that a greater proportion of the reactant atoms are incorporated into the final product, minimizing waste.

  • Process Mass Intensity (PMI): A more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[1][2] It is calculated as the total mass input divided by the mass of the final product. A lower PMI signifies a more efficient and less wasteful process. The ACS GCI Pharmaceutical Roundtable considers PMI a key green metric.[1]

  • E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[3] It is calculated as the total mass of waste divided by the mass of the product. An ideal E-factor is 0, indicating no waste generation.[3]

Assessing Diisoamyl Sulfoxide: A Representative Synthesis

To evaluate the green chemistry metrics of this compound, we will consider a representative synthesis of a similar dialkyl sulfoxide, Di-n-butyl sulfoxide, via the oxidation of Di-n-butyl sulfide (B99878) with hydrogen peroxide. This method is often cited as a "green" alternative to other oxidation methods due to the use of a relatively benign oxidizing agent that produces water as the primary byproduct.[4]

Experimental Protocol: Synthesis of Di-n-butyl Sulfoxide

This protocol is adapted from a general procedure for the oxidation of sulfides to sulfoxides.[4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve Di-n-butyl sulfide (2 mmol, 0.292 g) in glacial acetic acid (2 mL, approximately 2.1 g).

  • Slowly add 30% hydrogen peroxide (8 mmol, 0.907 g of 30% solution) to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Neutralize the reaction mixture with 4 M aqueous NaOH.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Assuming a 95% yield, the expected mass of Di-n-butyl sulfoxide is 0.308 g.

Green Chemistry Metrics of Di-n-butyl Sulfoxide Synthesis

Based on the experimental protocol above, we can calculate the key green chemistry metrics for this synthesis.

MetricCalculationValue
Atom Economy (MW of Di-n-butyl sulfoxide) / (MW of Di-n-butyl sulfide + MW of H₂O₂)82.6%
Process Mass Intensity (PMI) (Total mass in) / (Mass of product)~110
E-Factor (Total mass in - Mass of product) / (Mass of product)~109

Note: The PMI and E-Factor calculations include all reactants, solvents, and work-up chemicals. The high values are largely attributed to the mass of the solvents used in the reaction and extraction steps, which is common for laboratory-scale syntheses.[5]

Comparison with Alternative Solvents

This compound and other dialkyl sulfoxides are often considered as potentially greener alternatives to common dipolar aprotic solvents, which are known for their toxicity and environmental concerns.[6] Below is a comparison of the green chemistry profiles of this compound (represented by Di-n-butyl sulfoxide) and some of these alternatives.

SolventTypical Synthesis RouteAtom Economy (Synthesis)Process Mass Intensity (PMI)Key Environmental/Safety Concerns
This compound (as Di-n-butyl sulfoxide) Oxidation of the corresponding sulfide with H₂O₂~82.6%~110 (Lab Scale)Relatively low toxicity; biodegradable.
N,N-Dimethylformamide (DMF) Reaction of dimethylamine (B145610) with carbon monoxide or methyl formateHighLower in industrial production, but use in reactions significantly increases PMI.[6]Reproductive toxicity, hepatotoxicity.[6]
N-Methyl-2-pyrrolidone (NMP) Reaction of γ-butyrolactone with methylamine[7]HighProduction has a significant environmental impact; replacing NMP with DMSO can reduce life cycle emissions.[8][9][10]Reproductive and developmental toxin.[8]
Dichloromethane (DCM) Chlorination of methane[11]Variable (produces a mixture of chlorinated methanes)Production has a notable carbon footprint.[12][13]Suspected carcinogen, volatile organic compound (VOC).[6]

It is important to note that the PMI for the use of a solvent in a reaction is often much higher than the PMI for the production of the solvent itself, due to the large quantities of solvent typically used relative to the product.[1] For instance, even though the industrial production of solvents like DMF and NMP may be optimized to have a lower PMI, their application in a chemical process, especially on a lab scale, can lead to a very high overall PMI for that process.

Visualizing the Green Chemistry Assessment Workflow

To systematically evaluate the greenness of a chemical process, a structured workflow is essential. The following diagram illustrates the key steps involved in this assessment.

cluster_0 Process Definition cluster_1 Metric Calculation cluster_2 Analysis and Comparison cluster_3 Optimization Define Define Reaction and Stoichiometry Identify Identify All Inputs (Reactants, Solvents, Reagents, Water) Define->Identify Quantify Quantify Masses of All Inputs and Product Output Identify->Quantify AE Calculate Atom Economy Quantify->AE PMI Calculate Process Mass Intensity Quantify->PMI Efactor Calculate E-Factor Quantify->Efactor Benchmark Benchmark Against Alternatives AE->Benchmark PMI->Benchmark Efactor->Benchmark IdentifyHotspots Identify Major Contributors to Waste (e.g., Solvents) Benchmark->IdentifyHotspots Optimize Propose and Evaluate Process Improvements IdentifyHotspots->Optimize

Workflow for Green Chemistry Assessment

Conclusion

The assessment of green chemistry metrics reveals that this compound, represented by the synthesis of Di-n-butyl sulfoxide, presents a favorable green profile, particularly in terms of its synthesis via a high-atom-economy oxidation of the corresponding sulfide with hydrogen peroxide. While the laboratory-scale PMI and E-factor appear high, this is primarily due to solvent usage in the reaction and purification steps, a common feature of small-scale syntheses.

In comparison to frequently used dipolar aprotic solvents such as DMF, NMP, and DCM, dialkyl sulfoxides like this compound offer significant advantages in terms of lower toxicity and better environmental compatibility. The production and use of these alternative solvents are associated with significant health and environmental concerns.

For researchers and drug development professionals, the choice of a solvent should not be based solely on its performance in a reaction but also on its overall life cycle impact. By utilizing the green chemistry metrics and workflows outlined in this guide, scientists can make more sustainable choices that minimize environmental impact and contribute to a safer and greener chemical industry.

References

case studies comparing Diisoamyl sulfoxide and DMSO in drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the choice of a solvent is a critical decision that can profoundly influence experimental outcomes, from compound solubility and stability to biological assay performance. While Dimethyl Sulfoxide (B87167) (DMSO) has long been the gold-standard polar aprotic solvent, researchers are increasingly exploring alternatives with potentially advantageous properties. This guide provides an objective comparison of Diisoamyl Sulfoxide (DIAS) and DMSO, offering insights for researchers, scientists, and drug development professionals.

Due to the limited availability of direct comparative studies on this compound, this guide incorporates data on its structural isomer, Diisobutyl Sulfoxide (DIBSO), to infer and project the potential characteristics of DIAS. It is important to note that while structurally similar, their properties may not be identical, and further experimental validation is crucial.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of DIAS, its isomer DIBSO, and DMSO is presented below. These properties are fundamental to understanding their behavior as solvents in a laboratory setting.

PropertyThis compound (DIAS)Diisobutyl Sulfoxide (DIBSO)Dimethyl Sulfoxide (DMSO)
Molecular Formula C10H22OSC8H18OSC2H6OS
Molecular Weight 190.35 g/mol 162.30 g/mol 78.13 g/mol
Boiling Point 297.5 °C at 760 mmHg265-270 °C189 °C
Melting Point Not widely availableNot widely available18.5 °C
Density 0.933 g/cm³0.94 g/cm³1.1004 g/cm³
Flash Point 133.7 °C113 °C89 °C
Dipole Moment Not widely available~3.9 D3.96 D
LogP 3.69Not widely available-1.35
Water Solubility Sparingly solubleSparingly solubleMiscible

Performance in Drug Discovery: A Comparative Analysis

The distinct physicochemical properties of DIAS and DMSO suggest different performance characteristics in various drug discovery applications.

Solubility

DMSO is renowned for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds, making it a nearly universal solvent in compound libraries.[1] Its miscibility with water and many organic solvents is a key advantage in preparing stock solutions for biological assays.[2]

This compound, with its larger and more hydrophobic amyl groups, is expected to have a modified solubility profile. Its higher LogP value suggests a greater affinity for nonpolar compounds and reduced miscibility with water compared to DMSO. This could be advantageous for dissolving highly lipophilic drug candidates that are challenging to solubilize in DMSO. The increased hydrophobicity of DIBSO, a structural analog, is also noted to make it more suitable for reactions involving nonpolar substrates.[3]

Toxicity and Biocompatibility

DMSO is generally considered to have low toxicity.[4] However, it is a potent membrane penetrant and can carry dissolved substances across the skin and cell membranes, which can lead to unexpected toxicological effects of the dissolved compounds.[5] At concentrations above 1%, DMSO can induce cellular stress and affect cell differentiation and viability.[6]

Impact on Biological Assays

DMSO is not an inert solvent and can interfere with biological assays. It has been shown to inhibit certain enzymes and act as a scavenger of hydroxyl radicals, which can affect the results of chemiluminescent studies.[7][8]

The bulkier structure of DIAS may lead to different interactions with biological macromolecules. The steric hindrance around the sulfinyl group could potentially reduce its interference in certain enzymatic assays compared to the less hindered DMSO. However, its lower water solubility might pose challenges in achieving desired concentrations in aqueous assay buffers without precipitation.

Experimental Protocols and Considerations

Due to the extensive use of DMSO, a vast number of standardized experimental protocols are available for a wide range of assays. In contrast, specific and validated protocols for the use of this compound are not widely documented. Researchers considering DIAS as an alternative should be prepared to perform initial optimization experiments to determine the optimal solvent concentrations and conditions for their specific assays.

A general workflow for evaluating a novel solvent in an in vitro assay is outlined below:

G cluster_prep Solvent & Compound Preparation cluster_assay In Vitro Assay cluster_readout Data Acquisition & Analysis Solvent Select Solvent (DIAS or DMSO) Stock Prepare Stock Solution Solvent->Stock Compound Test Compound Compound->Stock Dilution Dilute Stock to Working Concentration Stock->Dilution AssayBuffer Prepare Assay Buffer AssayBuffer->Dilution Incubation Incubate with Biological Target Dilution->Incubation Readout Measure Assay Signal Incubation->Readout Analysis Data Analysis Readout->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A generalized workflow for in vitro drug discovery assays.

Structural and Property Comparison

The fundamental differences between this compound and DMSO stem from their molecular structures, which in turn dictate their physical and chemical properties.

G cluster_dias This compound (DIAS) cluster_dmso Dimethyl Sulfoxide (DMSO) DIAS_node Structure: (C5H11)2SO Properties: - Higher Boiling Point - More Hydrophobic (Higher LogP) - Lower Water Solubility - Increased Steric Hindrance DMSO_node Structure: (CH3)2SO Properties: - Lower Boiling Point - More Hydrophilic (Lower LogP) - High Water Solubility - Less Steric Hindrance

Caption: Key structural and property differences between DIAS and DMSO.

Conclusion

DMSO remains the preeminent polar aprotic solvent in drug discovery due to its exceptional solvating power and well-characterized properties.[3] this compound, on the other hand, represents a largely unexplored alternative. Its distinct structural features, particularly the increased hydrophobicity and steric bulk, suggest it may offer unique advantages in specific applications, such as solubilizing highly lipophilic compounds or in assays where the reactivity of DMSO is a concern.

However, the scarcity of comprehensive experimental data for DIAS necessitates a cautious approach. For researchers seeking to move beyond standard solvents, DIAS may warrant investigation in niche applications where its specific properties could be beneficial. For most routine applications, DMSO remains the more practical and reliable choice, backed by a wealth of scientific literature and established protocols. Further research into the fundamental properties and applications of this compound is essential to fully elucidate its potential as a viable alternative to DMSO in the dynamic field of drug discovery.

References

Safety Operating Guide

Navigating the Disposal of Diisoamyl Sulfoxide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The cornerstone of proper chemical waste disposal is to always consult your institution's Environmental Health & Safety (EH&S) department, as they will provide guidance that aligns with local, regional, and national regulations.[3][4] Chemical waste generators are responsible for correctly classifying their waste to ensure safe and compliant disposal.[3][5]

Core Safety Principles for Handling Diisoamyl Sulfoxide (B87167) Waste

Given that sulfoxides like DMSO can easily penetrate the skin and may carry other dissolved chemicals into the body, it is crucial to handle diisoamyl sulfoxide with appropriate personal protective equipment (PPE).[1][2] Although detailed toxicity data for this compound is not as prevalent as for DMSO, it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE. For DMSO, butyl rubber gloves are often recommended as it can penetrate nitrile gloves.[1] Chemical splash goggles and a fully buttoned lab coat are also essential.

  • Ventilation: Handle this compound waste within a certified laboratory chemical fume hood to avoid inhaling vapors or mists.[1]

  • Storage of Waste: Store all this compound-containing waste in clearly labeled, tightly sealed, and appropriate containers.[1][6] These containers should be stored in a designated, well-ventilated area, away from incompatible materials.[1][7]

Step-by-Step Disposal Procedures

The correct disposal procedure for this compound will depend on whether it is pure, in a solution, or contaminating solid waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][8]

Procedure 1: Disposal of Pure or Aqueous this compound
  • Collection: Pour uncontaminated this compound or its aqueous solutions into a designated hazardous waste container with a leak-proof, screw-on cap.[1][6]

  • Labeling: Clearly label the container with "this compound Waste" and indicate the concentration if it is diluted.[1][3] The label must also include the words "Hazardous Waste" and appropriate hazard pictograms.[3]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, such as a flammables cabinet, and within secondary containment to prevent spills.[1][6]

  • Pickup: Arrange for a chemical waste pickup through your institution's EH&S department.[3][9]

Procedure 2: Disposal of this compound Mixed with Other Chemicals
  • Collection: Collect the this compound mixture in a designated, compatible, and sealed hazardous waste container.[1][7]

  • Labeling: The waste container must be labeled with the full names of all chemical constituents, including "this compound," and their approximate percentages.[1][3] Abbreviations and chemical formulas are generally not permitted on waste tags.[3]

  • Storage: Store the container in a designated hazardous waste area, segregated according to its hazard class (e.g., flammable, corrosive).[7] Always use secondary containment.[6]

  • Pickup: Schedule a pickup with your institution's hazardous waste program.[3]

Procedure 3: Disposal of this compound-Contaminated Solid Waste

This category includes items like pipette tips, vials, gloves, and absorbent paper that have come into contact with this compound.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled container or a double-bagged, clear plastic bag for visual inspection by EH&S.[1][6]

  • Labeling: Label the bag or container as "this compound-Contaminated Solid Waste."[1][6] If the this compound was mixed with other hazardous materials, these must also be listed on the label.[3]

  • Storage: Store the sealed bag or container in the designated hazardous waste accumulation area.[1][6]

  • Pickup: Arrange for disposal through your institution's EH&S department.[3][6]

Summary of Key Disposal Parameters

While specific quantitative data for this compound is limited, the following table provides relevant information for DMSO, which can be used as a cautious reference.

ParameterValue (for DMSO as a reference)Significance for Disposal
Flash Point 87 - 89 °C (188.6 - 192.2 °F)[10][11][12]Classified as a combustible liquid, requiring storage away from heat and ignition sources.[10]
Solubility in Water Fully miscible[11]While soluble, this does not permit drain disposal. All aqueous solutions must be collected as hazardous waste.[3][8]
Vapor Pressure 0.55 - 2.5 hPa @ 20°C (68°F)[11][12]Indicates that it will evaporate, necessitating that waste containers are kept tightly sealed to prevent vapor release.[6][7]
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases, alkali metals.[12][13]Waste must be segregated from these materials to prevent dangerous reactions.[7]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Start: Identify Waste cluster_characterize Characterize Waste cluster_liquid Liquid Waste Handling cluster_solid Solid Waste Handling cluster_end Final Steps start This compound Waste Generated characterize What is the nature of the waste? start->characterize pure_aqueous Pure or Aqueous This compound characterize->pure_aqueous Pure / Aqueous mixed_liquid Mixed with Other Hazardous Chemicals characterize->mixed_liquid Mixed Liquid solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) characterize->solid_waste Solid collect_liquid Collect in a sealed, compatible liquid waste container. pure_aqueous->collect_liquid mixed_liquid->collect_liquid label_pure Label as 'Aqueous Diisoamyl Sulfoxide Waste' collect_liquid->label_pure label_mixed Label with ALL chemical constituents and percentages. collect_liquid->label_mixed store Store in designated hazardous waste area with secondary containment. label_pure->store label_mixed->store collect_solid Collect in a designated, sealed solid waste container or bag. solid_waste->collect_solid label_solid Label as 'this compound- Contaminated Solid Waste'. List hazardous solutes if applicable. collect_solid->label_solid label_solid->store pickup Arrange for waste pickup by Environmental Health & Safety (EH&S). store->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety Protocols for Handling Diisoamyl Sulfoxide: A Guide Based on Dimethyl Sulfoxide (DMSO) Data

Author: BenchChem Technical Support Team. Date: December 2025

Handling Diisoamyl sulfoxide (B87167) requires stringent safety measures to protect researchers and maintain a safe laboratory environment. The primary hazards associated with its surrogate, DMSO, include its combustible nature and its ability to be rapidly absorbed through the skin, potentially carrying other dissolved, toxic substances into the body.[2][3][4]

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling sulfoxide compounds like DMSO.

PPE CategoryItemSpecifications & Best Practices
Eye & Face Protection Safety Goggles / Face ShieldWear chemical safety goggles conforming to EU Standard EN166 or NIOSH (US) standards.[5][6][7] A full face shield is recommended where splashing is possible.[6][8]
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are recommended, as DMSO can penetrate nitrile gloves.[1][2] Always inspect gloves for integrity before use.[5][6] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately after use in accordance with laboratory practices.[5][6]
Body Protection Lab Coat / Protective ClothingWear a fully buttoned lab coat, apron, or coveralls to prevent skin contact.[6] Long-sleeved shirts are recommended.[9] Impervious clothing should be selected based on the concentration and amount of the substance being handled.[5] Contaminated clothing should be removed immediately and washed before reuse.[9][10]
Respiratory Protection Respirator (as needed)Generally not required under normal use with adequate ventilation, such as in a laboratory fume hood.[5][9] If exposure limits are exceeded or vapors/mists are generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK for organic vapors).[5][6][7]

Operational Plan: Step-by-Step Handling Procedures

  • Risk Assessment & Preparation : Before beginning work, perform a research-specific risk assessment.[2] Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8][9][11]

  • Ventilation : Always handle Diisoamyl sulfoxide in a well-ventilated area.[7][9] A certified laboratory chemical fume hood is the preferred engineering control to avoid inhaling vapors or mists.[5][12]

  • Donning PPE : Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling the Chemical : Avoid direct contact with skin, eyes, and clothing.[9] Keep the container tightly closed when not in use.[5][13] Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames, as the material is a combustible liquid.[2][4][5]

  • Hygiene Practices : After handling, wash hands thoroughly with soap and water.[6][8] Do not wear watches, rings, or similar items that could trap the chemical against the skin.[9]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial for laboratory safety and environmental compliance. All waste containing this compound should be treated as hazardous waste.

  • Waste Segregation : The disposal procedure depends on the nature of the waste.[12]

    • Pure or Aqueous Solutions : Collect in a designated, sealed, and compatible liquid waste container.[12]

    • Mixtures with Other Chemicals : Collect in a separate, sealed liquid waste container. Do not mix with incompatible waste streams.[12]

    • Contaminated Solid Waste : Items such as used gloves, pipette tips, and absorbent materials should be collected in a designated, sealed solid waste container or bag.[10][12]

  • Labeling : Clearly label all waste containers with their full contents.[12] For mixtures, list all chemical constituents and their approximate percentages.[12]

  • Storage : Store sealed waste containers in a designated hazardous waste accumulation area, such as a flammable storage cabinet, away from incompatible materials.[12]

  • Disposal : Arrange for chemical waste pickup through your institution's EH&S department or a licensed waste contractor.[10][12] Sink disposal is not permitted.[10]

Workflow for Safe Handling and Disposal

G Workflow: Handling & Disposal of this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Protocol RiskAssessment 1. Conduct Risk Assessment LocateSafety 2. Locate Eyewash/Shower RiskAssessment->LocateSafety PrepPPE 3. Prepare Required PPE LocateSafety->PrepPPE Ventilation 4. Work in Fume Hood PrepPPE->Ventilation DonPPE 5. Don PPE Ventilation->DonPPE HandleChem 6. Handle Chemical DonPPE->HandleChem StoreChem 7. Store Securely HandleChem->StoreChem SegregateWaste 8. Segregate Waste Type (Liquid, Solid, Mixture) HandleChem->SegregateWaste Spill Spill Response HandleChem->Spill Exposure Personnel Exposure HandleChem->Exposure LabelWaste 9. Label Waste Container SegregateWaste->LabelWaste StoreWaste 10. Store in Designated Area LabelWaste->StoreWaste EHSpickup 11. Arrange EH&S Pickup StoreWaste->EHSpickup

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.